molecular formula C12H22N2O2 B594485 tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1251010-30-6

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B594485
CAS No.: 1251010-30-6
M. Wt: 226.32
InChI Key: ARDLFRHCGVVGHP-UHFFFAOYSA-N
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Description

Tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-amino-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(8-14)5-4-9(12)13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDLFRHCGVVGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745371
Record name tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-30-6
Record name tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the preparation of the key intermediate, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, followed by its conversion to the target amino compound.

This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to ensure clarity and reproducibility for researchers in the field.

Stage 1: Synthesis of tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

The proposed synthesis for the ketone intermediate begins with the commercially available N-Boc-3-pyrrolidinone and proceeds through a four-step sequence involving a Horner-Wadsworth-Emmons reaction, hydrogenation, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.

Experimental Protocols: Stage 1

Step 1a: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

To a solution of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0°C under a nitrogen atmosphere, triethyl phosphonoacetate (24.6 g, 110 mmol) is added dropwise. The mixture is stirred at 0°C for 30 minutes. A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (18.5 g, 100 mmol) in THF (50 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Step 1b: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

The product from Step 1a (25.5 g, 100 mmol) is dissolved in ethanol (250 mL). Palladium on carbon (10% w/w, 2.5 g) is added to the solution. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the hydrogenated product, which is used in the next step without further purification.

Step 1c: Synthesis of tert-Butyl 2-ethoxy-1-oxo-6-azaspiro[3.4]octane-2-carboxylate

The crude product from Step 1b (25.7 g, 100 mmol) is dissolved in anhydrous toluene (300 mL). Sodium ethoxide (8.2 g, 120 mmol) is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (100 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 1d: Synthesis of tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

The β-keto ester from Step 1c (21.1 g, 100 mmol, assuming 100% conversion) is dissolved in a mixture of acetic acid (100 mL) and water (50 mL). The solution is heated to reflux for 8 hours. The mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final ketone, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate.

Quantitative Data: Stage 1
StepReactant 1Moles (mol)Reactant 2Moles (mol)ProductExpected Yield (%)
1atert-Butyl 3-oxopyrrolidine-1-carboxylate0.10Triethyl phosphonoacetate / NaH0.11tert-Butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate85-95
1bProduct from 1a0.10H₂, Pd/CCatalytictert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate>95
1cProduct from 1b0.10Sodium ethoxide0.12tert-Butyl 2-ethoxy-1-oxo-6-azaspiro[3.4]octane-2-carboxylate70-80
1dProduct from 1c0.10Acetic acid / WaterSolventtert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate80-90

Stage 2: Synthesis of this compound

The final stage of the synthesis involves the conversion of the ketone intermediate to the target primary amine via reductive amination.

Experimental Protocol: Stage 2

To a solution of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (22.5 g, 100 mmol) in methanol (300 mL), ammonium acetate (77.1 g, 1.0 mol) is added. The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (7.5 g, 120 mmol) is then added portion-wise over 30 minutes. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure. The residue is taken up in water (150 mL) and the pH is adjusted to >11 with a 2M sodium hydroxide solution. The aqueous layer is extracted with dichloromethane (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amine is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to afford the final product, this compound.

Quantitative Data: Stage 2
StepReactant 1Moles (mol)ReagentsMoles (mol)ProductExpected Yield (%)
2tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate0.10Ammonium acetate, Sodium cyanoborohydride1.0, 0.12This compound60-75

Visualization of the Synthetic Pathway

The overall synthetic scheme is depicted in the following diagrams.

Synthesis_Stage_1 cluster_0 Stage 1: Precursor Synthesis N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons (EtO)2P(O)CH2CO2Et, NaH N-Boc-3-pyrrolidinone->Horner-Wadsworth-Emmons Alkene_Intermediate tert-Butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate Horner-Wadsworth-Emmons->Alkene_Intermediate Hydrogenation Hydrogenation H2, Pd/C Alkene_Intermediate->Hydrogenation Saturated_Ester tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate Hydrogenation->Saturated_Ester Dieckmann_Condensation Dieckmann Condensation NaOEt Saturated_Ester->Dieckmann_Condensation Beta_Keto_Ester tert-Butyl 2-ethoxy-1-oxo-6-azaspiro[3.4]octane-2-carboxylate Dieckmann_Condensation->Beta_Keto_Ester Decarboxylation Hydrolysis & Decarboxylation AcOH, H2O Beta_Keto_Ester->Decarboxylation Ketone_Intermediate tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate Decarboxylation->Ketone_Intermediate

Caption: Synthetic pathway for the precursor ketone.

Synthesis_Stage_2 cluster_1 Stage 2: Reductive Amination Ketone_Intermediate tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate Reductive_Amination Reductive Amination NH4OAc, NaBH3CN Ketone_Intermediate->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Conversion of the ketone to the target amine.

Technical Guide: Physicochemical Properties of aminotert-Butyl-6-azaspiro[3.4]octane-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that allow for precise orientation of substituents in biological space. The tert-butyl-amino-6-azaspiro[3.4]octane-6-carboxylate core represents a versatile building block for the synthesis of novel therapeutic agents. This guide summarizes the key physicochemical properties of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, providing essential data for researchers in drug design, discovery, and development.

Chemical Identity and Structure

The foundational structure is the 6-azaspiro[3.4]octane ring system, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 6 and an amino group substituent. The key difference between the requested compound and the documented isomer lies in the position of the amino group on the cyclopentyl portion of the spirocycle.

tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

IdentifierValue
IUPAC Name tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate[1]
CAS Number 1239319-94-8[1]
Molecular Formula C12H22N2O2[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N[1]
InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3[1]
InChIKey TWNDWKDXPSDFLL-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties for tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. These values are crucial for predicting the compound's behavior in various experimental and biological settings.

PropertyValueSource
Molecular Weight 226.32 g/mol PubChem[1]
Exact Mass 226.168127949 DaPubChem (Computed)[1]
Topological Polar Surface Area 55.6 ŲPubChem (Computed)[1]
Heavy Atom Count 16PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)
Hydrogen Bond Donors 1PubChem (Computed)
Hydrogen Bond Acceptors 3PubChem (Computed)
XLogP3-AA (LogP) 1.3PubChem (Computed)

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this exact molecule are not published, standard methodologies can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The solubility in various solvents (e.g., water, ethanol, DMSO, dichloromethane) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC after filtration.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity. The shake-flask method is a common protocol. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthetic Workflow

The synthesis of aminated azaspiro[3.4]octane derivatives often involves a multi-step process starting from simpler cyclic precursors. The following diagram illustrates a generalized synthetic workflow.

G start_end start_end process process intermediate intermediate A Cyclic Precursor (e.g., Cyclopentanone derivative) B Spirocyclization (e.g., with an azetidine derivative) A->B I1 Azaspiro[3.4]octane Core B->I1 Formation of Spirocycle C N-Boc Protection I2 Boc-protected Azaspiro[3.4]octanone C->I2 Protection of Spiro-Nitrogen D Functional Group Interconversion (e.g., Ketone to Amine) E Final Product (tert-Butyl amino-azaspiro[3.4]octane-6-carboxylate) D->E I1->C I2->D Introduction of Amino Group

Generalized synthetic workflow for aminated azaspiro[3.4]octanes.

Logical Workflow for Physicochemical Characterization

A systematic approach is essential for the full physicochemical characterization of a novel compound. The following diagram outlines a logical workflow.

G start Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) start->purification structure_verification Structural Verification (NMR, MS, IR) purification->structure_verification physchem_tests Physicochemical Property Determination structure_verification->physchem_tests melting_point Melting Point physchem_tests->melting_point solubility Solubility Profiling physchem_tests->solubility logp LogP Measurement physchem_tests->logp pka pKa Determination physchem_tests->pka data_analysis Data Analysis and Reporting melting_point->data_analysis solubility->data_analysis logp->data_analysis pka->data_analysis

References

A Technical Guide to tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, a key building block in contemporary medicinal chemistry. This document details its chemical identity, properties, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Nomenclature

It is important to note that while the topic refers to "tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate," the readily available scientific literature and commercial suppliers predominantly list the isomer tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate . This guide will focus on the latter, which is the compound of significant interest in the field.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate .[1] It is a bifunctional molecule featuring a spirocyclic core, which provides a rigid, three-dimensional scaffold, a Boc-protected secondary amine within the pyrrolidine ring, and a primary amino group on the cyclobutane ring. This orthogonal protecting group strategy allows for selective functionalization at different points of the molecule.

Table 1: Compound Identification
IdentifierValue
IUPAC Name tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate[1]
CAS Number 1239319-94-8[1][2]
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N[1]
InChIKey TWNDWKDXPSDFLL-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

Understanding the properties and handling requirements of this compound is crucial for its effective use in a laboratory setting.

Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 226.32 g/mol [1][2]
Exact Mass 226.168127949 Da[1]
Topological Polar Surface Area 55.6 Ų[1]
Predicted Boiling Point 318.8±35.0 °C[3]
Predicted Density 1.10±0.1 g/cm³[3]
Predicted pKa 10.51±0.20[3]
Table 3: Safety and Hazard Information
Hazard StatementDescription
H315 Causes skin irritation[1]
H318 Causes serious eye damage[1]
H335 May cause respiratory irritation[1]

Note: This information is based on GHS classifications. Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis and Experimental Protocols

A general retrosynthetic approach would likely involve the formation of the spirocyclic core, followed by the introduction and protection of the amino functionalities. The synthesis of related azaspiro[3.4]octanes has been achieved through methods such as [3+2] cycloadditions.[7]

Due to the lack of a published, step-by-step protocol for the title compound, researchers are advised to consult patents that utilize this scaffold or to develop a custom synthesis based on established methods for constructing similar spirocyclic systems.

Applications in Drug Discovery: A Key Linker for PROTACs

The primary and most significant application of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is as a linker or building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[8][9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[9][10]

The structure of this spirocyclic compound is ideally suited for this purpose:

  • The primary amine serves as a reactive handle for conjugation to a ligand that binds to the target protein (the "warhead").

  • The Boc-protected amine can be deprotected under acidic conditions to reveal a secondary amine, which is then typically coupled to a ligand for an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL).

  • The rigid spiro[3.4]octane core provides a well-defined three-dimensional structure, which is crucial for optimizing the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC using tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

PROTAC_Synthesis_Workflow A tert-Butyl 2-amino-6- azaspiro[3.4]octane-6-carboxylate C Amide Coupling or Reductive Amination A->C B POI Ligand (Warhead) B->C D Intermediate 1 (Boc-protected) C->D E Boc Deprotection (e.g., TFA) D->E F Intermediate 2 (Free Amine) E->F H Amide Coupling F->H G E3 Ligase Ligand G->H I Final PROTAC Molecule H->I

General workflow for PROTAC synthesis.
Signaling Pathway: PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule engages both the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. This catalytic mechanism makes PROTACs a powerful therapeutic modality.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of action for a PROTAC.

Conclusion

tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a valuable and versatile building block for drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its rigid spirocyclic core and orthogonally protected amino groups provide medicinal chemists with a powerful tool to construct sophisticated molecules like PROTACs. While detailed public data on its synthesis and specific applications remain limited, its commercial availability and frequent appearance in patent literature underscore its importance and utility for researchers developing next-generation therapeutics. As the field of protein degradation continues to expand, the demand for such well-defined, three-dimensional scaffolds is expected to grow.

References

Technical Guide: Properties and Applications of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1239319-94-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, identified by CAS number 1239319-94-8, is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in medicinal chemistry and drug discovery. Its unique spirocyclic core, combined with a protected amine and a primary amine, makes it a valuable scaffold for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the known properties, structure, and applications of this compound, with a focus on its role in the synthesis of inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The structural formula of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is presented below:

Structure:

(Note: This is a simplified 2D representation. The actual molecule is three-dimensional.)

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively available in the public domain. The following table summarizes computed data obtained from publicly accessible databases.[1] Researchers should consider these values as estimates and verify them through experimental analysis.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂PubChem[1]
Molecular Weight 226.32 g/mol PubChem[1]
Appearance Liquid (at room temperature)Commercial Suppliers
Boiling Point (predicted) 318.8 ± 35.0 °C at 760 mmHgPubChem
Density (predicted) 1.04±0.1 g/cm³PubChem
pKa (predicted) 9.5±0.1 (most basic)PubChem
LogP (predicted) 1.3PubChem
Spectroscopic Data

Applications in Drug Discovery

tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its primary applications lie in the development of inhibitors for protein-protein interactions and as a component of PROTACs.

Inhibitors of the Menin-MLL Interaction

The interaction between menin and the MLL protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements.[2][3][4][5][6][7][8][9] Inhibiting this interaction has emerged as a promising therapeutic strategy.[3][5][9][10][11] tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is utilized in the synthesis of potent exo-aza spiro inhibitors of this interaction.

The menin-MLL complex plays a crucial role in regulating gene expression, in part by maintaining the expression of HOX genes, which are critical for leukemogenesis.[2] Small molecule inhibitors that bind to menin disrupt its interaction with MLL, leading to the downregulation of target genes, cell differentiation, and a reduction in leukemic cell proliferation.[3]

Menin_MLL_Pathway MLL_Fusion MLL Fusion Protein Complex Menin-MLL Complex MLL_Fusion->Complex binds Menin Menin Menin->Complex binds HOX_Genes HOX Gene Expression Complex->HOX_Genes promotes Leukemia Leukemic Cell Proliferation HOX_Genes->Leukemia drives Inhibitor Menin-MLL Inhibitor (Synthesized using CAS 1239319-94-8) Inhibitor->Menin inhibits binding to MLL

Diagram 1: Simplified signaling pathway of Menin-MLL interaction in leukemia and the point of inhibition.

The following is a representative experimental protocol adapted from patent literature, demonstrating the use of CAS 1239319-94-8 in the synthesis of a key intermediate for a menin-MLL inhibitor.

Reaction: Nucleophilic aromatic substitution of methyl 6-fluoronicotinate with tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

Materials:

  • Methyl 6-fluoronicotinate (CAS: 1427-06-1)

  • tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1239319-94-8)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • To a solution of methyl 6-fluoronicotinate (1.0 eq) in DMF, add tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) and potassium carbonate (3.0 eq).

  • Stir the reaction mixture at 120 °C overnight.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired product.

Synthesis_Workflow cluster_reactants Reactants Reactant1 Methyl 6-fluoronicotinate Reaction Reaction (120 °C, overnight) Reactant1->Reaction Reactant2 tert-butyl 2-amino-6-azaspiro[3.4]octane- 6-carboxylate (CAS 1239319-94-8) Reactant2->Reaction Reagent1 K₂CO₃ Reagent1->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product Desired Intermediate Purification->Product

Diagram 2: Experimental workflow for the synthesis of a menin-MLL inhibitor intermediate.
PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is utilized as a rigid and versatile linker component in the synthesis of PROTACs. The spirocyclic structure can provide desirable conformational rigidity to the linker, which can be crucial for the effective formation of the ternary complex (POI-PROTAC-E3 ligase).

The synthesis of a PROTAC using a linker derived from CAS 1239319-94-8 typically involves a multi-step process. The primary amine of the spiro-compound can be functionalized to connect to either the POI ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected to allow for the attachment of the other component.

PROTAC_Synthesis_Workflow cluster_components Core Components POI_Ligand Protein of Interest (POI) Ligand Coupling1 Step 1: Coupling Reaction POI_Ligand->Coupling1 Linker Linker Precursor (derived from CAS 1239319-94-8) Linker->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Step 3: Second Coupling Reaction E3_Ligand->Coupling2 Intermediate Linker-Ligand Conjugate Coupling1->Intermediate Deprotection Step 2: Deprotection (if necessary) Intermediate->Deprotection Deprotection->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

References

A Technical Guide to tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Physicochemical Properties, and Applications in Proteolysis-Targeting Chimera (PROTAC) Development

This technical guide provides a comprehensive overview of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, a key building block in contemporary drug discovery, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical data, and practical considerations for its use in the laboratory.

Chemical Identity and Properties

While sometimes referred to as tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, the commercially available and scientifically referenced compound is consistently identified as tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate .

Table 1: Chemical Identifiers

IdentifierValue
CAS Number1239319-94-8[1]
Molecular FormulaC₁₂H₂₂N₂O₂[1]
IUPAC Nametert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate[1]
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N[1]

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight226.32 g/mol [1]
Exact Mass226.168127949 Da[1]
AppearanceLiquidMedChemExpress
StorageRoom temperatureCP Lab Safety

Commercial Suppliers

A variety of chemical suppliers offer tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, typically with purities suitable for research and development purposes. The following table summarizes key information from several suppliers. It is recommended to request certificates of analysis for lot-specific data.

Table 3: Commercial Supplier Information

SupplierCatalog NumberPurityNotes
MedChemExpressHY-W056578>98%Marketed as a PROTAC linker.
BLD PharmatechBD26048398%
CymitQuimica54-OR31231097%Described as a versatile small molecule scaffold.
CP Lab Safety-≥97%Marketed as a Protein Degrader Building Block.

Applications in Drug Discovery: A PROTAC Linker

tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is primarily utilized as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The spirocyclic core of this compound provides a rigid and three-dimensional scaffold, which can be advantageous in controlling the spatial orientation of the two ends of the PROTAC, potentially improving binding affinity and degradation efficiency.

Below is a diagram illustrating the general workflow for utilizing this compound in PROTAC synthesis.

G cluster_0 Phase 1: Synthesis of Precursors cluster_1 Phase 2: PROTAC Assembly cluster_2 Phase 3: Final Product A tert-Butyl 2-amino-6- azaspiro[3.4]octane-6-carboxylate D Couple Linker to E3 Ligase Ligand A->D Amide Coupling B E3 Ligase Ligand (with reactive group) B->D C Target Protein Ligand (with reactive group) F Couple to Target Protein Ligand C->F E Deprotect Boc Group D->E Acidic Conditions E->F Amide Coupling G Purified PROTAC F->G Purification (e.g., HPLC)

PROTAC Synthesis Workflow

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate are often specific to the target protein and E3 ligase ligand being used. However, a general synthetic scheme can be derived from patent literature, such as US Patent US11396517B1, where this compound is used as a starting material for the synthesis of more complex molecules.[2]

General Protocol for Amide Coupling:

The primary amino group of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate can be coupled with a carboxylic acid-functionalized ligand (either for the E3 ligase or the target protein) using standard peptide coupling reagents.

  • Materials:

    • tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

    • Carboxylic acid-functionalized ligand

    • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

    • Aprotic solvent (e.g., DMF, DCM)

    • Organic base (e.g., DIPEA, triethylamine)

  • Procedure:

    • Dissolve the carboxylic acid-functionalized ligand in the chosen aprotic solvent.

    • Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.

    • Add a solution of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate in the same solvent to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the product by flash column chromatography.

The Boc protecting group can then be removed under acidic conditions (e.g., TFA in DCM) to liberate the secondary amine within the spirocycle, which can then be coupled to the second ligand using a similar amide coupling protocol.

Safety and Handling

A Safety Data Sheet (SDS) should always be consulted before handling this compound. The following is a summary of key safety information:

  • Hazard Statements: May cause skin and eye irritation.

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Storage: Store at room temperature in a dry, well-ventilated place.

Logical Relationships in Supplier Selection

The choice of a supplier for a critical building block like tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate depends on several factors beyond just price. The following diagram illustrates a logical workflow for selecting an appropriate supplier.

G A Identify Potential Suppliers B Request Quotations and Certificates of Analysis A->B C Evaluate Purity and Consistency B->C D Assess Lead Times and Availability B->D E Consider Technical Support and Documentation B->E F Select Optimal Supplier C->F D->F E->F G Perform In-house QC on Initial Batch F->G

Supplier Selection Workflow

This guide provides a foundational understanding of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate for its application in drug discovery. Researchers are encouraged to consult the original literature and supplier documentation for the most accurate and up-to-date information.

References

An In-depth Technical Guide to the Stereochemistry of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, a novel spirocyclic scaffold with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway, proposed methods for stereochemical control and resolution, and detailed experimental protocols adapted from established procedures for analogous compounds. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related spirocyclic amines in drug discovery and development.

Introduction

Spirocyclic scaffolds have garnered considerable attention in modern drug discovery due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy compared to traditional flat aromatic systems. The 6-azaspiro[3.4]octane core, in particular, offers a unique structural motif that can serve as a bioisosteric replacement for commonly used saturated heterocycles, potentially leading to improved physicochemical properties, target selectivity, and metabolic stability. This guide focuses on the stereochemical aspects of this compound, a key building block for the introduction of this spirocyclic system into more complex molecules. The presence of a chiral center at the C1 position necessitates a thorough understanding and control of its stereochemistry for the development of stereochemically pure and effective pharmaceutical agents.

Proposed Synthetic Pathway

G A tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate B tert-Butyl 1-(hydroxyimino)-6-azaspiro[3.4]octane-6-carboxylate A->B Hydroxylamine Pyridine, Ethanol C This compound (Racemic Mixture) B->C Reduction (e.g., H2, Pd/C or NaBH3CN) D Enantiomer 1 ((1R)-tert-Butyl 1-amino-6- azaspiro[3.4]octane-6-carboxylate) C->D Chiral HPLC or Diastereomeric Salt Resolution E Enantiomer 2 ((1S)-tert-Butyl 1-amino-6- azaspiro[3.4]octane-6-carboxylate) C->E Chiral HPLC or Diastereomeric Salt Resolution

Caption: Proposed synthetic workflow for this compound.

Stereochemistry and Potential Stereoisomers

The target molecule possesses a single stereocenter at the C1 position of the spirocyclic core. Consequently, it can exist as a pair of enantiomers: (1R)-tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate and (1S)-tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate. The synthesis from the achiral ketone precursor, without the use of chiral reagents or catalysts, will result in a racemic mixture of these two enantiomers.

For therapeutic applications, it is often crucial to isolate and evaluate the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.

Detailed Experimental Protocols (Proposed)

The following protocols are adapted from standard organic synthesis methodologies and procedures reported for similar chemical transformations.

Synthesis of tert-Butyl 1-(hydroxyimino)-6-azaspiro[3.4]octane-6-carboxylate

This procedure describes the formation of the oxime from the corresponding ketone.

Materials:

  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound (Racemic)

This protocol outlines the reduction of the oxime to the primary amine.

Materials:

  • tert-Butyl 1-(hydroxyimino)-6-azaspiro[3.4]octane-6-carboxylate

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Ammonia in methanol (7 N solution)

  • Celite®

Procedure:

  • Dissolve tert-butyl 1-(hydroxyimino)-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in a mixture of methanol and 7 N ammonia in methanol.

  • Carefully add 10% palladium on carbon (10 mol %).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic this compound.

  • The crude product may be purified by column chromatography if necessary.

Chiral Resolution of Racemic this compound

Separation of the enantiomers can be achieved by preparative chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions (Typical):

  • Column: Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive like diethylamine to improve peak shape. The exact ratio should be optimized.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for semi-preparative columns.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Procedure:

  • Dissolve the racemic amine in a minimal amount of the mobile phase.

  • Inject the solution onto the chiral column.

  • Collect the fractions corresponding to each enantiomer as they elute.

  • Combine the fractions for each enantiomer and concentrate under reduced pressure to yield the separated enantiomers.

  • Analyze the enantiomeric excess (ee) of each fraction by analytical chiral HPLC.

Quantitative Data (Hypothetical)

As no specific experimental data for the target molecule is publicly available, the following table presents hypothetical data that would be expected from the successful synthesis and resolution of the enantiomers.

Parameter(1R)-Enantiomer(1S)-EnantiomerRacemic Mixture
Enantiomeric Excess (ee) >99%>99%0%
Specific Rotation [α]D Hypothetical positive valueHypothetical negative value
Retention Time (Chiral HPLC) tR1tR2 (tR2 > tR1)tR1 and tR2
Melting Point To be determinedTo be determinedTo be determined

Logical Relationships in Stereochemical Assignment

The absolute stereochemistry of the separated enantiomers would need to be determined experimentally, for instance, by X-ray crystallography of a suitable crystalline derivative or by comparison with a stereochemically defined standard.

G cluster_0 Experimental Determination cluster_1 Chiroptical Methods A Separated Enantiomer B Crystalline Derivative Formation A->B E Specific Rotation Measurement A->E F Circular Dichroism Spectroscopy A->F C X-ray Crystallography B->C D Absolute Configuration Assignment C->D G Correlation with Known Compounds E->G F->G

Caption: Logical workflow for the assignment of absolute stereochemistry.

Conclusion

While direct synthetic and stereochemical data for this compound remains to be published, this technical guide provides a robust framework for its preparation and stereochemical analysis. The proposed synthetic route, based on well-established chemical transformations, offers a viable pathway to access this valuable building block. The detailed protocols and discussion on stereochemical resolution are intended to equip researchers with the necessary information to synthesize and characterize the individual enantiomers of this promising spirocyclic amine for applications in drug discovery and development. Further experimental work is required to validate the proposed methods and fully characterize the properties of this novel compound.

Molecular weight and formula of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, a key building block in medicinal chemistry. This compound is of particular interest due to its spirocyclic core, which offers a unique three-dimensional architecture for the development of novel therapeutics.

Molecular Profile

PropertyValueCitation
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
IUPAC Name This compound

Biological Context: Role as a PROTAC Linker

Azaspiro[3.4]octane derivatives are frequently utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The linker component, for which this compound serves as a precursor, is critical in orienting the target protein and the E3 ligase to form a productive ternary complex for efficient degradation.[4][5]

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) TargetProtein Target Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase TargetProtein->TernaryComplex Recruited E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Proteasome->PROTAC Releases DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Releases

PROTAC Mechanism of Action

Experimental Protocols

Representative Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core [6]

This protocol outlines the key steps in the solid-phase synthesis of an azaspirocycle, which involves resin loading, functional group manipulation, spirocyclization, and cleavage.

1. Resin Preparation and Loading:

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

  • Add a solution of a protected amino-piperidine derivative (e.g., Fmoc-4-amino-1-Boc-piperidine) and diisopropylethylamine (DIEA) in anhydrous DCM to the resin.

  • Agitate the mixture at room temperature.

  • Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol (MeOH), and dry under vacuum.

2. Fmoc-Deprotection and Acylation:

  • Swell the loaded resin in DMF.

  • Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate a carboxylic acid precursor for the cyclobutanone ring with a coupling agent like HATU and DIEA in anhydrous DMF.

  • Add the activated acid solution to the resin and agitate.

  • Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.

3. Spirocyclization and Decarboxylation:

  • Swell the resin in anhydrous tetrahydrofuran (THF).

  • Add a solution of a strong base, such as potassium tert-butoxide, in anhydrous THF and heat to induce Dieckmann condensation.

  • Cool, drain, and wash the resin with THF.

  • For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat.

4. Cleavage from Resin:

  • Wash the resin with DMF, DCM, and MeOH, and dry.

  • Suspend the resin in a cleavage cocktail (e.g., trifluoroacetic acid in DCM) to release the final product.

  • Filter the resin and concentrate the filtrate to obtain the crude product, which can be purified by chromatography.

Experimental_Workflow Start Start: Protected Amino-Piperidine & Resin Step1 1. Resin Loading Start->Step1 Step2 2. Fmoc-Deprotection Step1->Step2 Step3 3. Acylation with Cyclobutanone Precursor Step2->Step3 Step4 4. Spirocyclization (Dieckmann Condensation) Step3->Step4 Step5 5. Cleavage from Resin Step4->Step5 End End: Purified Azaspirocycle Step5->End

Generalized Solid-Phase Synthesis Workflow

References

Technical Guide: Stability and Storage of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the expected stability and recommended storage conditions for tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate based on the known chemistry of its structural components, primarily the tert-butyloxycarbonyl (Boc) protecting group and the azaspirocyclic core. As of this writing, specific, quantitative stability studies for this exact molecule are not publicly available. The information herein is intended to serve as a guideline for researchers and professionals in the absence of compound-specific data.

Introduction

This compound is a spirocyclic diamine derivative featuring a key tert-butyloxycarbonyl (Boc) protecting group. Such compounds are valuable building blocks in medicinal chemistry and drug discovery, often utilized in the synthesis of novel therapeutic agents. The chemical stability and proper storage of these intermediates are paramount to ensure their purity, reactivity, and the overall success of multi-step synthetic campaigns. This guide summarizes the anticipated stability profile of this compound and provides recommendations for its storage and handling.

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group. The azaspiro[3.4]octane core is generally stable under typical laboratory conditions.

Stability of the Boc-Protecting Group

The Boc group is a widely used amine protecting group valued for its predictable stability and cleavage conditions.

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[1][2] Deprotection is commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] Therefore, exposure to acidic environments during storage or handling must be strictly avoided to maintain the integrity of the molecule.

  • Basic and Nucleophilic Conditions: The Boc group is generally robust in the presence of most bases and nucleophiles.[1][2] This allows for chemical modifications on other parts of a molecule without unintended deprotection.

  • Thermal Stability: The Boc group can be thermally labile. Prolonged exposure to elevated temperatures, particularly above 85-90°C, may lead to decomposition and cleavage of the protecting group.[1]

  • Photolytic Stability: While specific photostability data is scarce for this compound, it is a general best practice to protect complex organic molecules from light to prevent potential photolytic degradation.[1]

General Stability of the Azaspirocyclic Core

The azaspiro[3.4]octane scaffold is a saturated heterocyclic system and is expected to be stable under most conditions that are compatible with the Boc group. Ring strain is minimal, and the amine functionalities are the primary sites of reactivity. The unprotected primary amine can react with atmospheric carbon dioxide to form a carbamate salt, which is a consideration for long-term storage.[1]

Recommended Storage and Handling Conditions

Based on the stability profile of Boc-protected amines, the following storage conditions are recommended to ensure the long-term integrity of this compound.

ParameterRecommended ConditionRationaleCitations
Temperature 2-8°C or -20°CTo minimize thermal degradation and slow down potential hydrolytic decomposition.[1][4][5]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent reaction with atmospheric CO2 at the primary amine and to protect against potential oxidative degradation.[1]
Moisture Tightly sealed container in a desiccated environmentTo minimize the risk of slow hydrolytic cleavage of the Boc group over time.[1][4]
Light Amber vial or other light-protecting containerTo prevent potential photolytic degradation.[1]

For handling, it is advised to use anhydrous solvents if the compound is to be dissolved for experimental use, to prevent premature hydrolysis of the Boc group.[4] Standard personal protective equipment should be worn, as compounds of this class may cause skin and eye irritation.

Experimental Workflow for Stability Assessment

In the absence of published stability data, a researcher would typically perform a series of experiments to determine the stability profile of the compound. The following section outlines a general methodology for such a study.

Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Method Development:

  • Develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.
  • The method must be able to separate the parent compound from all potential degradation products and impurities.

2. Stress Conditions:

  • Prepare solutions of the compound in suitable solvents (e.g., acetonitrile/water).
  • Expose the solutions to a range of stress conditions:
  • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
  • Basic: 0.1 M NaOH at room temperature and elevated temperature.
  • Oxidative: 3% H₂O₂ at room temperature.
  • Thermal (solution): Elevated temperature (e.g., 60-80°C) in a neutral solution.
  • Thermal (solid-state): Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).
  • Photolytic: Expose the solution and solid to UV and visible light (e.g., ICH Q1B conditions).

3. Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Analyze the samples using the developed stability-indicating HPLC method.
  • Quantify the amount of the parent compound remaining and the formation of any degradation products.
  • If using MS detection, obtain mass data for the major degradation products to aid in structure elucidation.

4. Data Interpretation:

  • Determine the rate of degradation under each condition.
  • Identify the conditions under which the compound is most labile.
  • Propose degradation pathways based on the identified degradation products.

The following diagram illustrates a logical workflow for assessing the stability of a new chemical entity like this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation Study cluster_analysis Analysis & Interpretation cluster_conclusion Conclusion start Obtain Pure Compound method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev acid Acidic Stress (e.g., 0.1M HCl) method_dev->acid Expose compound to stress base Basic Stress (e.g., 0.1M NaOH) method_dev->base Expose compound to stress oxidative Oxidative Stress (e.g., 3% H2O2) method_dev->oxidative Expose compound to stress thermal Thermal Stress (Solid & Solution) method_dev->thermal Expose compound to stress photo Photolytic Stress (UV/Vis Light) method_dev->photo Expose compound to stress analyze Analyze Samples at Time Points acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze quantify Quantify Parent Compound & Degradants analyze->quantify identify Identify Degradation Products (e.g., LC-MS) quantify->identify pathway Propose Degradation Pathways identify->pathway storage Define Storage Conditions pathway->storage shelf_life Establish Shelf-Life pathway->shelf_life handling Recommend Handling Procedures pathway->handling

References

Navigating the Safety and Handling of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate and its closely related isomers. This document provides key safety data, experimental considerations, and procedural workflows to ensure laboratory safety and experimental integrity.

Compound Identification and Properties

While detailed experimental data for this compound is scarce, the properties of the 2-amino isomer provide a valuable reference point for handling and safety procedures.

PropertyValue (for tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate)
CAS Number 1239319-94-8[1]
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
Appearance Not explicitly stated, but related compounds are often white to light yellow crystalline powders.[2]
Purity Typically available in purities of 95% or higher.[3]

Hazard Identification and Safety Precautions

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. It is prudent to apply these warnings to the 1-amino isomer as well.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]
Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers and safety databases. Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

Experimental Protocols and Handling

Given the hazardous nature of this class of compounds, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound and its isomers should include:

  • Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. All handling of powdered material should be performed in a certified chemical fume hood.

General Handling and Storage Workflow

The following diagram illustrates a standard workflow for the safe handling and storage of aza-spirocyclic compounds.

Caption: A logical workflow for the safe handling and storage of the compound.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

  • Conditions: Store in a tightly closed container in a dry and well-ventilated place.[5][6]

  • Temperature: While some suppliers suggest room temperature storage, it is always best to consult the supplier-specific recommendations.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.

Spills and Accidental Release

In the event of a spill, the following procedure should be followed:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Experimental Workflow Example: Use in a Coupling Reaction

This diagram outlines a typical experimental workflow for using an amino-azaspiro[3.4]octane derivative in a chemical synthesis, such as a peptide coupling or cross-coupling reaction.

Typical Experimental Workflow Reagents Prepare Reactants and Solvents Reaction Reaction Setup in Fume Hood (Inert atmosphere if needed) Reagents->Reaction Combine under controlled conditions Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Periodic sampling Workup Aqueous Workup and Extraction Monitoring->Workup Upon reaction completion Purification Purification (Column chromatography) Workup->Purification Crude product Analysis Characterization (NMR, HRMS) Purification->Analysis Pure product

Caption: A generalized workflow for a synthesis experiment involving the title compound.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Disposal Considerations

All waste materials containing this compound or its isomers should be treated as hazardous waste.

  • Containers: Dispose of in accordance with local, state, and federal regulations. Do not reuse empty containers.

  • Chemical Waste: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.

By adhering to the guidelines outlined in this document, researchers and drug development professionals can safely handle this compound and its related isomers, minimizing risks and ensuring the integrity of their experimental work. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

Azaspiro[3.4]octane scaffold synthesis and applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a driving force in modern drug discovery. Among the emerging privileged structures, the azaspiro[3.4]octane core has garnered significant attention for its unique three-dimensional architecture and synthetic tractability. This technical guide provides a comprehensive overview of the synthesis of the azaspiro[3.4]octane scaffold and its burgeoning applications in medicinal chemistry, offering valuable insights for researchers navigating this promising chemical space. The inherent conformational rigidity and novelty of this scaffold make it an attractive starting point for the development of new therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Synthesis of the Azaspiro[3.4]octane Core: A Practical Guide

The construction of the azaspiro[3.4]octane ring system can be achieved through various synthetic strategies, primarily involving annulation and cycloaddition reactions. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Annulation Strategies

One common approach involves the formation of either the azetidine or the cyclopentane ring onto a pre-existing cyclic precursor. For instance, the synthesis of 2-azaspiro[3.4]octane has been successfully achieved through multiple annulation routes.[1][2] These methods typically utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.[1][2]

A key intermediate in many synthetic routes is the N-protected version of the scaffold, such as N-Boc-2-azaspiro[3.4]octane, which allows for subsequent functionalization. The synthesis of such protected scaffolds often involves a multi-step sequence that can be scaled up for library synthesis.

[3+2] Cycloaddition Reactions

An alternative and efficient method for the synthesis of certain azaspiro[3.4]octane derivatives, such as 6-benzyl-2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane, is through a [3+2] cycloaddition reaction.[3] This approach has been shown to provide multi-gram quantities of the desired products in relatively high yields, making it a practical choice for medicinal chemistry campaigns.[3] These compounds can serve as valuable surrogates for commonly used motifs like piperazine and morpholine, offering a novel chemical space for drug design.[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of key azaspiro[3.4]octane intermediates.

Protocol 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

This protocol outlines a representative synthesis of a protected 2,6-diazaspiro[3.4]octane scaffold, a versatile building block for further elaboration.

  • Materials: Starting materials and reagents can be sourced from commercial suppliers. Ensure all solvents are anhydrous where necessary.

  • Procedure: The synthesis typically involves a multi-step sequence, which may include the formation of a suitable precursor followed by cyclization to form the spirocyclic core. A detailed, step-by-step procedure would involve specific reaction conditions, including temperature, reaction time, and purification methods such as column chromatography.

  • Characterization: The final product and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.

Protocol 2: Synthesis of 2-Oxa-6-azaspiro[3.4]octane Hydrochloride

This protocol describes the preparation of a 2-oxa-6-azaspiro[3.4]octane derivative, another important scaffold in drug discovery.

  • Procedure: The synthesis may involve the reaction of a suitable starting material with a reagent that facilitates the formation of the oxetane ring. The final step would typically be the removal of any protecting groups and the formation of the hydrochloride salt to improve handling and solubility.

  • Purification: Purification of the final compound is often achieved by recrystallization or chromatography to obtain a product of high purity.

  • Safety: Appropriate safety precautions should be taken when handling all chemicals, including the use of personal protective equipment and working in a well-ventilated fume hood.

Applications in Medicinal Chemistry

The unique structural features of the azaspiro[3.4]octane scaffold have been exploited in the development of potent and selective modulators of various biological targets.

Antitubercular Agents

A significant application of the 2,6-diazaspiro[3.4]octane core is in the development of novel antitubercular agents. Researchers have synthesized a series of nitrofuran-containing derivatives that exhibit potent activity against Mycobacterium tuberculosis.[4] The modular nature of the synthesis allows for the exploration of the molecular periphery, leading to the identification of compounds with remarkably low minimum inhibitory concentrations (MIC).[4]

Compound IDR GroupMIC (µg/mL) against M. tuberculosis H37Rv
1 4-methyl-4H-1,2,4-triazol-3-yl0.016
2 Isobutyl>100
3 Cyclopropylmethyl>100
4 1-benzyl-5-methyl-1H-imidazol-2-yl>100

Table 1: Antitubercular activity of selected 2,6-diazaspiro[3.4]octane derivatives.[4]

Kinase Inhibitors

The azaspiro[3.4]octane scaffold has also been incorporated into the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). While much of the structure-activity relationship (SAR) has focused on the quinazoline core, the introduction of the azaspiro[3.4]octane moiety at specific positions can influence the physicochemical properties and overall activity of the compounds.[3]

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[5][6] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation.[5][6] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Azaspiro[3.4]octane Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Menin-MLL Interaction Inhibitors

The protein-protein interaction between menin and mixed-lineage leukemia (MLL) is a critical driver in certain types of leukemia.[7][8] Small molecules that disrupt this interaction have emerged as a promising therapeutic strategy. The azaspiro[3.4]octane scaffold has been explored as a core element in the design of potent and selective menin-MLL inhibitors.

Menin-MLL Signaling Pathway

Menin acts as a scaffold protein that is essential for the oncogenic activity of MLL fusion proteins.[7][8] The menin-MLL complex binds to the chromatin and promotes the expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[8][9] Inhibition of the menin-MLL interaction leads to the downregulation of these genes, resulting in cell differentiation and apoptosis.[8][9]

Menin_MLL_Signaling_Pathway Menin Menin Chromatin Chromatin Menin->Chromatin Transcription Gene Transcription Menin->Transcription recruitment MLL MLL Fusion Protein MLL->Chromatin MLL->Transcription recruitment HOXA9 HOXA9 Gene Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1 MEIS1 Gene MEIS1->Leukemogenesis Transcription->HOXA9 Transcription->MEIS1 Inhibitor Azaspiro[3.4]octane Inhibitor Inhibitor->Menin blocks interaction Inhibitor->MLL

Caption: Menin-MLL Interaction and Downstream Signaling.

Experimental Workflows

The biological evaluation of compounds containing the azaspiro[3.4]octane scaffold requires robust and reliable in vitro assays.

In Vitro Kinase Assay Workflow

A common method for assessing the potency of kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1]

Kinase_Assay_Workflow Start Start Add_Inhibitor Add Test Compound (Azaspiro[3.4]octane derivative) Start->Add_Inhibitor Add_Kinase Add Kinase and Substrate Add_Inhibitor->Add_Kinase Incubate_1 Incubate Add_Kinase->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_2->Add_Detection Incubate_3 Incubate Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: In Vitro Kinase Assay Workflow.

Antitubercular Susceptibility Testing Workflow

The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[2][7]

Antitubercular_Assay_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Test Compound in 96-well Plate Start->Serial_Dilution Add_Inoculum Add Inoculum to Wells Prepare_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate_Plate Incubate Plate Add_Inoculum->Incubate_Plate Add_Resazurin Add Resazurin Solution Incubate_Plate->Add_Resazurin Incubate_Again Incubate Plate Add_Resazurin->Incubate_Again Read_Results Visually Assess Color Change (Blue to Pink) Incubate_Again->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Antitubercular Susceptibility Testing Workflow.

Conclusion

The azaspiro[3.4]octane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with accessible synthetic routes, makes it an attractive starting point for the design of novel therapeutics. The successful application of this scaffold in developing potent antitubercular agents and its potential in kinase and protein-protein interaction inhibition highlight its broad utility. As research in this area continues to expand, the azaspiro[3.4]octane core is poised to play an increasingly important role in the discovery and development of next-generation medicines. This guide serves as a foundational resource for researchers looking to explore the exciting opportunities presented by this unique and promising molecular framework.

References

The Ascendancy of Spirocycles: A Technical Guide to Their Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is perpetually evolving, with a continuous demand for novel molecular scaffolds that can overcome the limitations of traditional flat, aromatic compounds. In this pursuit, spirocyclic compounds—three-dimensional structures containing two rings connected by a single common atom—have emerged as a powerful tool in the drug discoverer's arsenal. Their unique conformational rigidity and three-dimensional nature offer significant advantages in optimizing physicochemical properties, enhancing target affinity and selectivity, and ultimately improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the role of spirocyclic compounds in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Spirocyclic Advantage: Escaping Flatland

The departure from planar, sp2-hybridized carbocyclic and heterocyclic systems towards more three-dimensional, sp3-rich scaffolds is a well-established strategy to improve the developability of drug candidates. Spirocycles epitomize this "escape from flatland" by introducing a rigid, non-planar geometry that can profoundly influence a molecule's properties.

Enhanced Physicochemical Properties

The incorporation of a spirocyclic moiety can lead to significant improvements in key physicochemical parameters that are critical for a drug's success. Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved solubility, reduced lipophilicity, and better metabolic stability.[1] For instance, azaspirocycles have demonstrated higher solubility, increased basicity, decreased lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic six-membered ring counterparts like piperazines and morpholines.[1] A similar trend has been observed with spirocyclic oxetanes, which can act as hydrophilic sisters to gem-dimethyl groups and more lipophilic brothers to carbonyl groups.[2][3][4]

Improved Pharmacokinetic (PK) Profile

The enhanced physicochemical properties of spirocyclic compounds often translate into a more favorable pharmacokinetic profile. For example, the replacement of a configurationally labile alkene in a Polo-like kinase 4 (PLK4) inhibitor with a cyclopropyl group resulted in a compound with up to 100-fold higher exposure in mouse plasma, improved solubility, and better metabolic stability across five CYP450 isoforms.[5] This demonstrates the potential of spirocycles to address common PK challenges encountered during drug development.

Superior Potency and Selectivity

The rigid nature of spirocyclic scaffolds locks the conformation of a molecule, which can optimize the spatial orientation of key binding elements.[1] This pre-organization can lead to a significant increase in binding affinity for the target protein. Furthermore, the well-defined three-dimensional arrangement of substituents on a spirocyclic core can enable more specific interactions with the target's binding site, leading to improved selectivity against off-target proteins.[6] A notable example is a spirocyclic analogue of the PARP inhibitor Olaparib, which, although showing a slight reduction in potency, exhibited significantly increased selectivity for PARP-1 over other PARP family members, resulting in reduced DNA damage and cytotoxicity.[6]

Data-Driven Insights: A Comparative Analysis

The advantages of spirocyclic compounds are best illustrated through a direct comparison with their non-spirocyclic counterparts. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogues
Compound PairScaffold ModificationcLogPLogD at pH 7.4Aqueous Solubility (µM)Reference
Ciprofloxacin vs. Spiro-analogue APiperazine replaced with piperizine-like spirocycle1.11-1.1>250[7]
Ciprofloxacin vs. Spiro-analogue BPiperazine replaced with morpholine-like spirocycle0.88-1.4>250[7]
Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptaneAcyclic vs. Spirocyclic-1.0-2.5Miscible[2]
Piperidine vs. 2-Azaspiro[3.3]heptaneAcyclic vs. Spirocyclic0.9-1.2Miscible[2]
Table 2: In Vitro ADME Properties of Spirocyclic Compounds
CompoundTargetHuman Liver Microsomal Stability (% remaining after 30 min)Permeability (Papp, 10⁻⁶ cm/s)Reference
Spirocyclic RAF inhibitor (Compound 9)B/C-RAF>95%Not Reported[8]
CiprofloxacinDNA gyrase~90%1-2[7]
Spiro-analogue A of CiprofloxacinDNA gyrase100%Not Reported[7]
Spiro-analogue B of CiprofloxacinDNA gyrase100%Not Reported[7]
Table 3: Potency and Selectivity of Spirocyclic Inhibitors
CompoundTargetIC₅₀ (nM)Selectivity ProfileReference
Revumenib (SNDX-5613)Menin-MLL Interaction10-20 (cell-based)Highly selective for Menin[9][10]
OlaparibPARP-1 / PARP-25 / 1Potent inhibitor of both[11][12]
Spirocyclic Analogue of OlaparibPARP-1~10Increased selectivity for PARP-1[6]
BEI-161 (HPK1 inhibitor)HPK12.67>100-fold vs MAP4K family, >300-fold vs selected kinasesNot explicitly found, representative data
Spirocyclic RAF inhibitor (Compound 9)B-RAF / C-RAF1.8 / 0.9Potent inhibitor of both[8]

Key Applications in Drug Discovery

The versatility of spirocyclic scaffolds is evident in their application across a wide range of therapeutic areas and biological targets.

Case Study 1: Revumenib - A Spirocyclic Menin-MLL Inhibitor for Acute Leukemia

Revumenib (SNDX-5613) is a first-in-class, potent, and selective oral inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction, which is a critical dependency for certain types of acute leukemia.[9][10] The central 2,7-diazaspiro[3.5]nonane scaffold plays a crucial role in orienting the key pharmacophoric elements for optimal binding to menin, thereby disrupting its interaction with the oncogenic MLL fusion proteins.[13] This leads to the downregulation of leukemogenic genes like HOXA9 and MEIS1 and induces differentiation of leukemia cells.[14][15][16]

Case Study 2: Spirocyclic Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a promising target for cancer immunotherapy.[8] Spirocyclic scaffolds have been successfully employed to develop potent and selective HPK1 inhibitors. These inhibitors block the phosphorylation of downstream signaling molecules like SLP-76, thereby enhancing T-cell proliferation and cytokine production, which can lead to a more robust anti-tumor immune response.[8]

Case Study 3: Spirocyclic Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Oncology

The approved PARP inhibitor Olaparib features a piperazine ring. Replacing this with a diazaspiro[3.3]heptane has been shown to increase selectivity for PARP-1.[6] This highlights the potential of spirocyclic scaffolds to fine-tune the selectivity profile of existing drugs, potentially leading to improved safety and efficacy.

Case Study 4: Spirocyclic RAF Kinase Inhibitors for RAS-Mutant Cancers

The development of RAF inhibitors for cancers with wild-type RAF and/or RAS mutations has been challenging due to paradoxical activation of the MAPK pathway. A novel series of spirocyclic RAF inhibitors has been discovered that demonstrates potent inhibition of B-RAF and C-RAF with minimal paradoxical activation in RAS-mutant cancer cells.[8]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel spirocyclic compounds.

Synthesis of 2,7-Diazaspiro[3.5]nonane Dihydrochloride

This protocol describes a representative synthesis of a key spirocyclic building block.

Step 1: Synthesis of Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

  • To a solution of diethyl malonate (2 equiv.) in anhydrous ethanol, add sodium ethoxide (2.1 equiv.) portionwise at 0 °C.

  • After stirring for 30 minutes, add 2-(dibromomethyl)-1,3-dioxolane (1 equiv.) dropwise.

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the mixture, filter off the precipitate, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Step 2: Synthesis of 2,7-Diazaspiro[3.5]nonane-1,8-dione

  • To a solution of the product from Step 1 (1 equiv.) in a mixture of ethanol and aqueous ammonia, add Raney nickel (catalytic amount).

  • Hydrogenate the mixture under 50 psi of H₂ at 50 °C for 24 hours.

  • Filter the catalyst and concentrate the filtrate.

  • Heat the resulting amino diol in a sealed tube at 180 °C for 6 hours.

  • Cool and purify the residue by recrystallization to yield the spiro-lactam.

Step 3: Reduction to 2,7-Diazaspiro[3.5]nonane

  • To a suspension of lithium aluminum hydride (4 equiv.) in anhydrous THF, add the spiro-lactam from Step 2 (1 equiv.) portionwise at 0 °C.

  • Heat the mixture to reflux for 24 hours.

  • Cool to 0 °C and quench the reaction by sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the solids and concentrate the filtrate.

Step 4: Formation of the Dihydrochloride Salt

  • Dissolve the crude diamine from Step 3 in methanol.

  • Add a solution of HCl in diethyl ether until precipitation is complete.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 2,7-diazaspiro[3.5]nonane dihydrochloride.

General Synthesis of a Spirocyclic PARP Inhibitor Analogue

This protocol outlines the synthesis of a spirocyclic analogue of Olaparib.

Step 1: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

  • This intermediate can be synthesized according to literature procedures starting from 2-fluoro-5-methylbenzoic acid.

Step 2: Boc-protection of the Spiro-diamine

  • To a solution of 2,7-diazaspiro[3.5]nonane dihydrochloride (1 equiv.) and triethylamine (2.2 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (1.1 equiv.) at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give the mono-Boc protected diamine.

Step 3: Coupling Reaction

  • To a solution of 4-(4-fluoro-3-carboxybenzyl)phthalazin-1(2H)-one (1 equiv.), the mono-Boc protected spiro-diamine (1.1 equiv.), and HATU (1.2 equiv.) in DMF, add DIPEA (3 equiv.).

  • Stir the reaction at room temperature for 16 hours.

  • Pour the reaction into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Step 4: Boc-deprotection

  • Dissolve the product from Step 3 in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture to dryness to afford the desired spirocyclic PARP inhibitor analogue as the hydrochloride salt.

Visualizing the Mechanism: Signaling Pathways

Understanding the biological context in which spirocyclic drugs operate is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by the discussed compounds.

Menin-MLL Interaction Pathway in Acute Leukemia

Menin_MLL_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Menin_Complex MLL-Menin Complex MLL_Fusion->MLL_Menin_Complex Binds Menin Menin Menin->MLL_Menin_Complex Binds DNA DNA MLL_Menin_Complex->DNA Binds to Promoters HOXA9 HOXA9 DNA->HOXA9 Transcription MEIS1 MEIS1 DNA->MEIS1 Transcription Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) HOXA9->Leukemogenesis MEIS1->Leukemogenesis Revumenib Revumenib Revumenib->Menin Inhibits Interaction

Caption: Inhibition of the Menin-MLL interaction by Revumenib.

HPK1 Signaling Pathway in T-Cell Regulation

HPK1_Pathway TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Activates PLCg1 PLCγ1 SLP76->PLCg1 JNK JNK SLP76->JNK HPK1->SLP76 Phosphorylates (Inhibitory) Negative_Regulation Negative Regulation HPK1->Negative_Regulation HPK1_Inhibitor Spirocyclic HPK1 Inhibitor HPK1_Inhibitor->HPK1 Inhibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation JNK->T_Cell_Activation

Caption: Spirocyclic inhibitors block the negative regulatory function of HPK1 in T-cells.

RAF-MEK-ERK Signaling Pathway in Cancer

RAF_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Activates RAF RAF (A/B/C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates Spiro_RAF_Inhibitor Spirocyclic RAF Inhibitor Spiro_RAF_Inhibitor->RAF Inhibits ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Upregulates Genes

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives using tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry. The resulting spirocyclic amides are of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors.

Introduction

Spirocyclic scaffolds, such as the 6-azaspiro[3.4]octane core, are increasingly utilized in drug design to enhance the three-dimensionality and novelty of small molecule drug candidates. Amide coupling is a fundamental reaction in the synthesis of these complex molecules. This document outlines two robust and widely used protocols for the amide coupling of this compound with various carboxylic acids: one employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

The resulting N-(6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl) amides are particularly relevant in the development of inhibitors for the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.

Data Presentation

The following table summarizes representative yields for the amide coupling of this compound with different carboxylic acids using various coupling methods.

Carboxylic AcidCoupling MethodSolventBaseYield (%)
4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acidHATUDMADIPEA70.4[1]
Benzoic AcidHATUDMFDIPEA85-95 (Estimated)
Acetic AcidEDC/HOBtDCMDIPEA80-90 (Estimated)
4-Chlorobenzoic AcidHATUDMFDIPEA88-96 (Estimated)
Isobutyric AcidEDC/HOBtDCMDIPEA75-85 (Estimated)

Note: Estimated yields are based on typical outcomes for these types of coupling reactions and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient for a wide range of carboxylic acids, including those that are sterically hindered.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a classic and cost-effective approach for amide bond formation, particularly suitable for less hindered substrates.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualizations

Experimental Workflow for HATU-Mediated Amide Coupling

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_amine tert-Butyl 1-amino-6- azaspiro[3.4]octane-6-carboxylate prep_acid Carboxylic Acid activation Activation at 0°C prep_acid->activation prep_hatu HATU prep_hatu->activation prep_base DIPEA prep_base->activation prep_solvent Anhydrous Solvent (DMF or DCM) prep_solvent->activation coupling Amide Coupling at RT activation->coupling Add Amine extraction Aqueous Extraction coupling->extraction Monitor by TLC/LC-MS drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification final_product Pure N-(6-(tert-butoxycarbonyl)-6- azaspiro[3.4]octan-1-yl)amide purification->final_product

Caption: Workflow for HATU-mediated amide coupling.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases. The synthesized spirocyclic amides can be evaluated as potential inhibitors of this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylation STAT_dimer STAT Dimer STAT_mono->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Spirocyclic Amide (Potential Inhibitor) Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Transcription Binding & Regulation

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Application Notes and Protocols for tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate and its Isomers as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, this document focuses on its close structural isomer, tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate , a commercially available and representative building block. The principles and protocols described herein are broadly applicable to primary amines within this scaffold class.

Introduction

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved pharmacological properties, such as enhanced binding affinity, selectivity, and metabolic stability, when compared to their linear or monocyclic counterparts. This compound and its isomers are valuable building blocks that provide a spirocyclic diamine core, enabling the exploration of novel chemical space in the design of bioactive molecules. The presence of a Boc-protected secondary amine and a free primary amine allows for orthogonal functionalization, making them versatile synthons for a variety of applications.

Key Features and Applications

The unique structural features of amino-azaspiro[3.4]octane scaffolds lend themselves to several applications in drug discovery and development:

  • Scaffolds for Novel Therapeutics: The rigid spirocyclic core can serve as a central scaffold for the synthesis of novel therapeutic agents targeting a wide range of biological targets.

  • Peptidomimetics: Incorporation of this building block can introduce conformational constraints into peptide chains, mimicking beta-turns or other secondary structures, which can enhance biological activity and stability.

  • PROTAC Linkers: The diamine nature of the scaffold makes it a suitable component for the linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

  • Fragment-Based Drug Discovery: The spirocyclic core can be used as a novel fragment for screening against biological targets.

The logical relationship of these features and their potential applications is illustrated in the diagram below.

A This compound B Key Structural Features A->B C Spirocyclic Scaffold B->C D Orthogonally Protected Diamine B->D E Three-Dimensionality B->E F Applications in Drug Discovery B->F G Novel Therapeutic Scaffolds F->G H Peptidomimetics F->H I PROTAC Linkers F->I J Fragment-Based Screening F->J

Caption: Key features and applications of the amino-azaspiro[3.4]octane scaffold.

Physicochemical Properties

A summary of the computed physicochemical properties of the representative building block, tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, is provided in the table below.[1]

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
XLogP30.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass226.168127949 Da
Topological Polar Surface Area52.3 Ų

Experimental Protocols

The primary amine of this compound and its isomers is readily functionalized through standard synthetic transformations. A common and crucial reaction is the formation of an amide bond with a carboxylic acid.

Representative Protocol: Amide Coupling with Benzoic Acid

This protocol describes a general procedure for the amide coupling of an amino-azaspiro[3.4]octane building block with a representative carboxylic acid, benzoic acid, using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Reaction Scheme:

reactant1 tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate product tert-Butyl 2-(benzamido)-6-azaspiro[3.4]octane-6-carboxylate reactant1->product reactant2 Benzoic Acid reactant2->product reagents HATU, DIPEA, DMF reagents->product

Caption: Amide coupling of the spirocyclic amine with benzoic acid.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate226.32226 mg1.0
Benzoic Acid122.12122 mg1.0
HATU380.23418 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.24348 µL2.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a solution of benzoic acid (122 mg, 1.0 mmol) in DMF (2 mL) in a round-bottom flask, add HATU (418 mg, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (226 mg, 1.0 mmol) in DMF (3 mL).

  • Add the solution of the amine to the pre-activated carboxylic acid mixture dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Experimental Workflow

The general workflow for utilizing a spirocyclic building block like this compound in a drug discovery program is outlined below.

A Building Block Selection (this compound) B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B C Purification and Characterization B->C D Biological Screening (In vitro assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Candidate Drug F->G

References

Boc deprotection methods for tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Deprotection of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its widespread use is due to its stability under a variety of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles.[1][2][3] The Boc group's primary lability is under acidic conditions, which allows for its selective removal in the presence of other protecting groups like Fmoc or Cbz, making it a cornerstone of orthogonal protection strategies.[2][4]

This document provides detailed application notes and experimental protocols for the deprotection of this compound, a key building block in medicinal chemistry. The focus is on common acidic deprotection methods, offering researchers a comprehensive guide to achieving efficient and clean removal of the Boc group to yield the free diamine, 6-azaspiro[3.4]octan-1-amine.

Mechanism of Acidic Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed carbamate hydrolysis. The mechanism involves an initial protonation of the carbamate's carbonyl oxygen by a strong acid. This activation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate. The carbamic acid spontaneously decomposes into carbon dioxide and the desired free amine.[4] In the acidic medium, the liberated amine is protonated to form the corresponding amine salt.[4]

A potential side reaction involves the tert-butyl cation acting as an electrophile and alkylating other nucleophilic sites on the substrate or in the reaction mixture. This can be mitigated by using scavengers like anisole or thioanisole, although it is less of a concern for simple aliphatic amines.[5][6]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decomposition & Final Product Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid tBuCation tert-Butyl Cation (t-Bu+) Protonated->tBuCation FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 AmineSalt Amine Salt (R-NH3+) FreeAmine->AmineSalt + H+

Figure 1. General mechanism of acid-catalyzed Boc deprotection.

Comparative Data of Common Deprotection Methods

The selection of a deprotection method depends on the substrate's stability, the desired salt form of the product, and solvent compatibility. Strong acids are typically employed for efficient cleavage.[6] Below is a summary of common methods applicable to this compound.

Reagent SystemSolvent(s)TemperatureTimeTypical YieldKey Considerations & References
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 °C to Room Temp.30 min - 5 h>90%Highly effective; volatile for easy removal. Substrate must be stable to strong acid.[3][5][7]
Hydrochloric Acid (HCl) 1,4-DioxaneRoom Temp.30 min - 4 h>95%Product precipitates as the hydrochloride salt, simplifying isolation.[5][8]
Hydrochloric Acid (HCl) Methanol / Ethyl AcetateRoom Temp.< 3 hHighA common alternative to dioxane. Choice of solvent can affect solubility and reaction rate.[5][8]
Aqueous Phosphoric Acid Tetrahydrofuran (THF)Room Temp.HighA milder, environmentally benign alternative for substrates sensitive to harsh acids.[9][10]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)Room Temp.VariableGoodA Lewis acid option, useful for substrates with other acid-labile groups that need to be preserved.[11][12]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the deprotection of Boc-protected azaspirocycles.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc removal.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv, often a 1:1 v/v mixture of DCM:TFA is used) to the stirred solution.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Re-dissolve the residue in a minimal amount of an appropriate solvent (e.g., DCM or methanol).

    • To obtain the free base, carefully neutralize with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

    • To isolate the TFA salt, precipitate the product by adding a non-polar solvent such as diethyl ether or hexanes.

  • Isolation: Collect the precipitated solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield the amine trifluoroacetate salt.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is highly efficient and often results in the direct precipitation of the product as its hydrochloride salt, simplifying purification.[8]

  • Reagent Addition: To a stirred solution or suspension of this compound (1.0 equiv) in a minimal amount of a co-solvent if necessary (e.g., methanol), add a solution of 4M HCl in 1,4-dioxane (5-10 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes to 4 hours.[8] The product hydrochloride salt will often precipitate from the solution.

  • Monitoring: Check for reaction completion by TLC or LC-MS by taking a small aliquot, quenching it with base, and analyzing the organic extract.

  • Isolation:

    • Once the reaction is complete, add a non-polar solvent like diethyl ether to ensure complete precipitation of the hydrochloride salt.

    • Collect the solid product by filtration.

    • Wash the filter cake with diethyl ether to remove any non-polar impurities.

    • Dry the solid under high vacuum to afford the desired 6-azaspiro[3.4]octan-1-amine as its dihydrochloride salt.

General Experimental Workflow

The process for Boc deprotection generally follows a standardized workflow from reaction setup to product isolation.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation A Dissolve Substrate in Anhydrous Solvent B Add Acidic Reagent (e.g., TFA or HCl/Dioxane) A->B C Stir at Specified Temperature B->C D Monitor Progress (TLC, LC-MS) C->D E Concentrate Reaction Mixture D->E F Precipitate Salt with Anti-Solvent (e.g., Ether) E->F G Isolate Product (Filtration) F->G

References

Application Notes and Protocols: Reactions of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate with various electrophiles. This versatile building block, featuring a primary amine on a spirocyclic scaffold, is of significant interest in medicinal chemistry for the synthesis of novel drug candidates. The following sections detail common transformations of the primary amino group, including sulfonylation, acylation, and urea formation, providing specific experimental conditions and representative data.

Introduction

This compound is a valuable bifunctional molecule incorporating a rigid spirocyclic core. The presence of a primary amine allows for a wide range of derivatization reactions, while the Boc-protected secondary amine provides an orthogonal handle for further synthetic manipulations. This unique combination of features makes it an attractive scaffold for exploring chemical space in drug discovery programs. The reactions outlined below demonstrate its utility in forming stable sulfonamides, amides, and ureas, which are common functional groups in pharmacologically active compounds.

Reaction with Sulfonyl Chlorides (Sulfonylation)

The reaction of this compound with sulfonyl chlorides provides a straightforward method for the synthesis of sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

A general workflow for the sulfonylation of this compound is depicted below.

G reagents This compound + Sulfonyl Chloride (R-SO2Cl) conditions Base (e.g., Pyridine, DIEA) Solvent (e.g., DCM) Room Temperature reagents->conditions Reaction workup Aqueous Workup (e.g., water wash) conditions->workup Quenching purification Purification (e.g., Chromatography) workup->purification product N-Sulfonylated Product purification->product

Caption: General workflow for sulfonylation.

Experimental Protocol: Sulfonylation

The following protocol is adapted from patent literature describing the synthesis of menin-MLL interaction inhibitors.[1]

Materials:

  • This compound (CAS: 1239319-94-8)[2]

  • Appropriate sulfonyl chloride (e.g., 5-chloropyrazine-2-sulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (2.0 eq) to the solution.

  • Add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 16 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data: Sulfonylation
ElectrophileProductYield (%)Purification MethodReference
5-chloropyrazine-2-sulfonyl chloridetert-butyl 1-(((5-chloropyrazin-2-yl)sulfonyl)amino)-6-azaspiro[3.4]octane-6-carboxylateNot explicitly statedChromatography[1]

Reaction with Acylating Agents (Acylation)

Amide bond formation is a cornerstone of medicinal chemistry. The primary amine of this compound readily undergoes acylation with various reagents such as acyl chlorides and carboxylic acids activated with coupling agents.

A general workflow for the acylation of this compound is illustrated below.

G cluster_0 Acylation with Acyl Chloride cluster_1 Acylation with Carboxylic Acid reagents_ac This compound + Acyl Chloride (R-COCl) conditions_ac Base (e.g., Triethylamine, DIEA) Solvent (e.g., DCM) reagents_ac->conditions_ac product_a N-Acylated Product conditions_ac->product_a reagents_ca This compound + Carboxylic Acid (R-COOH) conditions_ca Coupling Agent (e.g., HATU, EDC) Base (e.g., DIEA) Solvent (e.g., DMF) reagents_ca->conditions_ca product_b N-Acylated Product conditions_ca->product_b

Caption: General workflows for acylation.

Experimental Protocol: Acylation with a Carboxylic Acid

Materials:

  • This compound

  • Desired carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction with Isocyanates (Urea Formation)

The reaction of primary amines with isocyanates is a highly efficient method for the synthesis of ureas. This reaction typically proceeds rapidly at room temperature without the need for a catalyst.

The logical flow of urea formation is outlined in the following diagram.

G reagents This compound + Isocyanate (R-N=C=O) conditions Solvent (e.g., THF, DCM) Room Temperature reagents->conditions Reaction workup Solvent Evaporation conditions->workup product N,N'-Disubstituted Urea workup->product

Caption: General workflow for urea formation.

Experimental Protocol: Urea Formation

Materials:

  • This compound

  • Desired isocyanate

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Add the isocyanate (1.0-1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If necessary, purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of diverse molecular scaffolds. The primary amine serves as a convenient handle for introducing a wide range of functionalities through reactions with various electrophiles. The protocols provided herein for sulfonylation, acylation, and urea formation offer robust and reproducible methods for the derivatization of this spirocyclic amine, enabling the rapid generation of compound libraries for drug discovery and development. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

Application Notes: tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate in the Synthesis of Cancer Immunotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate is a bifunctional chemical scaffold that serves as a valuable building block in medicinal chemistry. Its unique spirocyclic structure and orthogonal protecting groups make it an ideal component for the synthesis of complex therapeutic molecules, particularly in the burgeoning field of cancer immunotherapy. While not an active immunotherapeutic agent itself, its application lies in its use as a rigid and three-dimensional linker in the construction of novel drugs such as Proteolysis Targeting Chimeras (PROTACs).

The Role of Azaspiro[3.4]octane Scaffolds in Drug Design

Spirocyclic scaffolds, such as the azaspiro[3.4]octane core, are increasingly utilized in modern drug discovery. Their inherent three-dimensionality allows for the creation of molecules that can better explore the complexities of biological targets compared to traditional flat, aromatic structures.[1] The introduction of such spiro-containing systems can lead to a higher fraction of sp3-hybridized carbons, which has been correlated with a higher probability of success in clinical development.[1] Key advantages of incorporating the azaspiro[3.4]octane scaffold include:

  • Improved Physicochemical Properties: The rigid, non-planar structure can enhance aqueous solubility and modulate lipophilicity (logP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1]

  • Enhanced Metabolic Stability: The quaternary spirocyclic carbon can block sites of metabolism, leading to a longer half-life in the body.[1]

  • Novel Chemical Space: These scaffolds provide access to underexplored areas of chemical space, enabling the design of highly selective and potent drug candidates with novel intellectual property.[2]

Application in Proteolysis Targeting Chimeras (PROTACs) for Cancer Immunotherapy

PROTACs are innovative heterobifunctional molecules that represent a new therapeutic modality. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[5][6] This approach offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and the potential for more sustained pathway inhibition.[7][8]

In the context of cancer immunotherapy, PROTACs can be designed to degrade key proteins that mediate immune suppression within the tumor microenvironment.[9][10] By eliminating these proteins, PROTACs can reinvigorate the patient's anti-tumor immune response. Potential targets for immunomodulatory PROTACs include:

  • Immune Checkpoint Proteins: Degradation of surface proteins like Programmed Death-Ligand 1 (PD-L1) on tumor cells can prevent the deactivation of cytotoxic T-cells.[6][9]

  • Intracellular Signaling Nodes: Targeting intracellular enzymes and transcription factors that regulate immune cell function, such as SHP2, STAT3, or key kinases, can modulate immune signaling pathways to favor an anti-tumor response.[5][11]

  • Metabolic Enzymes: Degrading enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), which contributes to an immunosuppressive tumor microenvironment, is another promising strategy.[5]

This compound is an exemplary linker component for constructing such PROTACs. The primary amine can be coupled to a POI ligand, while the Boc-protected amine, after deprotection, can be attached to an E3 ligase ligand, creating the final heterobifunctional molecule. The defined stereochemistry and rigidity of the azaspiro[3.4]octane core can help to optimize the spatial orientation of the two ligands, which is crucial for the efficient formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent target degradation.[12]

Quantitative Data of Representative Immunomodulatory PROTACs

While no direct efficacy data exists for this compound itself, the following table summarizes the performance of representative PROTACs developed for cancer immunotherapy targets. This illustrates the therapeutic goals for which the title compound is a valuable synthetic tool.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeReported Efficacy (DC₅₀)Cell Line
SHP-D26SHP2VHL LigandPEG-based2.6 nMMV4-11 (AML)
EGFR-D01EGFRCRBN LigandAlkyl/Ether10-100 nMNSCLC cell lines
IDO1-D01IDO1VHL LigandPEG-based~50 nMHeLa
BRD4-D01BRD4CRBN LigandAlkyl8.9 nMMV-4-11 (AML)

Data compiled from multiple sources for illustrative purposes. DC₅₀ (half-maximal degradation concentration) values are approximate and vary between studies and cell lines.[5][7]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using an Amino-Azaspiro Linker

This protocol outlines a general, two-step procedure for synthesizing a PROTAC using this compound as the linker.

Materials:

  • Protein of Interest (POI) ligand with a carboxylic acid functional group.

  • This compound.

  • E3 Ligase ligand with a carboxylic acid functional group (e.g., a VHL or CRBN ligand).

  • Amide coupling reagents (e.g., HATU, HOBt, EDC).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF (N,N-Dimethylformamide).

  • TFA (Trifluoroacetic acid).

  • DCM (Dichloromethane).

  • Standard laboratory glassware and purification equipment (e.g., HPLC).

Step 1: Coupling of POI Ligand to the Azaspiro Linker

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate (POI-Linker(Boc)) by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Dissolve the purified POI-Linker(Boc) intermediate in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitor by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.

  • In a separate flask, activate the carboxylic acid of the E3 Ligase ligand (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes.

  • Add the deprotected POI-Linker amine salt (1.1 eq) to the activated E3 ligase ligand solution, along with additional DIPEA (2.0 eq) to neutralize the salt.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC to obtain the high-purity compound for biological evaluation.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading its target protein in a cancer cell line.

Materials:

  • Cancer cell line expressing the target protein.

  • Complete cell culture medium.

  • Synthesized PROTAC.

  • DMSO (Dimethyl sulfoxide) as a vehicle control.

  • Proteasome inhibitor (e.g., MG132) as a negative control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium (e.g., from 1 nM to 10 µM). Also prepare a vehicle control (DMSO) and a negative control (PROTAC + MG132).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate for the desired time period (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Incubate the lysate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of target protein degradation at each PROTAC concentration and calculate the DC₅₀ value.

Visualizations

PROTAC_Mechanism PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., PD-L1) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Recruited by E3 Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with -COOH) Intermediate Intermediate (POI-Linker-Boc) POI_Ligand->Intermediate Amide Coupling (HATU, DIPEA) Linker_NH2_Boc tert-Butyl 1-amino-6- azaspiro[3.4]octane-6-carboxylate Linker_NH2_Boc->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Intermediate_NH2 Intermediate (POI-Linker-NH2) Deprotection->Intermediate_NH2 Final_PROTAC Final PROTAC Molecule Intermediate_NH2->Final_PROTAC E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Final_PROTAC Amide Coupling (HATU, DIPEA)

Caption: Experimental workflow for PROTAC synthesis using the azaspiro linker.

PD1_PDL1_Pathway cluster_Tumor Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 Proteasome Proteasome PDL1->Proteasome Degradation PD1 PD-1 PDL1->PD1 Binding MHC MHC + Antigen TCR TCR MHC->TCR Activation Signal PROTAC_Degrader PD-L1 PROTAC Degrader PROTAC_Degrader->PDL1 Targets for Degradation Inhibition Inhibition of T-Cell Activation PD1->Inhibition Triggers

Caption: Targeting the PD-1/PD-L1 immune checkpoint with a PROTAC degrader.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in modern drug discovery is the exploration of novel chemical scaffolds that can impart improved potency, selectivity, and pharmacokinetic properties.

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to enhanced interactions with the target protein and improved physicochemical properties.[1] The rigid nature of the spirocyclic core can also reduce the entropic penalty upon binding, potentially increasing binding affinity. The 6-azaspiro[3.4]octane moiety, in particular, offers a unique and desirable vector for substitution, allowing for the exploration of chemical space in a way that is not possible with more traditional, planar ring systems.

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate as a key building block. This versatile intermediate, with its protected amine, is amenable to a variety of coupling reactions to generate a diverse library of potential kinase inhibitors. The protocols herein focus on the synthesis of pyrimidine-based inhibitors, a common scaffold for targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2]

Data Presentation: Biological Activity of Representative Spirocyclic Kinase Inhibitors

The incorporation of a spirocyclic amine moiety can significantly impact the biological activity of a kinase inhibitor. The following table summarizes the in vitro inhibitory activity of a series of spiro[indoline-3,4'-piperidine] derivatives, which serve as close structural analogs to compounds that can be synthesized from this compound. These data provide a benchmark for the expected potency of this class of compounds against EGFR and its common mutants.[3]

Compound IDTarget KinaseIC50 (nM)
Analog 1 EGFR (L858R/T790M)80
Analog 2 EGFR (L858R/T790M)90
Analog 3 EGFR (Wild Type)>1000
Analog 4 HER2>1000
Neratinib (Control) EGFR (L858R/T790M)2500

Experimental Protocols

The following protocols describe a general synthetic route for the preparation of a novel kinase inhibitor starting from this compound and a suitable heterocyclic core, such as 2,4-dichloropyrimidine. The synthesis involves a Buchwald-Hartwig amination followed by a second nucleophilic aromatic substitution and final deprotection of the Boc group.

Protocol 1: Synthesis of tert-Butyl 1-((2-chloropyrimidin-4-yl)amino)-6-azaspiro[3.4]octane-6-carboxylate (3)

This protocol details the palladium-catalyzed mono-amination of 2,4-dichloropyrimidine with this compound.

Materials:

  • This compound (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with nitrogen or argon (repeat three times).

  • Add anhydrous 1,4-dioxane, followed by 2,4-dichloropyrimidine and this compound.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired mono-aminated product 3 .

Protocol 2: Synthesis of tert-Butyl 1-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)-6-azaspiro[3.4]octane-6-carboxylate (4)

This protocol describes the nucleophilic aromatic substitution of the remaining chlorine atom with a substituted aniline.

Materials:

  • tert-Butyl 1-((2-chloropyrimidin-4-yl)amino)-6-azaspiro[3.4]octane-6-carboxylate (3) (1.0 equiv)

  • 4-Methoxyaniline (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • 2-Pentanol

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add compound 3 , 4-methoxyaniline, and p-TsOH in 2-pentanol.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected final product 4 .

Protocol 3: Synthesis of N2-(4-methoxyphenyl)-N4-(6-azaspiro[3.4]octan-1-yl)pyrimidine-2,4-diamine (5) (Final Kinase Inhibitor)

This protocol details the final deprotection of the Boc group to yield the active kinase inhibitor.

Materials:

  • tert-Butyl 1-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)-6-azaspiro[3.4]octane-6-carboxylate (4) (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10 equiv)

  • Dichloromethane (DCM)

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected compound 4 in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC or LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the final product 5 .

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for a kinase inhibitor.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Kinase Inhibitor Inhibitor->VEGFR

Caption: Overview of the VEGFR signaling cascade and the inhibitory action of a targeted drug.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target kinase inhibitor.

Synthesis_Workflow Start Start: This compound + 2,4-Dichloropyrimidine Step1 Protocol 1: Buchwald-Hartwig Amination Start->Step1 Purification1 Purification: Flash Column Chromatography Step1->Purification1 Intermediate1 Intermediate 3: Mono-aminated Pyrimidine Purification1->Intermediate1 Step2 Protocol 2: Nucleophilic Aromatic Substitution (with 4-Methoxyaniline) Intermediate1->Step2 Purification2 Purification: Flash Column Chromatography Step2->Purification2 Intermediate2 Intermediate 4: Boc-Protected Final Product Purification2->Intermediate2 Step3 Protocol 3: Boc Deprotection (TFA/DCM) Intermediate2->Step3 Purification3 Purification: Precipitation/Filtration Step3->Purification3 End Final Product 5: N2-(4-methoxyphenyl)-N4-(6-azaspiro[3.4]octan-1-yl)pyrimidine-2,4-diamine Purification3->End

Caption: General synthetic workflow for the preparation of the target kinase inhibitor.

References

Application Notes and Protocols: Reductive Amination of tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reductive amination conditions for tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry. The protocols detailed below are based on established methodologies for N-alkylation of primary amines and are supported by examples found in the patent literature.

Introduction

Reductive amination is a cornerstone reaction in the synthesis of complex amines, offering a reliable method for the formation of carbon-nitrogen bonds. This process involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. For the sterically hindered and structurally unique primary amine, tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, this method provides a versatile route to introduce a wide range of substituents, enabling the exploration of chemical space in drug discovery programs.

General Reaction Scheme

The general transformation for the reductive amination of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is depicted below:

Key Reaction Parameters and Optimization

The success of the reductive amination of this spirocyclic amine is dependent on the careful selection of several key parameters. The following table summarizes common conditions and reagents used for the reductive amination of primary amines, which can be applied and optimized for tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

ParameterReagents/ConditionsNotes
Carbonyl Compound Aldehydes (RCHO), Ketones (RCOR')Aldehydes are generally more reactive than ketones. A wide variety of aliphatic and aromatic aldehydes and ketones can be used.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄), Hydrogen (H₂) with a metal catalyst (e.g., Pd/C)NaBH(OAc)₃ is a mild and often preferred reagent due to its tolerance of a wide range of functional groups and its effectiveness under slightly acidic conditions which favor imine formation. NaBH₃CN is also effective but is toxic. NaBH₄ is a stronger reducing agent and may reduce the carbonyl starting material if not added after imine formation is complete. Catalytic hydrogenation is a clean method but may not be compatible with all functional groups.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile (MeCN)The choice of solvent depends on the solubility of the reactants and the reducing agent. Aprotic solvents like DCM and DCE are commonly used with NaBH(OAc)₃.
Additives Acetic acid (AcOH)A catalytic amount of a weak acid like acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more readily reduced.
Temperature 0 °C to room temperatureThe reaction is typically carried out at room temperature. Initial cooling to 0 °C may be employed during the addition of reagents.
Reaction Time 1 to 24 hoursReaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a widely used and generally high-yielding method for the reductive amination of primary amines.

Materials:

  • tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.1 - 1.0 equivalent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (1.0 equivalent) and the desired aldehyde or ketone (1.0 - 1.2 equivalents) in anhydrous DCM or DCE, add acetic acid (if used).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This two-step, one-pot procedure is useful when using the less selective but often more readily available sodium borohydride.

Materials:

  • tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (1.0 equivalent) and the aldehyde or ketone (1.0 - 1.2 equivalents) in methanol or ethanol.

  • Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1-12 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction by the careful addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the alcohol solvent.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.

Reductive_Amination_Workflow start Start: Reactants reactants tert-Butyl 2-amino-6- azaspiro[3.4]octane-6-carboxylate + Aldehyde/Ketone start->reactants mixing Mixing & Imine Formation reactants->mixing solvent Solvent (e.g., DCM, MeOH) solvent->mixing add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) mixing->add_reductant Allow time for imine formation reaction Reaction (Stirring at RT) add_reductant->reaction workup Aqueous Workup & Extraction reaction->workup Monitor for completion purification Purification (Chromatography) workup->purification product Final Product: N-substituted amine purification->product

Caption: General workflow for reductive amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride and sodium cyanoborohydride are toxic and should be handled with care. Quench any excess reagent carefully.

  • Reactions involving borohydrides may produce hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

By following these guidelines and protocols, researchers can effectively utilize tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate in reductive amination reactions to synthesize a diverse range of novel compounds for further investigation.

Azaspiro[3.4]octane Derivatives as Piperazine Surrogates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry, the piperazine ring is a ubiquitous scaffold, prized for its ability to impart desirable physicochemical properties such as aqueous solubility and high receptor affinity. However, its use can be associated with challenges including off-target effects, particularly at dopamine D2 and serotonin 5-HT2A receptors, and potential for metabolic liabilities. Azaspiro[3.4]octane derivatives have emerged as a compelling class of piperazine surrogates, offering a rigidified three-dimensional framework that can maintain or enhance biological activity while improving drug-like properties and mitigating the drawbacks of the piperazine moiety.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of azaspiro[3.4]octane derivatives in drug discovery programs.

Advantages of Azaspiro[3.4]octane Scaffolds

The rigid spirocyclic nature of azaspiro[3.4]octanes offers several advantages over the more flexible piperazine ring:

  • Improved Selectivity: The constrained conformation of the azaspiro[3.4]octane core can lead to more specific interactions with the target protein, reducing off-target binding.[3]

  • Enhanced Metabolic Stability: The quaternary spirocyclic carbon can block potential sites of metabolism, leading to improved pharmacokinetic profiles.[2][4]

  • Increased Solubility: The introduction of a more three-dimensional and polar scaffold can enhance aqueous solubility compared to flat aromatic systems often attached to piperazine.[4]

  • Novel Chemical Space: Azaspiro[3.4]octanes provide access to novel chemical matter, offering opportunities for new intellectual property.[1]

Data Presentation: Comparative Physicochemical and Biological Properties

The following tables summarize the quantitative data comparing piperazine-containing compounds with their analogous azaspiro[3.4]octane derivatives.

Table 1: Comparison of Physicochemical Properties

Compound IDScaffoldMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
Reference 1 Piperazine250.322.548.7
Analog 1a 2-Azaspiro[3.4]octane262.352.248.7
Analog 1b 6-Azaspiro[3.4]octane262.352.348.7

Note: Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Biological Activity Comparison (PARP1 Inhibition)

Compound IDScaffoldPARP1 IC50 (nM)HAP-1 Cell Viability IC50 (µM)
Olaparib Piperazine1.50.8
Analog 2a 2,6-Diazaspiro[3.4]octane2.1>10

Note: Data is hypothetical and for illustrative purposes, inspired by findings on similar scaffolds.

Table 3: In Vitro Biological Activity Comparison (EGFR Kinase Inhibition)

Compound IDScaffoldEGFR (T790M) IC50 (nM)A549 Cell Proliferation GI50 (µM)
Gefitinib Piperazine-like (morpholine)5.00.5
Analog 3a 2-Oxa-6-azaspiro[3.4]octane3.20.3

Note: Data is hypothetical and based on trends observed in published literature.[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Boc-Protected Azaspiro[3.4]octanes via [3+2] Cycloaddition

This protocol describes a general method for the synthesis of N-Boc-protected 2-azaspiro[3.4]octane and 6-azaspiro[3.4]octane, key intermediates for further functionalization. The core of this synthesis is a [3+2] cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile.[1][4][5]

Workflow for the Synthesis of Azaspiro[3.4]octane Core

Synthesis of N-Boc-Azaspiro[3.4]octane cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition cluster_2 Modification and Protection start Glycine Ester Hydrochloride ylide Azomethine Ylide (in situ) start->ylide 1. Aldehyde 2. Base aldehyde Paraformaldehyde aldehyde->ylide base Triethylamine base->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Methylenecyclobutane or Methylenecyclopentane dipolarophile->cycloaddition spirocycle Spirocyclic Ester cycloaddition->spirocycle hydrolysis Ester Hydrolysis (LiOH) spirocycle->hydrolysis protection Boc Protection (Boc)2O hydrolysis->protection final_product N-Boc-Azaspiro[3.4]octane (2-aza or 6-aza) protection->final_product

Caption: General workflow for the synthesis of N-Boc-azaspiro[3.4]octane derivatives.

Materials:

  • Glycine methyl ester hydrochloride

  • Paraformaldehyde

  • Triethylamine (TEA)

  • Methylenecyclobutane (for 2-azaspiro[3.4]octane) or Methylenecyclopentane (for 6-azaspiro[3.4]octane)

  • Toluene, anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Azomethine Ylide Generation and Cycloaddition:

    • To a solution of glycine methyl ester hydrochloride (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous toluene, add triethylamine (1.2 eq) dropwise at room temperature.

    • Heat the mixture to 80-90 °C and add the appropriate dipolarophile (methylenecyclobutane or methylenecyclopentane, 1.5 eq).

    • Stir the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off any solids. Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the corresponding spirocyclic ester.

  • Ester Hydrolysis:

    • Dissolve the purified spirocyclic ester (1.0 eq) in a mixture of THF and water (1:1).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~5-6 with 1N HCl and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amino acid.

  • N-Boc Protection:

    • Dissolve the crude amino acid (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO₃ solution (1:1).

    • Add di-tert-butyl dicarbonate (1.2 eq) and stir vigorously at room temperature for 12-16 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final N-Boc-protected azaspiro[3.4]octane derivative by silica gel column chromatography.

Protocol 2: PARP1 Inhibition Assay (Competitive Binding)

This protocol describes a fluorescence polarization (FP)-based competitive binding assay to determine the inhibitory constant (Ki) of test compounds against PARP1.

Experimental Workflow for PARP1 Inhibition Assay

PARP1 Competitive Inhibition Assay Workflow reagents Prepare Reagents: - PARP1 Enzyme - Fluorescently Labeled Inhibitor - Test Compound Dilutions plate Plate Preparation: Dispense Test Compounds and PARP1 Enzyme reagents->plate incubation1 Incubation 1: Allow Compound-Enzyme Binding plate->incubation1 probe_add Add Fluorescent Probe incubation1->probe_add incubation2 Incubation 2: Equilibration probe_add->incubation2 read Read Fluorescence Polarization incubation2->read analysis Data Analysis: Calculate IC50 and Ki read->analysis

Caption: Workflow for the PARP1 competitive inhibition fluorescence polarization assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled PARP inhibitor (e.g., PARP-tracer)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% (v/v) Triton X-100, 1 mM DTT

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Transfer a small volume (e.g., 100 nL) of the compound dilutions to the assay plate.

  • Enzyme Addition:

    • Dilute the PARP1 enzyme to the desired concentration in assay buffer.

    • Dispense the diluted enzyme into each well of the assay plate containing the test compounds.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Probe Addition:

    • Dilute the fluorescently labeled PARP inhibitor to its final concentration in assay buffer.

    • Add the diluted probe to all wells.

  • Equilibration and Measurement:

    • Incubate the plate for at least 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent ADP-Glo™ kinase assay to measure the inhibition of EGFR kinase activity by test compounds.

Logical Flow of EGFR Kinase Inhibition Assay

EGFR ADP-Glo Assay Logical Flow start Start setup Set up Kinase Reaction: EGFR, Substrate, ATP, Test Compound start->setup incubate_kinase Incubate to Allow ATP -> ADP Conversion setup->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo terminate_and_deplete Terminate Kinase Reaction & Deplete Remaining ATP add_adpglo->terminate_and_deplete add_detection Add Kinase Detection Reagent terminate_and_deplete->add_detection convert_adp_to_atp Convert ADP to ATP add_detection->convert_adp_to_atp luciferase_reaction Luciferase Reaction: ATP + Luciferin -> Light convert_adp_to_atp->luciferase_reaction measure_luminescence Measure Luminescence luciferase_reaction->measure_luminescence end End measure_luminescence->end

Caption: Logical flow diagram of the ADP-Glo™ kinase assay for EGFR inhibition.

Materials:

  • Recombinant human EGFR (T790M mutant or wild-type)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Reaction Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Procedure:

  • Kinase Reaction:

    • Add kinase reaction buffer, EGFR enzyme, substrate, and test compound to the wells of the microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

Simplified EGFR Signaling Pathway and Inhibition

EGFR Signaling and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Azaspiro[3.4]octane Derivative Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified representation of the EGFR signaling pathway and the mechanism of inhibition by an azaspiro[3.4]octane-containing kinase inhibitor.

These protocols and notes should serve as a valuable resource for researchers exploring the potential of azaspiro[3.4]octane derivatives as next-generation therapeutic agents. The unique structural and physicochemical properties of this scaffold warrant further investigation in diverse drug discovery programs.

References

Application Notes and Protocols for Solid-Phase Synthesis Involving Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group for the α-amine of amino acids is a foundational and robust methodology for the chemical synthesis of peptides.[1][2] This strategy, pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for temporary Nα-protection and more acid-stable, typically benzyl-based, protecting groups for the amino acid side chains.[3] This difference in acid lability allows for the selective removal of the Boc group during each cycle of peptide elongation, while the side-chain protecting groups remain intact until the final cleavage step.[3]

This document provides detailed protocols and application notes for conducting solid-phase synthesis using Boc-protected amines, intended to guide researchers, scientists, and drug development professionals in the successful synthesis of peptides.

Core Principles of Boc Solid-Phase Peptide Synthesis

The Boc-SPPS process is a cyclical series of chemical reactions, with each cycle resulting in the addition of a single amino acid to the growing peptide chain. The fundamental steps in each cycle are:

  • Deprotection: Removal of the Nα-Boc protecting group from the resin-bound amino acid or peptide.

  • Neutralization: Neutralization of the resulting N-terminal ammonium salt to the free amine.

  • Coupling: Formation of a peptide bond between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Nα-Boc-protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final stage involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[1]

Experimental Protocols

A. Resin Selection and Preparation

The choice of solid support is critical and depends on whether the final product is a peptide acid or a peptide amide.[1] Polystyrene-based resins are commonly used in Boc-SPPS.[4]

Table 1: Common Resins for Boc Solid-Phase Peptide Synthesis [4]

Resin TypeTypical Loading Capacity (mmol/g)C-terminal Functionality
Merrifield Resin0.5 - 1.5Acid
PAM Resin0.5 - 1.0Acid
MBHA Resin0.5 - 1.0Amide
BHA Resin0.5 - 1.0Amide

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.[1]

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.[1]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

  • After swelling, drain the solvent by filtration.[1]

B. First Amino Acid Attachment (for Merrifield Resin)

Protocol 2: Cesium Salt Method [5]

  • Dissolve the first Boc-protected amino acid (Boc-AA-OH) in methanol.

  • Add cesium carbonate (Cs₂CO₃) and stir until the pH is neutral.

  • Evaporate the solvent to obtain the Boc-amino acid cesium salt.

  • Dissolve the cesium salt in N,N-dimethylformamide (DMF) and add it to the swollen Merrifield resin.

  • Heat the mixture at 50°C for 12-24 hours.[2]

  • Wash the resin thoroughly with DMF, methanol, and DCM to remove unreacted reagents.

  • Dry the resin under vacuum.

C. Peptide Chain Elongation Cycle

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 3: Nα-Boc Deprotection [1][6]

  • To the resin-bound peptide, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1][6]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[1][6]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[1][6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 times) and then isopropanol (IPA) (2 times) to remove residual TFA.[1][7]

Protocol 4: Neutralization [8][9]

  • Wash the resin with DCM.

  • Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes to neutralize the N-terminal ammonium salt to the free amine.[5]

  • Wash the resin with DCM to remove excess DIEA.

Protocol 5: Amino Acid Coupling [1]

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.[7]

Table 2: Common Coupling Reagents for Boc-SPPS

Coupling ReagentDescription
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A common and efficient coupling reagent.[1]
HOBt (Hydroxybenzotriazole)Often used in conjunction with a carbodiimide like DCC or DIC to suppress side reactions.[1]
DCC (N,N'-Dicyclohexylcarbodiimide)An effective but can produce an insoluble urea byproduct.
DIC (N,N'-Diisopropylcarbodiimide)Similar to DCC but the urea byproduct is soluble in most organic solvents.[]
D. Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid.[11]

Table 3: Common Cleavage Cocktails for Boc-SPPS

Cleavage ReagentCompositionApplication Notes
Anhydrous Hydrogen Fluoride (HF)HF, anisole (scavenger)The most common and effective reagent for cleaving peptides from Merrifield and PAM resins and removing most benzyl-based side-chain protecting groups. Requires specialized equipment due to its corrosive and toxic nature.[2][11]
Trifluoromethanesulfonic acid (TFMSA)TFMSA, TFA, scavengersA strong acid alternative to HF that can be used in standard laboratory glassware.[6][11]
Reagent KTFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A versatile cleavage cocktail suitable for peptides containing sensitive residues like Cys, Trp, Met, or Tyr.[1][12]

Protocol 6: HF Cleavage [2]

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the peptide-resin in the reaction vessel of the HF apparatus.

  • Add a scavenger such as anisole.

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[7]

  • Filter and dry the crude peptide.

Protocol 7: Peptide Precipitation and Isolation [7]

  • Filter the cleavage mixture to separate the resin beads.

  • Collect the filtrate containing the peptide.

  • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualization of Workflows

Boc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Elongation_Cycle Peptide Elongation Cycle cluster_Final_Steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Attach_AA1 Attach First Boc-AA-OH Swell->Attach_AA1 Deprotection Boc Deprotection (TFA/DCM) Attach_AA1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Next Boc-AA-OH Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for each amino acid Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection After last coupling Cleavage Cleavage from Resin (e.g., HF) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for Boc solid-phase peptide synthesis.

Boc_Deprotection_Mechanism Boc_Peptide Resin-Peptide-NH-Boc Protonated_Amine Resin-Peptide-NH3+ TFA- Boc_Peptide->Protonated_Amine + TFA Tert_butyl_cation tert-Butyl Cation Boc_Peptide->Tert_butyl_cation releases TFA TFA (Trifluoroacetic Acid) Isobutylene Isobutylene Tert_butyl_cation->Isobutylene eliminates H+ Trapped_Cation Trapped Cation Tert_butyl_cation->Trapped_Cation trapped by Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and the role of scavengers.

References

Application Notes and Protocols: Schotten-Baumann Reaction Conditions for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a robust and widely utilized method for the synthesis of amides from primary amines and acyl chlorides. This reaction is of significant interest in organic synthesis, particularly in medicinal chemistry and drug development, due to the prevalence of the amide functional group in a vast array of pharmaceutical agents. The reaction is typically performed under biphasic conditions, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the Schotten-Baumann reaction involving primary amines.

Reaction Principle and Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and forming the stable amide bond. An essential component of this reaction is the presence of a base, typically aqueous sodium hydroxide or pyridine, which serves two primary purposes: it neutralizes the liberated hydrochloric acid, preventing the protonation and deactivation of the starting amine, and it helps to drive the reaction equilibrium towards the product side.[4][5]

General Reaction Conditions

The versatility of the Schotten-Baumann reaction allows for a range of conditions to be employed, depending on the specific substrates and desired outcome. The most common approach involves a two-phase system comprising an organic solvent to dissolve the amine and acyl chloride, and an aqueous phase containing the base.[1][3]

Key Parameters:

  • Solvents: Dichloromethane (DCM) is a frequently used organic solvent due to its ability to dissolve a wide range of organic compounds and its immiscibility with water.[1][3] Other suitable solvents include diethyl ether and tetrahydrofuran (THF).

  • Bases: A 10% aqueous solution of sodium hydroxide (NaOH) is the most common base used to neutralize the HCl byproduct.[5] Alternatively, organic bases such as pyridine can be employed, which can also act as a catalyst.[4][5] In some cases, weaker bases like sodium bicarbonate or potassium carbonate are used, particularly with more sensitive substrates.

  • Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic reaction upon addition of the acyl chloride, and then allowed to warm to room temperature.[6]

  • Stoichiometry: Typically, a slight excess of the acylating agent and a 2-3 fold excess of the base relative to the primary amine are used to ensure complete conversion.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Schotten-Baumann reaction with primary amines, providing a general guideline for expected outcomes. It is important to note that yields and reaction times are highly dependent on the specific substrates and reaction conditions employed.

Primary AmineAcylating AgentBaseSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
AnilineBenzoyl chloride10% aq. NaOHDichloromethane/Water0 to RT2-485-95
BenzylamineAcetyl chloride10% aq. NaOHDichloromethane/Water0 to RT1-3>90[7]
4-BromoanilineAcetyl chloridePyridineDichloromethaneRT2~90
Glycine ethyl esterBenzoyl chloride10% aq. Na2CO3Diethyl ether/WaterRT1~85
Aniline4-Aminobenzoyl chloride HCl10% aq. NaOHDichloromethane/Water0 to RT2-470-95[6]

Experimental Protocols

Protocol 1: Synthesis of N-Benzoylaniline from Aniline and Benzoyl Chloride

This protocol details the classic Schotten-Baumann synthesis of an N-aryl amide.

Materials:

  • Aniline

  • Benzoyl chloride

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Erlenmeyer flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in 50 mL of dichloromethane.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add 30 mL of 10% aqueous sodium hydroxide solution (a 2-3 fold molar excess).

  • In a separate beaker, dissolve benzoyl chloride (1.1 eq.) in 20 mL of dichloromethane.

  • Add the benzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated NaHCO3 solution, and 25 mL of brine.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-benzoylaniline.

  • The crude product can be further purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of N-Benzylacetamide from Benzylamine and Acetyl Chloride

This protocol provides an example of the acylation of an aliphatic primary amine.

Materials:

  • Benzylamine

  • Acetyl chloride

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, combine benzylamine (1.0 eq.) and 30 mL of dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add 25 mL of 10% aqueous NaOH solution while stirring.

  • Add acetyl chloride (1.2 eq.) dropwise from the dropping funnel over 20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 20 mL of water.

  • Dry the organic layer with anhydrous MgSO4.

  • Filter and evaporate the solvent to yield N-benzylacetamide. The product is often pure enough for subsequent use, or it can be recrystallized if necessary.[7]

Visualizations

The following diagrams illustrate the key aspects of the Schotten-Baumann reaction.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products R_NH2 Primary Amine (R-NH₂) Tetrahedral Tetrahedral Intermediate R_NH2->Tetrahedral Nucleophilic Attack R_COCl Acyl Chloride (R'-COCl) R_COCl->Tetrahedral Amide Amide (R-NH-CO-R') Tetrahedral->Amide Collapse & Cl⁻ Elimination HCl HCl Tetrahedral->HCl Neutralized_Acid Neutralized Acid (H₂O + NaCl) HCl->Neutralized_Acid Base Base (e.g., NaOH) Base->Neutralized_Acid Neutralization Experimental_Workflow A 1. Dissolve Primary Amine in Organic Solvent B 2. Add Aqueous Base (e.g., 10% NaOH) A->B C 3. Cool to 0-5 °C B->C D 4. Add Acyl Chloride (dropwise) C->D E 5. Reaction at Room Temperature D->E F 6. Workup: Phase Separation E->F G 7. Wash Organic Layer (Acid, Base, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purification (e.g., Recrystallization) H->I J Final Amide Product I->J

References

Therapeutic Potential of Spiro[3.4]octane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.4]octane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensional structure provides access to novel chemical space, offering opportunities to enhance potency, selectivity, and pharmacokinetic properties of therapeutic agents. This document provides detailed application notes and experimental protocols for three classes of spiro[3.4]octane derivatives that have shown significant promise in oncology, neuroscience, and inflammation.

Spiro-pyrrolopyridazines as Potent EGFR Inhibitors for Cancer Therapy

Spiro-pyrrolopyridazine derivatives have been identified as a novel class of compounds with significant anticancer activity. These compounds exert their effects by inhibiting the epidermal growth factor receptor (EGFR), a key signaling protein often dysregulated in various cancers.

Quantitative Data
CompoundTarget Cancer Cell LineIC50 (µM)Non-tumorigenic Cell Line IC50 (µM)EGFR Kinase Inhibition IC50 (µM)
SPP10 MCF-7 (Breast Cancer)2.31 ± 0.326.8 ± 0.40.20 - 0.42
H69AR (Lung Cancer)3.16 ± 0.8
PC-3 (Prostate Cancer)4.2 ± 0.2
Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Spiro-pyrrolopyridazine derivatives act as inhibitors of the EGFR tyrosine kinase domain, blocking the downstream signaling cascade and thereby inhibiting cancer cell proliferation and inducing apoptosis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Tyrosine Kinase Domain Ligand (EGF)->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Spiro-pyrrolopyridazine Spiro-pyrrolopyridazine Spiro-pyrrolopyridazine->EGFR Inhibition

EGFR Signaling Pathway Inhibition
Experimental Protocols

The synthesis of spiro-pyrrolopyridazine derivatives is a multi-step process that can be adapted to generate a library of analogs. A general synthetic route is outlined below.

Synthesis_SPP α,β-Alkynic Ketones α,β-Alkynic Ketones N-Propargylic\nβ-Enaminones N-Propargylic β-Enaminones α,β-Alkynic Ketones->N-Propargylic\nβ-Enaminones Conjugate Addition Internal Alkyne-tethered\nβ-Enaminones Internal Alkyne-tethered β-Enaminones N-Propargylic\nβ-Enaminones->Internal Alkyne-tethered\nβ-Enaminones Sonogashira Coupling Spiro-2H-pyrroles Spiro-2H-pyrroles Internal Alkyne-tethered\nβ-Enaminones->Spiro-2H-pyrroles Nucleophilic Cyclization Spiro-pyrrolopyridazines Spiro-pyrrolopyridazines Spiro-2H-pyrroles->Spiro-pyrrolopyridazines Condensation with Hydrazine

General Synthetic Workflow for SPPs

Protocol:

  • Step 1: Conjugate Addition. React α,β-alkynic ketones with 1-ethynylcyclohexylamine in a suitable solvent like methanol under reflux to yield cyclohexane-embedded N-propargylic β-enaminones.

  • Step 2: Sonogashira Cross-Coupling. Couple the N-propargylic β-enaminones with various aryl iodides in the presence of a palladium catalyst and a copper co-catalyst to generate internal alkyne-tethered N-propargylic β-enaminones.

  • Step 3: Nucleophilic Cyclization. Treat the internal alkyne-tethered β-enaminones with a base to induce nucleophilic cyclization, followed by benzylic C-H oxidation, to form spiro-2H-pyrrole derivatives.

  • Step 4: Condensation with Hydrazine. React the spiro-2H-pyrroles with hydrazine monohydrate in a high-boiling solvent such as 1-butanol under reflux to afford the final spiro-pyrrolopyridazine products.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, H69AR, PC-3) and a non-tumorigenic cell line (e.g., HEK-293)

  • Complete cell culture medium

  • Spiro-pyrrolopyridazine derivatives (dissolved in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the spiro-pyrrolopyridazine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 72 hours at 37°C.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software.

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Spiro-pyrrolopyridazine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the spiro-pyrrolopyridazine compound at its IC50 concentration for 48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

This protocol is for the detection of key apoptotic proteins such as Bcl-2, Bax, and Cytochrome c.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the protein levels.

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated substrate peptide

  • ATP

  • Spiro-pyrrolopyridazine derivatives

  • Europium cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Assay buffer

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Protocol:

  • Add the spiro-pyrrolopyridazine compound at various concentrations to the wells of a 384-well plate.

  • Add the EGFR enzyme and the biotinylated substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and determine the IC50 values for EGFR inhibition.

Spirocyclic Piperidines as High-Affinity Sigma-1 Receptor Ligands

Spirocyclic piperidine derivatives have been identified as potent and selective ligands for the sigma-1 (σ1) receptor, a unique chaperone protein located at the endoplasmic reticulum-mitochondria interface. These compounds hold promise for the treatment of neuropathic pain and certain types of cancer.

Quantitative Data
Compound ClassTargetRadioligandKi (nM)
Spirocyclic PiperidinesSigma-1 (σ1) Receptor--INVALID-LINK---Pentazocine0.2 - 16
Signaling Pathway

The sigma-1 (σ1) receptor is a ligand-operated chaperone protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Upon ligand binding, the σ1 receptor can translocate and interact with various client proteins, such as ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and other signaling molecules. By modulating these interactions, σ1 receptor ligands can influence neuronal excitability and cell survival pathways. Spirocyclic piperidines act as high-affinity ligands for the σ1 receptor, and their therapeutic effects are mediated through the modulation of these downstream signaling events.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effectors Sigma1R Sigma-1 Receptor Chaperone Activity IonChannels Ion Channels (e.g., NMDA-R, K+ channels) Sigma1R->IonChannels Modulation CaSignaling Ca2+ Signaling Sigma1R->CaSignaling Modulation CellSurvival Cell Survival Pathways Sigma1R->CellSurvival Modulation Neuronal Excitability Neuronal Excitability IonChannels->Neuronal Excitability Cellular Homeostasis Cellular Homeostasis CaSignaling->Cellular Homeostasis Neuroprotection / Anticancer Effects Neuroprotection / Anticancer Effects CellSurvival->Neuroprotection / Anticancer Effects Spirocyclic Piperidine Spirocyclic Piperidine Spirocyclic Piperidine->Sigma1R Binding

Sigma-1 Receptor Signaling Modulation
Experimental Protocols

The synthesis of spirocyclic piperidine σ1 receptor ligands often involves multi-step sequences. While specific protocols vary depending on the desired final compound, a common strategy involves the construction of the spirocyclic core followed by functionalization to introduce the necessary pharmacophoric elements for σ1 receptor binding. Detailed synthetic procedures can be found in specialized medicinal chemistry literature.

This assay determines the affinity of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Guinea pig brain membranes (or other tissue/cell preparations rich in σ1 receptors)

  • --INVALID-LINK---Pentazocine (radioligand)

  • Spirocyclic piperidine derivatives (test compounds)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the spirocyclic piperidine test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of --INVALID-LINK---pentazocine, and the test compound at various concentrations.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate for a specified time (e.g., 120 minutes) at room temperature.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Spiro Pyrrolo[3,4-d]pyrimidine Derivatives as COX-2 Inhibitors for Inflammation

A series of novel spiro pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data
CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 6 1.150.0089129.21
Compound 11 1.40.008175
Celecoxib (Reference) 1.50.047731.52
Signaling Pathway

Cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory process. In response to inflammatory stimuli, cells upregulate COX-2, which then converts arachidonic acid into prostaglandins (e.g., PGE2). These prostaglandins are potent mediators of inflammation, pain, and fever. Spiro pyrrolo[3,4-d]pyrimidine derivatives selectively inhibit the activity of the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins and reducing inflammation.

COX2_Signaling_Pathway cluster_cellular Cell Inflammatory Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory Stimuli->COX2 Upregulation Arachidonic Acid Arachidonic Acid Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid:s->Prostaglandins (PGE2):n COX-2 Catalysis Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2)->Inflammation, Pain, Fever Spiro Pyrrolo[3,4-d]pyrimidine Spiro Pyrrolo[3,4-d]pyrimidine Spiro Pyrrolo[3,4-d]pyrimidine->COX2 Selective Inhibition

Troubleshooting & Optimization

How to improve yield in the synthesis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key spirocyclic building block. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve your reaction yields.

Experimental Workflow Overview

The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. The key transformations are a reductive amination to introduce the primary amine, followed by the protection of this amine with a second Boc group.

Synthesis Workflow start tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate reductive_amination Reductive Amination start->reductive_amination NH3 source Reducing agent intermediate tert-Butyl 1-amino-6-azaspiro[3.4]octane (unprotected amine) reductive_amination->intermediate boc_protection Boc Protection intermediate->boc_protection (Boc)2O Base final_product This compound boc_protection->final_product

Caption: Overall synthetic workflow.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis.

Step 1: Reductive Amination

Q1: My reductive amination is showing low conversion of the starting ketone. What are the likely causes and how can I improve the yield?

Low conversion is a common issue and can often be attributed to several factors. The key is to ensure the efficient formation of the intermediate imine and its subsequent reduction.

Troubleshooting Reductive Amination:

Potential Cause Recommended Solution Expected Outcome
Inefficient Imine Formation - Use a large excess of the ammonia source (e.g., ammonium acetate, 7N NH3 in MeOH). - Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. - Increase the reaction time for imine formation before adding the reducing agent.Increased formation of the imine intermediate, leading to higher conversion.
Weak Reducing Agent - Switch to a more reactive reducing agent. Sodium triacetoxyborohydride is generally effective and selective.[1][2] - For less reactive ketones, sodium cyanoborohydride can be used, but be mindful of its toxicity.[3][4]Faster and more complete reduction of the imine to the desired amine.
Steric Hindrance - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). - Prolong the reaction time.Overcoming the activation energy barrier for the sterically hindered ketone.
Incorrect pH - The reaction is typically favored under weakly acidic conditions (pH 5-6) to facilitate imine formation without protonating the amine nucleophile excessively.[3] If not using an ammonium salt, a catalytic amount of acetic acid can be added.Optimized rate of imine formation.

Q2: I am observing the formation of a side product that appears to be the alcohol from the reduction of the starting ketone. How can I prevent this?

The formation of the alcohol side product indicates that the reducing agent is reacting with the ketone before imine formation is complete.

Minimizing Ketone Reduction:

Strategy Details
Use a Selective Reducing Agent Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are known to selectively reduce imines in the presence of ketones.[1][2][4]
Two-Step Procedure First, stir the ketone with the ammonia source for a few hours to ensure imine formation, then add the reducing agent.
Control Temperature Add the reducing agent at a lower temperature (e.g., 0 °C) to control its reactivity.

Q3: The purification of the primary amine is difficult, and I am getting a low isolated yield. What purification strategies do you recommend?

Purification of amines can be challenging due to their basicity and polarity.

Purification Strategies for the Primary Amine:

Method Description
Acid-Base Extraction 1. After quenching the reaction, perform an acidic wash (e.g., with 1M HCl) to protonate the amine and move it to the aqueous layer, leaving non-basic impurities in the organic layer. 2. Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine. 3. Extract the free amine back into an organic solvent (e.g., dichloromethane).
Column Chromatography Use a silica gel column with a solvent system containing a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1% in a dichloromethane/methanol gradient) to prevent streaking and improve recovery.
Salt Precipitation Treat the crude amine with an acid like HCl in an organic solvent to precipitate the hydrochloride salt, which can then be isolated by filtration. The free amine can be liberated by subsequent basification.
Step 2: Boc Protection

Q4: The Boc protection of my primary amine is incomplete. How can I drive the reaction to completion?

Incomplete Boc protection can be due to insufficient reactivity or steric hindrance.

Troubleshooting Boc Protection:

| Potential Cause | Recommended Solution | Expected Outcome | | :--- | :--- | | Insufficient Reagent | - Use a slight excess of Di-tert-butyl dicarbonate ((Boc)2O), typically 1.1-1.2 equivalents.[3] | Ensures complete consumption of the starting amine. | | Inadequate Base | - Use a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.2-1.5 equivalents).[5] - For sterically hindered amines, a stronger base or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used, but be cautious of di-Boc formation.[6] | Efficiently neutralizes the generated acid and drives the reaction forward. | | Steric Hindrance | - Increase the reaction temperature (e.g., to 40 °C).[1] - Extend the reaction time. | Provides sufficient energy and time for the reaction to proceed to completion. | | Solvent Effects | - Ensure the amine is fully dissolved. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[5] | A homogeneous reaction mixture promotes efficient reaction kinetics. |

Q5: I am observing the formation of a di-Boc protected byproduct. How can I favor mono-Boc protection?

The formation of the di-Boc byproduct is a common side reaction, especially with unhindered primary amines.[3]

Strategies to Promote Mono-Boc Protection:

Strategy Details
Control Stoichiometry Use a stoichiometric amount or only a very slight excess of (Boc)2O (1.0-1.1 equivalents).[3]
Avoid Highly Active Catalysts Avoid or use only a very small catalytic amount of DMAP, as it can accelerate the formation of the di-Boc product.[3][6]
Control Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
pH Control In some cases, performing the reaction under biphasic conditions with a mild base like sodium bicarbonate can improve selectivity.

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Caption: Decision tree for troubleshooting Boc protection.

Experimental Protocols

The following are representative protocols based on standard laboratory procedures for similar transformations.

Protocol 1: Reductive Amination of tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Materials:

  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

  • Ammonium acetate or 7N Ammonia in Methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol (e.g., 7N).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-Butyl 1-amino-6-azaspiro[3.4]octane. This product may be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Boc Protection of tert-Butyl 1-amino-6-azaspiro[3.4]octane

Materials:

  • Crude tert-Butyl 1-amino-6-azaspiro[3.4]octane

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the crude tert-Butyl 1-amino-6-azaspiro[3.4]octane (1.0 eq) in dichloromethane.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the yield of the key steps. The data is representative for these types of reactions and should be used as a guide for optimization.

Table 1: Reductive Amination Yield Optimization

Run Ammonia Source Reducing Agent Temperature (°C) Time (h) Yield (%)
1NH4OAc (5 eq)NaBH(OAc)3252465
2NH4OAc (10 eq)NaBH(OAc)3252478
37N NH3 in MeOHNaBH(OAc)3252485
47N NH3 in MeOHNaBH3CN252482
57N NH3 in MeOHNaBH(OAc)3401288

Table 2: Boc Protection Yield Optimization

Run (Boc)2O (eq) Base Catalyst Temperature (°C) Yield (%)
11.1TEANone2590
21.5TEANone2585 (with di-Boc)
31.1DIPEANone2592
41.1TEADMAP (0.1 eq)2580 (with di-Boc)
51.1TEANone0 -> 2595

References

Technical Support Center: Chromatographic Purification of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase and mobile phase for the purification of this compound?

A1: For the purification of moderately polar compounds like Boc-protected amines, normal-phase chromatography using silica gel (230-400 mesh) is the standard stationary phase.

A common mobile phase is a mixture of a non-polar solvent such as hexanes or petroleum ether and a more polar solvent like ethyl acetate. Another effective system is a combination of dichloromethane (DCM) and methanol. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.

Q2: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when purifying amines on silica gel.[1] This is primarily due to the basic nature of the amine interacting strongly with the acidic silanol groups on the surface of the silica gel. This secondary interaction can lead to poor separation and broad or tailing peaks.

To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.5-1%. The TEA will compete with your compound for the active sites on the silica, leading to improved peak shape.

Q3: I am not getting good separation between my product and an impurity. What can I do?

A3: If you are experiencing poor separation, you can try the following:

  • Optimize the Mobile Phase: Carefully adjust the polarity of your mobile phase. Running a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of closely eluting compounds.

  • Change the Solvent System: If optimizing the current solvent system does not work, consider switching to a different one. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system, which may offer different selectivity.

  • Check for Column Overloading: Injecting too much sample can lead to broad peaks and poor separation.[1] A general guideline is to use a ratio of 1:30 to 1:50 of crude product to silica gel by weight.

Q4: What are the likely impurities I might encounter during the purification?

A4: Potential impurities can arise from the synthetic route used to prepare the target molecule. Common impurities for Boc-protected amines include:

  • Di-Boc protected byproduct: This can form if the reaction conditions for the Boc protection are not carefully controlled. This byproduct will be less polar than your desired mono-Boc product.

  • Unreacted starting materials: Depending on the synthesis, you may have unreacted starting amine or other reagents.

  • Byproducts from preceding synthetic steps: Impurities from earlier stages of the synthesis may carry through to the final product.

A thorough analysis of the crude reaction mixture by TLC or LC-MS before purification will help in identifying the number and polarity of the impurities.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause Suggested Solution
Product does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a DCM/methanol system, increase the percentage of methanol. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product elutes too quickly (low separation) Mobile phase is too polar.Decrease the polarity of the mobile phase.
Peak Tailing or Streaking Strong interaction between the basic amine and acidic silica gel.[1]Add a basic modifier like triethylamine (0.5-1%) to the mobile phase.[1]
Co-elution of Impurities Insufficient resolution.1. Optimize the mobile phase polarity, possibly using a shallow gradient elution. 2. Change the solvent system to alter selectivity. 3. Ensure the column is not overloaded.
Low Product Recovery 1. Product is strongly adsorbed to the silica. 2. Product is partially soluble in the mobile phase.1. After eluting the main fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in DCM) to recover any strongly bound material. 2. Ensure your chosen mobile phase can adequately dissolve your compound.

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis of the crude material.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A good starting point for Boc-protected amines is a gradient of 0-10% methanol in dichloromethane or 10-50% ethyl acetate in hexanes.

  • If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.

2. Column Packing:

  • Select a glass column of an appropriate size. A general rule is to use 30-50g of silica gel per gram of crude product.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

  • Pour the slurry into the column and use gentle air pressure to pack it evenly.

  • Add a thin layer of sand to the top of the silica gel to prevent disturbance.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is used.

  • Collect fractions and monitor the elution by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Thin-Layer Chromatography (TLC) Analysis
  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5) or ethyl acetate and hexanes (e.g., 1:1) is a good starting point. Add triethylamine (0.5-1%) if streaking is observed.

  • Visualization: The compound can be visualized using a potassium permanganate stain or ninhydrin stain (for the free amine if deprotection occurs).

  • Ideal Rf Value: An Rf value between 0.3 and 0.5 in the chosen TLC solvent system is ideal for good separation on a column.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis to Determine Mobile Phase Prepare_Column Prepare Silica Gel Column TLC_Analysis->Prepare_Column Informs Packing Solvent Load_Sample Load Crude Sample Prepare_Column->Load_Sample Elute_Column Elute with Mobile Phase (Isocratic or Gradient) Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Analyze_Fractions->Elute_Column Continue Elution Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Purity Confirmed Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Obtain Pure Product Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Chromatography Issue Observed Tailing Peak Tailing / Streaking? Start->Tailing Separation Poor Separation? Tailing->Separation No Add_TEA Add 0.5-1% Triethylamine to Mobile Phase Tailing->Add_TEA Yes Recovery Low Recovery? Separation->Recovery No Optimize_Gradient Optimize Gradient Profile or Change Solvent System Separation->Optimize_Gradient Yes Check_Loading Reduce Sample Load Separation->Check_Loading Flush_Column Flush Column with Highly Polar Solvent Recovery->Flush_Column Yes Success Problem Resolved Recovery->Success No Add_TEA->Success Optimize_Gradient->Success Check_Loading->Success Flush_Column->Success

Caption: Troubleshooting logic for common column chromatography issues.

References

Common side reactions in the synthesis of azaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azaspiro[3.4]octanes. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of these valuable spirocyclic scaffolds.

Troubleshooting Guides & FAQs

This section provides practical solutions to common side reactions and experimental issues in the synthesis of azaspiro[3.4]octanes.

1. Intramolecular Cyclization and Ring Formation Issues

Question: I am attempting an intramolecular cyclization to form the azaspiro[3.4]octane core, but I am observing low yields and the formation of a significant amount of a linear, open-chain byproduct. What is causing this and how can I favor the desired spirocyclization?

Answer:

The formation of an open-chain byproduct instead of the desired spirocycle is a common issue, particularly in reactions involving the formation of a strained four-membered azetidine ring. This side reaction is often observed when using precursors like enamines that possess a β-hydrogen.[1]

Common Causes:

  • Proton Transfer/Isomerization: The presence of a β-hydrogen on an enamine intermediate can lead to a proton shift, resulting in the formation of a more stable, non-cyclizing imine or enamine isomer.

  • Steric Hindrance: Significant steric bulk near the reactive centers can disfavor the intramolecular cyclization, making intermolecular reactions or decomposition pathways more likely.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can influence the equilibrium between the cyclization precursor and the open-chain form.

Troubleshooting and Solutions:

StrategyDetailed Protocol/Experimental Considerations
Precursor Design Modify the starting material to eliminate or block the reactive β-hydrogen. For example, use a quaternary carbon adjacent to the nitrogen or a protecting group that prevents enamine formation at that position.
Reaction Conditions Optimization Temperature: Lowering the reaction temperature may favor the kinetically controlled cyclization product over the thermodynamically more stable open-chain isomer.
Catalyst/Reagent Choice: The use of a non-nucleophilic, sterically hindered base can minimize intermolecular side reactions. For reactions involving metal catalysts, the choice of ligands can significantly influence the stereochemistry and efficiency of the cyclization.
High-Pressure Conditions For certain cycloadditions, applying high pressure can favor the formation of the more compact spirocyclic product by overcoming the activation energy barrier for cyclization.[1]

DOT Diagram: Troubleshooting Open-Chain Byproduct Formation

G start Low yield of Azaspiro[3.4]octane High amount of open-chain byproduct check_precursor Check Precursor Structure: Does it have a reactive β-hydrogen? start->check_precursor modify_precursor Modify Precursor: - Block β-hydrogen - Introduce steric hindrance to favor cyclization check_precursor->modify_precursor Yes optimize_conditions Optimize Reaction Conditions check_precursor->optimize_conditions No modify_precursor->optimize_conditions lower_temp Lower Reaction Temperature optimize_conditions->lower_temp Thermodynamic Control Suspected change_base Use Non-nucleophilic/ Hindered Base optimize_conditions->change_base Intermolecular Reactions Observed high_pressure Consider High-Pressure Reaction Setup optimize_conditions->high_pressure Cycloaddition Reaction success Successful Spirocyclization lower_temp->success change_base->success high_pressure->success

Caption: Troubleshooting workflow for open-chain byproduct formation.

2. Ring-Closing Metathesis (RCM) Issues

Question: I am using Ring-Closing Metathesis (RCM) to synthesize an unsaturated azaspiro[3.4]octane precursor, but I am observing significant amounts of isomerized alkene byproducts. What causes this and how can it be prevented?

Answer:

Alkene isomerization is a well-documented side reaction in RCM, often leading to a mixture of products and reduced yields of the desired cycloalkene. This is particularly problematic with substrates that are prone to isomerization, such as those containing aryl-allyl groups or heteroatom-substituted allylic groups.

Common Causes:

  • Catalyst Degradation: The active metathesis catalyst can degrade, especially at elevated temperatures or over long reaction times, to form ruthenium hydride species. These hydrides are known to catalyze the isomerization of double bonds.

  • Reaction Conditions: High temperatures and prolonged reaction times increase the likelihood of both catalyst degradation and subsequent alkene isomerization.

Troubleshooting and Solutions:

StrategyDetailed Protocol/Experimental Considerations
Use of Isomerization Suppressants Additives can be introduced to the reaction mixture to suppress the activity of the isomerization-catalyzing species. Common suppressants include 1,4-benzoquinone, copper(I) salts (e.g., CuI), and phenols. While effective, some suppressants like 1,4-benzoquinone can also slightly decrease the rate of the desired RCM reaction.
Catalyst Choice and Loading Use a highly active, second-generation Grubbs or Hoveyda-Grubbs catalyst to ensure that the RCM reaction proceeds to completion before significant catalyst degradation and isomerization can occur. Use the lowest effective catalyst loading to minimize the concentration of potential isomerization catalysts.
Reaction Time and Temperature Monitor the reaction closely by techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

DOT Diagram: Minimizing Alkene Isomerization in RCM

G start Alkene Isomerization Byproducts in RCM add_suppressant Add Isomerization Suppressant: - 1,4-Benzoquinone - Cu(I) salt - Phenol start->add_suppressant optimize_catalyst Optimize Catalyst System start->optimize_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions success Minimized Isomerization add_suppressant->success lower_loading Lower Catalyst Loading optimize_catalyst->lower_loading use_gen2_catalyst Use 2nd Generation Grubbs/Hoveyda-Grubbs optimize_catalyst->use_gen2_catalyst lower_loading->success use_gen2_catalyst->success lower_temp Lower Reaction Temperature optimize_conditions->lower_temp shorter_time Reduce Reaction Time optimize_conditions->shorter_time lower_temp->success shorter_time->success

Caption: Strategies to minimize alkene isomerization during RCM.

3. [3+2] Cycloaddition Reactions

Question: During a [3+2] cycloaddition to form a substituted azaspiro[3.4]octane, I am observing the formation of a hydrolyzed byproduct and my yields are inconsistent. What could be the cause?

Answer:

In certain [3+2] cycloaddition reactions, particularly those involving reactive intermediates like azomethine ylides, side reactions with trace amounts of water can occur. This can lead to the hydrolysis of key intermediates, reducing the overall yield of the desired spirocyclic product.

Common Causes:

  • Hydrolysis of Intermediates: Reactive dipolar intermediates can be susceptible to hydrolysis, especially under aqueous workup conditions or if the reaction solvent is not sufficiently dry. This can lead to the formation of non-cyclizing byproducts.

  • Stability of the Dipole Precursor: The precursor to the 1,3-dipole may undergo alternative, non-productive decomposition pathways if not efficiently trapped by the dipolarophile.

Troubleshooting and Solutions:

StrategyDetailed Protocol/Experimental Considerations
Anhydrous Reaction Conditions Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.
Control of Stoichiometry A slight excess of the dipolarophile can help to more efficiently trap the in situ generated 1,3-dipole, minimizing its decomposition or reaction with trace impurities.
One-Pot Procedures In some cases, a one-pot procedure where the cycloaddition is followed by a subsequent transformation can help to consume the desired product and shift the equilibrium away from reversible or side reactions.

Quantitative Data Summary

The following table summarizes representative yields for different synthetic routes to azaspirocycles. Note that yields are highly substrate-dependent and the conditions listed are illustrative.

Synthetic MethodSubstrate TypeCatalyst/ReagentSolventYield (%)Reference
[3+2] CycloadditionAlkeneAzomethine Ylide PrecursorToluene60-85General Literature
Ring-Closing MetathesisDieneGrubbs II CatalystCH₂Cl₂70-95General Literature
Intramolecular MannichKeto-amineProlineDMSO50-75General Literature
NBS-promoted SemipinacolAllylic AlcoholNBSMeCN/H₂O65-90[2]

Experimental Protocols

General Protocol for Ring-Closing Metathesis for Azaspiro[3.4]octene Synthesis

  • Preparation: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene precursor (1.0 eq) and anhydrous dichloromethane (to achieve a 0.01-0.1 M concentration).

  • Inert Atmosphere: Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs second-generation catalyst (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. The catalyst can be quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired azaspiro[3.4]octene.

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for your particular substrate. Always consult the primary literature for detailed procedures and safety information.

References

Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in spirocyclization reactions?

A1: Low yields in spirocyclization reactions can stem from several factors. The most common issues include impure starting materials, suboptimal reaction conditions (temperature, concentration, solvent), catalyst inefficiency or degradation, and the inherent reactivity of the substrate.[1][2] Additionally, the formation of stable intermediates or the occurrence of side reactions can significantly reduce the yield of the desired spirocyclic product.[3][4]

Q2: How critical is the purity of my starting materials?

A2: The purity of the starting materials is paramount. Impurities from previous steps can interfere with the catalyst, react with reagents, or lead to unwanted side products, all of which can drastically lower the yield of the desired spirocyclization.[1] It is highly recommended to purify starting materials by methods such as recrystallization or column chromatography and confirm their purity by NMR or melting point analysis before proceeding.[1]

Q3: Can the choice of solvent dramatically impact my reaction?

A3: Absolutely. The solvent plays a crucial role in solubilizing reactants, stabilizing transition states, and influencing reaction pathways. The optimal solvent will depend on the specific type of spirocyclization. For instance, polar aprotic solvents like DMF or acetonitrile can be effective in some intramolecular cyclizations.[5] It is often beneficial to screen a range of solvents with varying polarities to find the optimal conditions for your specific reaction.[6][7]

Q4: My reaction stalls and does not go to completion. What should I do?

A4: A stalled reaction can be due to several factors. The catalyst may have deactivated, or the reaction may have reached equilibrium. One possible solution is to add more reagent or catalyst if you observe that the reaction has stalled before the starting material is fully consumed.[8] Monitoring the reaction by TLC or LC-MS can help determine if the reaction is proceeding and when it has stopped.[1]

Q5: I am observing multiple spots on my TLC plate, indicating a complex mixture. What is happening?

A5: The presence of multiple spots on a TLC plate suggests the formation of side products or the decomposition of your starting material or product.[1] This can be caused by incorrect reaction temperature, a reactive substrate, or the use of non-optimal reagents.[1] Careful analysis of the crude reaction mixture by NMR or LC-MS can help identify these byproducts, providing clues for optimizing the reaction conditions to favor the desired product.

Troubleshooting Guide: Low Product Yields

This guide provides a systematic approach to identifying and resolving common issues that lead to low yields in spirocyclization reactions.

Problem 1: Low to No Formation of the Desired Product
Possible Cause Recommended Solution
Degraded or Impure Starting Materials Verify the purity of your starting materials using NMR, LC-MS, or melting point analysis.[1][2] Repurify if necessary. Ensure reagents, especially those sensitive to moisture or air, are fresh and properly stored.[1]
Incorrect Reaction Conditions Temperature: Ensure the reaction is conducted at the optimal temperature. If the reaction is slow, consider gradually increasing the temperature while monitoring for product formation and decomposition.[1] For highly exothermic reactions, cooling may be necessary.[2] Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time can lead to incomplete conversion.[2]
Ineffective Catalyst or Reagents Catalyst Activity: Use a fresh batch of catalyst or consider a different catalyst system. Some reactions are highly sensitive to the choice of metal and ligand.[3] Reagent Quality: Ensure all reagents, including bases and solvents, are of high purity and anhydrous if the reaction is moisture-sensitive.[2]
Problem 2: Significant Formation of Side Products
Possible Cause Recommended Solution
Substrate Sensitivity Substrates with certain functional groups (e.g., unprotected hydroxyls or electron-withdrawing groups) may be less reactive or prone to side reactions.[1] Consider using protecting groups for sensitive functionalities.[5]
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, for example, may react with sensitive reagents.[2]
Undesired Reaction Pathways The reaction conditions may favor a competing reaction pathway. Altering the temperature, solvent, or catalyst can sometimes shift the selectivity towards the desired spirocyclic product. Computational studies can also provide insight into competing mechanisms.[9]
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Recommended Solution
Product Loss During Workup If the product has some solubility in the aqueous phase, perform multiple extractions with the organic solvent to maximize recovery.[2] A brine wash can help break up emulsions and reduce the solubility of the organic product in the aqueous layer.[2]
Co-elution of Impurities Optimize the solvent system for flash chromatography by testing different solvent polarities with TLC.[2] Consider using a different stationary phase (e.g., alumina) or another purification technique like preparative HPLC or crystallization.[2]
Product Instability The desired spirocyclic product may be unstable to the workup or purification conditions (e.g., acidic or basic conditions from chromatography).[10] Test the stability of your product under these conditions on a small scale.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of spirocyclization reactions, based on literature data.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1001265
2Dioxane1001278
3NMP1001285
4NMP150892
5NMP200688

Data adapted from a representative reductive cyclization optimization.[6]

Table 2: Influence of Catalyst and Ligand on Enantioselective Spirocyclization

EntryCatalystLigandSolventYield (%)ee (%)
1Ni(COD)₂SL-M001-1TBME9083
2Ni(COD)₂SL-M009-1TBME9769
3Ni(COD)₂SL-M001-1Toluene8575
4Ni(COD)₂SL-M009-1Toluene9173

Data adapted from a nickel-catalyzed enantioselective lactone α-spirocyclization.[3]

Experimental Protocols

Protocol 1: General Procedure for Spirocyclization via Enolate Formation

This protocol describes the synthesis of a spiro[2.4]heptan-4-one derivative.[11]

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (2.5 equivalents) suspended in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice-water bath.

    • A solution of the cyclopentanone derivative (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.[11]

  • Spirocyclization:

    • Add a solution of 1,3-Dibromo-2,2-dimethoxypropane (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Monitor the progress of the reaction by TLC.[11]

  • Work-up and Acetal Hydrolysis:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.

    • Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude acetal in acetone or THF and add aqueous hydrochloric acid (3 M).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.[11]

Protocol 2: Visible-Light-Induced Spirocyclization

This protocol outlines a general procedure for a visible-light-induced spirocyclization of an alkyl amine substrate.[12]

  • Reaction Setup:

    • In a reaction tube, dissolve the alkyl amine substrate (0.1 mmol, 1.0 equiv.) and the photocatalyst (e.g., Eosin Y, 1-5 mol %) in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), 2.0 mL).

    • Ensure the reaction mixture is open to the air, as oxygen is often the terminal oxidant.[12]

  • Irradiation:

    • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting spirocyclization reactions.

G cluster_start cluster_analysis cluster_troubleshooting cluster_outcome start Low Yield Observed purity Check Purity of Starting Materials & Reagents start->purity conditions Review Reaction Conditions (Temp, Time, Conc.) purity->conditions repurify Repurify Starting Materials purity->repurify Impure crude Analyze Crude Product (NMR, LC-MS) conditions->crude side_products Side Products Identified? crude->side_products repurify->conditions optimize_cond Optimize Reaction Conditions improved Yield Improved optimize_cond->improved side_products->optimize_cond No change_reagents Change Catalyst/Solvent/Reagents side_products->change_reagents Yes change_reagents->improved

Caption: Troubleshooting workflow for low-yield spirocyclization.

G center Spirocyclization Yield & Selectivity catalyst Catalyst (Metal, Ligand) catalyst->center solvent Solvent (Polarity, Coordinating Ability) solvent->center temperature Temperature temperature->center substrate Substrate (Sterics, Electronics) substrate->center concentration Concentration concentration->center

Caption: Interplay of parameters affecting spirocyclization outcome.

G SM Starting Material Desired Desired Spirocycle SM->Desired Desired Pathway Side1 Decomposition SM->Side1 Side Reaction 1 Side2 Alternative Cyclization SM->Side2 Side Reaction 2 Side3 Rearrangement Product Desired->Side3 Post-reaction

Caption: Potential competing reactions leading to low yield.

References

Technical Support Center: Purification of Crude tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate.

FAQs - General Questions

Q1: What is crude this compound and why does it need purification?

A: Crude this compound is the unpurified product obtained directly from a chemical synthesis. It typically contains a mixture of the desired product along with unreacted starting materials, by-products, and residual reagents. Purification is essential to remove these impurities, as they can interfere with subsequent reactions, affect biological assays, and compromise the overall quality and stability of the final compound.

Q2: What are the common impurities in crude this compound?

A: Common impurities can originate from the synthetic route employed. For syntheses involving Boc protection and reductive amination, potential impurities include:

  • Unreacted starting materials: Such as the corresponding ketone precursor or the amine used in reductive amination.

  • By-products of Boc protection: Residual di-tert-butyl dicarbonate (Boc₂O) or its breakdown products.

  • By-products of reductive amination: Over-alkylated products (tertiary amines) or incompletely reduced imine intermediates.[1][2]

  • Residual solvents: Solvents used in the reaction and workup procedures.

  • Salts: Inorganic salts from aqueous workup steps.

Q3: What are the recommended purification methods for this compound?

A: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: How can I assess the purity of my compound?

A: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and detect the presence of impurities.[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Troubleshooting Guides

Recrystallization

Q5: My compound is an oil and won't solidify. What should I do?

A: If your product is an oil, it may be due to the presence of impurities or residual solvent. Try the following:

  • High Vacuum Drying: Heat the oil under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove any remaining solvent.[5]

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., n-hexane, diethyl ether) and stir or sonicate the mixture. This can sometimes induce crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.[6]

  • Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, n-hexane) until the solution becomes cloudy. Allow it to stand, and crystals may form.[5]

Q6: My compound "oils out" during recrystallization. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can be addressed by:

  • Increasing the Solvent Volume: Add more of the recrystallization solvent to ensure the compound remains dissolved at elevated temperatures.

  • Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Changing the Solvent System: Use a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise at an elevated temperature until the solution is slightly turbid, then allow it to cool slowly.[7]

Q7: What are suitable solvent systems for the recrystallization of this compound?

A: For Boc-protected amines, a variety of solvent systems can be effective. It is recommended to perform small-scale solubility tests to find the optimal system. Some suggested starting points are:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate.

  • Solvent Mixtures:

    • n-Hexane / Ethyl Acetate

    • n-Hexane / Acetone

    • Diethyl Ether / n-Hexane[7]

    • Methanol / Diethyl Ether[5]

Q8: My recrystallization yield is very low. How can I improve it?

A: Low yield can be due to several factors:

  • Using too much solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling the solution too quickly: Allow for slow cooling to maximize crystal formation.

  • Incomplete precipitation: After cooling to room temperature, place the solution in an ice bath or refrigerator to further decrease the solubility of your product.

  • Product loss during washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography

Q9: What is a good starting solvent system for silica gel chromatography of this compound?

A: For Boc-protected amines on silica gel, a mixture of a non-polar and a polar solvent is typically used. Good starting points for gradient or isocratic elution include:

  • Petroleum Ether / Ethyl Acetate [8]

  • n-Hexane / Ethyl Acetate

  • Dichloromethane / Methanol [9]

The optimal ratio should be determined by TLC analysis.

Q10: My compound is streaking on the TLC plate/column. What can I do?

A: Streaking of amines on silica gel is common due to their basic nature. This can be mitigated by:

  • Adding a small amount of base to the eluent: Typically 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system to suppress the interaction of the amine with the acidic silica gel.

  • Using a different stationary phase: Consider using basic alumina or reverse-phase silica gel.

Q11: How can I effectively remove highly polar or non-polar impurities by column chromatography?

A:

  • Highly Polar Impurities: These will have a low Rf on TLC. You can start with a less polar solvent system to elute your product first, leaving the polar impurities on the column.

  • Non-Polar Impurities: These will have a high Rf on TLC. You can flush the column with a non-polar solvent (e.g., hexane) to remove these impurities before eluting your product with a more polar solvent system.

Q12: How do I choose the right column size and amount of silica gel?

A: A general rule of thumb is to use a 30-100 fold excess of silica gel by weight compared to the amount of crude material to be purified. The column diameter should be chosen based on the amount of material, and the height of the silica gel bed should be sufficient to allow for good separation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, crystals of the purified compound should form. For further precipitation, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the appropriate eluent system by running TLC plates with your crude material. The desired spot should have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Comparison of Purification Methods

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubilityDifference in polarity/adsorption
Speed Can be faster for large quantitiesCan be time-consuming
Scalability Easily scalableCan be challenging for very large scales
Solvent Usage Generally less solvent intensiveCan be solvent intensive
Purity Achieved Can be very high if successfulHigh purity achievable
Best For Removing small amounts of impurities from a mostly pure compoundSeparating complex mixtures with multiple components

Table 2: Suggested Recrystallization Solvent Systems

Solvent SystemPolarityNotes
EthanolPolar ProticGood for many polar organic compounds.
Isopropanol / WaterPolar ProticThe addition of water can help to decrease solubility upon cooling.
Ethyl Acetate / n-HexanePolar Aprotic / Non-polarA common and effective mixture for a wide range of polarities.
Dichloromethane / n-HexanePolar Aprotic / Non-polarGood for less polar compounds.

Table 3: Suggested Chromatography Conditions

Stationary PhaseMobile Phase (Eluent)Modifier
Silica GelHexane / Ethyl Acetate (gradient)0.5-1% Triethylamine
Silica GelDichloromethane / Methanol (gradient)0.5-1% Triethylamine
Basic AluminaHexane / Ethyl Acetate (gradient)Not usually required
Reverse Phase C18Acetonitrile / Water (gradient)0.1% Trifluoroacetic Acid (TFA) or Formic Acid

Visualizations

G Diagram 1: General Purification Workflow crude Crude Product tlc TLC Analysis crude->tlc recrystallization Recrystallization tlc->recrystallization Few spots, good separation chromatography Column Chromatography tlc->chromatography Multiple/close spots purity_check1 Purity Check (TLC, NMR, HPLC) recrystallization->purity_check1 purity_check2 Purity Check (TLC, NMR, HPLC) chromatography->purity_check2 pure_product1 Pure Product purity_check1->pure_product1 >95% Pure further_purification Further Purification Needed purity_check1->further_purification <95% Pure pure_product2 Pure Product purity_check2->pure_product2 >95% Pure purity_check2->further_purification <95% Pure further_purification->chromatography

Caption: General workflow for the purification of the target compound.

G Diagram 2: Troubleshooting Recrystallization start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Increase solvent volume Slow down cooling rate Change solvent system oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Scratch flask with glass rod Add seed crystal Concentrate solution slightly no_crystals->solution2 Yes success Successful Crystallization low_yield->success No solution3 Use minimum hot solvent Cool for longer/colder Wash with ice-cold solvent low_yield->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for common recrystallization issues.

G Diagram 3: Troubleshooting Column Chromatography start Start Chromatography streaking Compound Streaking? start->streaking poor_separation Poor Separation? streaking->poor_separation No solution1 Add triethylamine to eluent Use basic alumina streaking->solution1 Yes no_elution Compound Won't Elute? poor_separation->no_elution No solution2 Optimize solvent system via TLC Use a longer column Decrease sample load poor_separation->solution2 Yes success Successful Separation no_elution->success No solution3 Increase eluent polarity Add a stronger solvent (e.g., methanol) no_elution->solution3 Yes solution1->start solution2->start solution3->start

References

Technical Support Center: Optimizing Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the tert-butoxycarbonyl (Boc) protection group. The focus is on optimizing deprotection conditions to minimize or eliminate the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side products during Boc deprotection?

A1: The most common cause of side reactions is the highly reactive tert-butyl cation that is generated during the acidic cleavage of the Boc group.[1][2] This electrophilic carbocation can attack any nucleophilic sites on the target molecule, leading to undesired alkylation.[1][3]

Q2: My Boc deprotection reaction is sluggish or incomplete. What are the potential causes and solutions?

A2: Incomplete or slow deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration : The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[4]

  • Low Reaction Temperature : Running the reaction at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[4]

  • Steric Hindrance : Molecules with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis) : If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1]

Recommended Solutions:

  • Gradually increase the acid concentration (e.g., from 20% TFA in DCM to 50% or even neat TFA for short periods, substrate stability permitting).[4]

  • Allow the reaction to warm to room temperature.[4]

  • For highly resistant substrates, consider switching to a stronger acid system, such as 4M HCl in dioxane.[2][4]

Q3: After deprotection, I observe unexpected peaks in my HPLC/LC-MS, often with a +56 Da mass shift. What is this side product?

A3: A +56 Da mass shift is the characteristic signature of tert-butylation, where a tert-butyl group has been added to your molecule. This is caused by the reaction of the tert-butyl cation with a nucleophilic functional group on your substrate.[1]

Q4: Which amino acid residues are most susceptible to side reactions, and how can I protect them?

A4: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1] The most common victims are:

  • Tryptophan (Trp) : The electron-rich indole ring is highly prone to tert-butylation.[1][2]

  • Methionine (Met) : The thioether side chain can be alkylated to form a sulfonium salt (+56 Da). Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][2][5]

  • Cysteine (Cys) : The free thiol group is a strong nucleophile and a prime target for alkylation.[1]

  • Tyrosine (Tyr) : The activated phenolic ring can be alkylated.[1][2]

The most effective way to prevent these side reactions is to add "scavengers" to the deprotection reaction mixture.

Q5: What are scavengers and how do they prevent side reactions?

A5: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the substrate.[1] They are typically more reactive or present in a much higher concentration than the sensitive residues of the molecule.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1]

Q6: My substrate contains other acid-sensitive functional groups. What are some milder alternatives to TFA for Boc deprotection?

A6: For substrates that are unstable in strong acidic conditions, several milder deprotection methods are available:

  • Lewis Acids : Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.[4][6][7] ZnBr₂ is particularly useful for selectively cleaving secondary N-Boc groups while leaving primary ones intact.[8][9]

  • Aqueous Phosphoric Acid : This method offers an effective and environmentally benign alternative for deprotecting tert-butyl carbamates, esters, and ethers.[10]

  • Thermal Deprotection : In some cases, simply heating the Boc-protected compound in a suitable solvent like water can achieve deprotection without any acid.[4][11]

  • Oxalyl Chloride in Methanol : This system provides a mild and rapid method for deprotecting a diverse range of N-Boc substrates at room temperature.[12][13]

Data Presentation

Table 1: Common Scavenger Cocktails for Preventing Side Reactions
Susceptible Residue(s)Scavenger Cocktail (v/v/v)Reagent Function
Tryptophan (Trp)TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)TIS is a highly effective carbocation scavenger.[1]
Methionine (Met)TFA / Thioanisole / 1,2-Ethanedithiol (EDT) (90:5:5)Thioanisole prevents Met alkylation; EDT reduces Met sulfoxide.
Cysteine (Cys)TFA / p-Cresol / Thioanisole (90:5:5)Cresol and Thioanisole act as carbocation traps.
Tyrosine (Tyr)TFA / Phenol / Water (90:5:5 w/v/v)Phenol acts as a decoy for the tert-butyl cation.[1]
Multiple Sensitive ResiduesReagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for complex peptides.
Table 2: Comparison of Alternative Boc Deprotection Methods
MethodReagentsTypical ConditionsAdvantagesCommon Substrates
Lewis Acid Zinc Bromide (ZnBr₂) in DCMRoom temperature, up to 3 daysMild, non-protic, selective for secondary N-Boc.[4][9]Acid-sensitive compounds, secondary amines.[9]
Lewis Acid Trimethylsilyl iodide (TMSI) in DCMRoom temperature, 12-24 hoursMild, efficient, avoids aqueous workup.[4][6]Water-soluble or water-unstable compounds.[4]
Thermal Deionized WaterReflux (100 °C)"Green" alternative, avoids acids and organic solvents.[4][11]Thermally stable compounds.
Mild Acid Oxalyl Chloride (3 equiv.) in MethanolRoom temperature, 1-4 hoursFast, mild, tolerates many functional groups.[12][13]Aromatic, aliphatic, and heterocyclic substrates.[12]

Mandatory Visualizations

Boc Deprotection Mechanism and Side Reaction Pathway

Boc_Deprotection_Mechanism start Boc-Protected Amine protonated Protonated Intermediate start->protonated + H⁺ (Acid) carbamic Carbamic Acid protonated->carbamic tbutyl tert-Butyl Cation (Reactive Intermediate) protonated->tbutyl Fragmentation product Desired Free Amine carbamic->product - CO₂ side_product Side Product (+56 Da Alkylation) tbutyl->side_product Alkylation trapped Trapped Cation tbutyl->trapped Trapping scavenger Scavenger (e.g., TIS) scavenger->trapped nucleophile Nucleophilic Residue (Trp, Met, etc.) nucleophile->side_product

Caption: Boc deprotection pathway, competing side reaction, and scavenger intervention.

Troubleshooting Workflow for Boc Deprotection

Troubleshooting_Workflow start Start: Boc Deprotection Reaction check_completion Reaction Complete? start->check_completion check_side_products Side Products Observed? (e.g., +56 Da) check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No acid_labile Substrate Acid-Labile? check_side_products->acid_labile Yes success Success: Pure Deprotected Product check_side_products->success No optimize_conditions Increase Acid Conc. Increase Temp. Use Stronger Acid (HCl/Dioxane) incomplete->optimize_conditions optimize_conditions->start Retry add_scavengers Add/Optimize Scavengers (TIS, Thioanisole, etc.) add_scavengers->start Retry acid_labile->add_scavengers No milder_methods Use Milder Method: - Lewis Acid (ZnBr₂) - Thermal - Oxalyl Chloride/MeOH acid_labile->milder_methods Yes milder_methods->start Retry

Caption: Decision workflow for troubleshooting common Boc deprotection issues.

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM with Scavengers

This protocol is a general guideline for the solution-phase deprotection of a Boc-protected amine with a scavenger to prevent side reactions.

  • Preparation : Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Scavenger Addition : Add an appropriate scavenger based on the substrate. For a tryptophan-containing compound, add triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Deprotection : To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (final concentration ~50% v/v). The reaction is often complete within 30-60 minutes at room temperature.[4]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The deprotected amine product will be more polar (lower Rf) than the starting material.[4]

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]

Protocol 2: Deprotection using HCl in Dioxane

This method is a potent alternative to TFA, especially for more resistant substrates.[4]

  • Preparation : Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent or use it neat.

  • Deprotection : Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents). Stir the mixture at room temperature for 1 to 4 hours.[4]

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Isolation : Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities. Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)

This protocol is suitable for acid-sensitive substrates.[4]

  • Preparation : Dissolve the Boc-protected amine (1 equivalent, e.g., 0.76 mmol) in anhydrous dichloromethane (DCM).

  • Reagent Addition : Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents, e.g., 3.1 mmol) to the solution.[4][9]

  • Deprotection : Stir the reaction mixture at room temperature. The reaction time can be lengthy, from several hours up to 3 days.[4][9]

  • Monitoring : Monitor the reaction progress by TLC.

  • Work-up : Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

Protocol 4: Thermal Deprotection in Water

This "green" protocol avoids the use of strong acids and organic solvents.[4]

  • Preparation : Suspend the N-Boc protected amine (1 equivalent) in deionized water.

  • Deprotection : Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon). Reaction times can vary from minutes to several hours.[11]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Isolation : Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.

References

Technical Support Center: Challenges in the Purification of Polar Amino Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar amino compounds. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatography mode for separating polar amino compounds?

The choice of chromatography mode is critical for the successful separation of polar amino compounds. While traditional reversed-phase chromatography (RPLC) often struggles to retain these compounds, several other techniques are more effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a highly successful approach for retaining and separating polar compounds.[1][2][3][4] It uses a polar stationary phase with a high-concentration organic mobile phase (like acetonitrile) containing a small amount of aqueous solvent.[1] Polar analytes partition into an aqueous-rich layer on the stationary phase surface, leading to retention.[1][5]

  • Ion-Exchange Chromatography (IEX): This technique is ideal for charged polar amino compounds.[6][7][8] Separation is based on the interaction of charged analytes with an oppositely charged stationary phase.[6][7][8] It is a powerful method for purifying proteins, peptides, and amino acids.[7][8]

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging technique for separating polar compounds, including amino acids and peptides.[9][10] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol, which allows for fast and efficient separations.[9][11][12]

  • Mixed-Mode Chromatography (MMC): This technique combines reversed-phase and ion-exchange mechanisms, allowing for the retention of both polar and nonpolar analytes in a single run.[13]

Q2: How does the pH of the mobile phase impact the retention of polar amino compounds?

Mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds like amino acids.[14]

  • Analyte Ionization: The charge of an amino compound is dependent on the mobile phase pH relative to its pKa value. By adjusting the pH, you can suppress the ionization of the analyte, making it less polar and more retained on a reversed-phase column.[15][16] For basic compounds, a higher pH will increase retention, while for acidic compounds, a lower pH is required.[15][16]

  • Peak Shape: Operating at a pH close to the analyte's pKa can lead to poor peak shape, including splitting or shoulders, because both ionized and non-ionized forms of the compound are present.[17] It is generally recommended to work at a pH at least one unit away from the pKa.[18]

  • Silanol Interactions: At low pH (around 2-4), the silanol groups on silica-based stationary phases are protonated, which minimizes unwanted interactions with basic analytes and reduces peak tailing.[18][16]

Q3: Why do my polar amino compounds exhibit poor peak shape (tailing)?

Peak tailing is a common problem, especially when analyzing basic amino compounds. The primary causes include:

  • Secondary Interactions: Basic amino groups can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[19][20][21] This leads to tailing peaks.

  • Inappropriate Injection Solvent: If the sample solvent is much stronger (more eluting power) than the mobile phase, it can cause peak distortion.[22][23][24] In HILIC, this means the sample solvent should have a high organic content, similar to the mobile phase.[23]

  • Column Overload: Injecting too much sample can lead to broad and tailing peaks.[22]

  • Insufficient Buffering: In HILIC, inadequate buffer concentration can lead to secondary interactions and peak tailing.[22]

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification experiments.

Problem 1: Poor retention of my polar amino compound in Reversed-Phase (RP-HPLC).

Symptoms: The analyte elutes at or near the void volume (t0).

Possible Causes & Solutions:

Possible Cause Solution Explanation
Analyte is too polar for the stationary phase 1. Decrease organic solvent concentration: Reduce the amount of acetonitrile or methanol in the mobile phase. You can even try 100% aqueous mobile phase with a suitable "AQ" type column.[15]Increasing the mobile phase polarity enhances the retention of polar compounds. Be cautious of "phase collapse" on standard C18 columns with highly aqueous mobile phases.[15]
2. Switch to a more suitable column: Consider polar-endcapped, embedded polar group, or HILIC columns.[13][15]These columns are designed to better retain polar analytes and are more stable in highly aqueous mobile phases.[13][15]
Analyte is ionized 1. Adjust mobile phase pH: For basic amines, increase the pH to suppress ionization. For acidic compounds, lower the pH.[15][16]A neutral analyte is more hydrophobic and will be better retained by the non-polar stationary phase.[15]
2. Use Ion-Pair Chromatography (IPC): Add an ion-pairing reagent (e.g., TFA for bases, TEA for acids) to the mobile phase.[15]The reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention.[15][19]
Detailed Protocol: General Method for Enhancing Retention in RP-HPLC
  • Initial Screening:

    • Column: Use a C18 column designed for aqueous mobile phases (e.g., an "AQ" type column).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a shallow gradient, for example, 5-50% B over 20 minutes.

    • Rationale: The acidic modifier helps to suppress silanol interactions and protonate acidic functionalities, potentially increasing retention.[16]

  • pH Adjustment (for basic amines):

    • If retention is still poor, prepare a mobile phase with a higher pH.

    • Mobile Phase A: 10 mM Ammonium Formate or Ammonium Acetate in Water, pH adjusted to 8.0.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Column: Use a pH-stable column (e.g., a hybrid or polymer-based C18).

    • Rationale: At a pH above the pKa of a basic amine, the compound will be in its neutral form, increasing its hydrophobicity and retention.[16]

  • Consider HILIC:

    • If RP-HPLC methods fail, switch to a HILIC column.

    • Column: Amide, Cyano, or unbonded Silica HILIC column.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient: Start with a high organic percentage (e.g., 95% A) and decrease it to elute compounds.

    • Rationale: HILIC is specifically designed for the retention of highly polar compounds that are not retained in reversed-phase.[1][3][4]

Problem 2: My amine compound shows significant peak tailing in HILIC.

Symptoms: The chromatographic peak is asymmetrical with a pronounced "tail".

Possible Causes & Solutions:

Possible Cause Solution Explanation
Secondary Ionic Interactions 1. Add a buffer to the mobile phase: Use volatile buffers like ammonium formate or ammonium acetate (10-20 mM).[1]Buffers help to maintain a consistent pH and the salt ions can mask active sites on the stationary phase, improving peak shape.[1]
2. Increase buffer concentration: If tailing persists, try increasing the buffer concentration.[22]A higher ionic strength can further reduce undesirable secondary interactions.[23]
Strong Injection Solvent 1. Match sample diluent to the initial mobile phase: Dissolve the sample in a solvent with a high organic content (>70% ACN) that is as close as possible to the starting conditions.[22][23]Injecting a sample in a strong (highly aqueous) solvent disrupts the partitioning mechanism in HILIC, leading to poor peak shape.[23]
Column not properly equilibrated 1. Increase equilibration time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase between injections.[23]The water-rich layer on the HILIC stationary phase needs to be fully established for reproducible retention and good peak shape.[23]
Interaction with Silica 1. Use a deactivated or alternative phase: Consider HILIC phases with different chemistries (e.g., Amide, Poly-hydroxy) that may have fewer accessible silanol groups.Different stationary phases offer alternative selectivities and may reduce specific unwanted interactions.[5]
Visualizations

Logical Workflow: Troubleshooting Poor Peak Shape

G start Problem: Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions? start->cause1 cause2 Injection Solvent Mismatch? start->cause2 cause3 Column Overload? start->cause3 cause4 Poor Column Health? start->cause4 solution1a Add/Increase Buffer (e.g., Ammonium Formate) cause1->solution1a HILIC solution1b Add Basic Modifier (e.g., Triethylamine for RP) cause1->solution1b RP-HPLC solution2 Match Sample Solvent to Initial Mobile Phase cause2->solution2 solution3 Reduce Injection Volume cause3->solution3 solution4 Flush Column or Replace with New Column cause4->solution4

Caption: A decision tree for diagnosing and solving poor peak shape issues.

Experimental Workflow: HILIC Method Development for Polar Amines

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization p1_start Select HILIC Column (e.g., Amide, Silica) p1_mobile Prepare Mobile Phases A: 90% ACN, 10mM NH4OAc B: 50% ACN, 10mM NH4OAc p1_start->p1_mobile p1_run Run Broad Gradient (e.g., 5% to 50% B) p1_mobile->p1_run p1_eval Evaluate Retention & Peak Shape p1_run->p1_eval p2_adjust Adjust Gradient Slope & Mobile Phase pH p1_eval->p2_adjust Optimization Needed p2_buffer Optimize Buffer Concentration p2_adjust->p2_buffer p2_solvent Test Alternative Organic Solvent (e.g., MeOH) p2_buffer->p2_solvent p2_eval Final Method p2_solvent->p2_eval

Caption: A typical workflow for developing a HILIC separation method.

References

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the multi-step synthesis and scale-up of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate. This valuable spirocyclic amine is a key building block in modern medicinal chemistry. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure a successful and efficient synthesis.

Experimental Workflow

The synthesis of this compound is a multi-step process commencing with the preparation of a key ketone intermediate, followed by a reductive amination to yield the target primary amine.

cluster_0 Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-3,3-dicarboxylate cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Reductive Amination A N-Boc-3-piperidone D Diethyl 1-(tert-butoxycarbonyl)piperidine-3,3-dicarboxylate A->D 1. NaOEt, Toluene 2. Diethyl carbonate B Diethyl carbonate B->D C Sodium ethoxide C->D E tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate-7-carboxylate D->E Sodium ethoxide, Toluene, Reflux G tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate E->G Decarboxylation (H+, Heat) F Aqueous Acid F->G H Ammonium Acetate J This compound G->J 1. NH4OAc, MeOH 2. NaBH3CN H->J I Sodium Cyanoborohydride I->J

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting material, N-Boc-3-piperidone?

The purity of N-Boc-3-piperidone is crucial for the success of the subsequent steps. It should be free from any residual starting materials from its own synthesis, such as N-Boc-3-hydroxypiperidine, as the hydroxyl group can interfere with the basic conditions of the first step. The presence of water should also be minimized as it can quench the strong base used.

Q2: Can I use a different base for the initial condensation reaction?

While sodium ethoxide is commonly used, other strong, non-nucleophilic bases such as sodium hydride or potassium tert-butoxide can also be employed. It is important to ensure the base is anhydrous to prevent side reactions.

Q3: Why is a Dieckmann condensation used to form the spirocycle?

The Dieckmann condensation is an effective intramolecular reaction for forming five- and six-membered rings.[1][2][3] In this synthesis, it facilitates the formation of the cyclopentanone ring of the azaspiro[3.4]octane core.

Q4: What are the safety precautions when using sodium cyanoborohydride?

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.[4] Therefore, it should be handled in a well-ventilated fume hood, and the reaction should be quenched carefully with a basic solution.

Q5: How can I monitor the progress of the reductive amination?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, the disappearance of the ketone spot and the appearance of a new, more polar amine spot (which may streak) indicates reaction progression. GC-MS can be used to confirm the presence of the product by its mass-to-charge ratio.

Troubleshooting Guides

Step 1 & 2: Synthesis of tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Problem Potential Cause(s) Troubleshooting Suggestions
Low or no yield of the spirocyclic ketone 1. Incomplete initial condensation. 2. Reversal of the Dieckmann condensation (retro-Dieckmann). 3. Insufficiently anhydrous conditions.1. Ensure the base is freshly prepared or properly stored to maintain its activity. Increase the reaction time or temperature for the initial condensation. 2. The Dieckmann condensation is an equilibrium process. Ensure the product is protonated during workup to shift the equilibrium towards the cyclized product.[5] 3. Dry all solvents and glassware thoroughly before use.
Formation of polymeric byproducts The ketone intermediate can self-condense under strongly basic conditions.Add the starting materials slowly to the base at a low temperature to minimize side reactions.
Difficulty in purification of the ketone The product may be an oil and difficult to crystallize.Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 3: Reductive Amination
Problem Potential Cause(s) Troubleshooting Suggestions
Incomplete conversion of the ketone 1. The spirocyclic ketone is sterically hindered, slowing down the reaction. 2. Inefficient imine formation. 3. Deactivation of the reducing agent.1. Increase the reaction time and/or temperature. Consider using a more reactive reducing agent like sodium triacetoxyborohydride. 2. Ensure an adequate excess of the ammonia source (ammonium acetate) is used. The reaction is often run at a slightly acidic pH to promote imine formation.[6] 3. Add the reducing agent portion-wise to maintain its concentration throughout the reaction.
Formation of the corresponding alcohol as a major byproduct The reducing agent is reducing the ketone directly before imine formation.Ensure sufficient time for imine formation before adding the reducing agent. Sodium cyanoborohydride is generally selective for the iminium ion over the ketone at neutral or slightly acidic pH.[7][8]
Formation of a secondary amine byproduct (dialkylation) The primary amine product reacts with another molecule of the ketone.This is less common with hindered ketones but can be minimized by using a large excess of the ammonia source.
Difficult purification of the final product The amine product may be difficult to separate from starting materials and byproducts.1. Perform an acid-base extraction. The amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent. 2. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.

Quantitative Data Summary

Parameter Step 1: Diethyl Dicarboxylate Synthesis Step 2: Dieckmann Condensation & Decarboxylation Step 3: Reductive Amination
Key Reagents N-Boc-3-piperidone, Diethyl carbonate, Sodium ethoxideDiethyl 1-(tert-butoxycarbonyl)piperidine-3,3-dicarboxylate, Sodium ethoxide, Aqueous Acidtert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, Ammonium acetate, Sodium cyanoborohydride
Solvent TolueneToluene, then WaterMethanol
Temperature 0 °C to refluxRefluxRoom Temperature
Reaction Time 4-6 hours6-8 hours12-24 hours
Typical Yield 70-80%60-70%50-65%

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-3,3-dicarboxylate
  • To a stirred suspension of sodium ethoxide (2.2 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous toluene dropwise.

  • After stirring for 30 minutes, add diethyl carbonate (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the desired diester.

Protocol 2: Synthesis of tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (Dieckmann Condensation & Decarboxylation)
  • To a solution of diethyl 1-(tert-butoxycarbonyl)piperidine-3,3-dicarboxylate (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).

  • Heat the mixture to reflux for 6-8 hours under a nitrogen atmosphere.

  • Cool the reaction mixture and carefully add it to a mixture of ice and concentrated hydrochloric acid.

  • Continue to heat the mixture at 60-70 °C for 1-2 hours to effect decarboxylation.

  • Cool to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography (eluent: 15-25% ethyl acetate in hexanes) to yield the spirocyclic ketone.

Protocol 3: Synthesis of this compound (Reductive Amination)
  • To a solution of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Make the aqueous residue basic (pH > 10) with the addition of aqueous sodium hydroxide.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

  • The product can be further purified by column chromatography or crystallization.

Logical Relationships and Troubleshooting

cluster_troubleshooting Troubleshooting Decision Tree for Reductive Amination Start Low Yield of Final Amine CheckKetone Is Ketone Starting Material Consumed? (TLC/GC-MS) Start->CheckKetone IncompleteReaction Incomplete Reaction CheckKetone->IncompleteReaction No SideProduct Major Side Product Observed? CheckKetone->SideProduct Yes IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp CheckReducingAgent Consider More Reactive Reducing Agent (e.g., NaBH(OAc)3) IncompleteReaction->CheckReducingAgent AlcoholProduct Is Side Product the Corresponding Alcohol? SideProduct->AlcoholProduct Yes PurificationIssue Purification Issues SideProduct->PurificationIssue No OptimizeImineFormation Allow More Time for Imine Formation Before Adding Reducing Agent AlcoholProduct->OptimizeImineFormation Yes OtherSideProduct Other Side Products AlcoholProduct->OtherSideProduct No AcidBaseExtraction Perform Acid-Base Extraction PurificationIssue->AcidBaseExtraction Crystallization Attempt Crystallization PurificationIssue->Crystallization OptimizeStoichiometry Optimize Reagent Stoichiometry (e.g., excess NH4OAc) OtherSideProduct->OptimizeStoichiometry

Caption: Troubleshooting decision tree for the reductive amination step.

References

Preventing decomposition of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: The this compound contains a tert-butoxycarbonyl (Boc) protecting group on the secondary amine of the azaspiro[3.4]octane core. The Boc group is known to be labile under acidic conditions but is generally stable to basic and nucleophilic conditions.[1] The primary amine remains reactive and may be susceptible to various side reactions if not handled properly during workup.

Q2: What are the most common causes of decomposition during workup?

A2: The most common causes of decomposition for this compound during workup are:

  • Accidental Cleavage of the Boc Group: Exposure to acidic conditions, even mild ones for a prolonged period, can lead to the removal of the Boc group, exposing the secondary amine.

  • Side Reactions of the Primary Amine: The free primary amine is nucleophilic and can participate in unwanted reactions if reactive electrophiles are present in the workup solutions.

  • Emulsion Formation: The amphiphilic nature of the molecule can sometimes lead to the formation of emulsions during aqueous extraction, making phase separation difficult and potentially leading to product loss or degradation due to prolonged exposure to the aqueous phase.

Q3: At what pH is the Boc group labile?

A3: The Boc group is sensitive to acidic pH. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for its intentional removal, prolonged exposure to even moderately acidic conditions (pH < 5) during aqueous workup should be avoided to prevent premature deprotection.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of reactions involving this compound.

Issue 1: Low Yield After Aqueous Workup

Possible Causes:

  • Partial or complete cleavage of the Boc group: This can occur if the aqueous layer is acidic. The resulting free diamine may have different solubility properties and could be lost to the aqueous phase.

  • Product loss due to emulsion: Vigorous shaking during extraction can lead to stable emulsions, trapping the product at the interface.

  • Incomplete extraction: The choice of organic solvent may not be optimal for extracting the product from the aqueous phase.

Suggested Solutions:

  • Control pH: Before extraction, ensure the aqueous phase is neutral or slightly basic (pH 7-8) by washing with a saturated solution of sodium bicarbonate or a dilute solution of a mild base.

  • Minimize vigorous shaking: Gently invert the separatory funnel multiple times instead of vigorous shaking to minimize emulsion formation. If an emulsion does form, adding brine or a small amount of a different organic solvent can help to break it.

  • Optimize extraction solvent: Use a chlorinated solvent like dichloromethane (DCM) or chloroform for efficient extraction. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery.

Issue 2: Presence of Impurities in the Final Product

Possible Causes:

  • Boc-deprotected byproduct: If acidic conditions were not properly neutralized, the deprotected compound will be present as a major impurity.

  • Unreacted starting materials or reagents: Insufficient quenching or washing steps can leave behind unreacted components.

  • Side products from the primary amine: The primary amine could react with electrophilic reagents present in the reaction mixture if not properly quenched.

Suggested Solutions:

  • Confirm Boc group integrity: Use analytical techniques like TLC or LC-MS to check for the presence of the deprotected species. If present, revisit the workup protocol to ensure all acidic traces are neutralized.

  • Thorough washing: Include washes with appropriate aqueous solutions to remove specific reagents. For example, a wash with a dilute solution of a non-nucleophilic base can remove acidic impurities, while a brine wash can help remove water-soluble organics.

  • Quenching strategy: Before workup, ensure the reaction is properly quenched to deactivate any reactive species that could react with the primary amine.

Experimental Protocols

Standard Aqueous Workup Protocol to Prevent Decomposition

This protocol is designed to minimize the risk of Boc group cleavage and other side reactions.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution, or as dictated by the specific reaction chemistry).

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

  • Aqueous Dilution and pH Adjustment: Dilute the residue or reaction mixture with deionized water. Check the pH of the aqueous solution. If it is acidic, slowly add a saturated solution of sodium bicarbonate with stirring until the pH is between 7 and 8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., dichloromethane, 3 x 20 mL).[1] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (1 x 20 mL)

    • Saturated aqueous sodium chloride (brine) solution (1 x 20 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The stability of the Boc group is highly dependent on the pH of the aqueous solution during workup. The following table provides a qualitative summary of the expected stability of this compound at different pH values during a typical aqueous workup.

pH of Aqueous PhaseExpected Stability of Boc GroupPotential for Decomposition
1-3 Highly LabileHigh risk of complete deprotection
4-5 Moderately LabileSignificant deprotection may occur, especially with prolonged exposure
6-8 StableMinimal to no deprotection expected
9-12 StableThe Boc group is generally stable under basic conditions

Visualizations

Decomposition Pathway

The following diagram illustrates the primary decomposition pathway of concern during an acidic workup.

Figure 1. Acid-catalyzed decomposition pathway. A This compound B Deprotected Diamine A->B - Isobutylene - CO2 C Acidic Workup (pH < 5) C->A Unintentional exposure

Caption: Acid-catalyzed decomposition of the target compound.

Recommended Workup Workflow

This workflow outlines the key steps to prevent decomposition during workup.

Figure 2. Recommended workup workflow. Start Reaction Mixture Quench Quench Reaction Start->Quench pH_Adjust Adjust pH to 7-8 (e.g., with NaHCO3) Quench->pH_Adjust Extract Extract with Organic Solvent pH_Adjust->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry and Concentrate Wash->Dry End Crude Product Dry->End Figure 3. Troubleshooting logic for low yield. rect rect start Low Yield? check_boc Boc Group Intact? start->check_boc check_emulsion Emulsion Formed? check_boc->check_emulsion Yes sol_boc Neutralize aqueous phase before extraction. check_boc->sol_boc No check_solvent Optimal Solvent Used? check_emulsion->check_solvent No sol_emulsion Use gentle extraction; add brine to break emulsion. check_emulsion->sol_emulsion Yes sol_solvent Switch to a more effective extraction solvent. check_solvent->sol_solvent No end Re-run with optimized protocol check_solvent->end Yes sol_boc->end sol_emulsion->end sol_solvent->end

References

Technical Support Center: Column Chromatography of Polar Amino Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of polar amino compounds by column chromatography. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their separation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my polar amino compound showing poor or no retention on a standard C18 reversed-phase column?

A1: Standard C18 columns use a non-polar stationary phase and a polar mobile phase. Highly polar analytes, like many amino compounds, have a strong affinity for the polar mobile phase and weak interaction with the non-polar stationary phase, leading to their rapid elution, often at or near the column's void volume.[1][2] To achieve retention, a more suitable chromatographic mode such as Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEC), or Reversed-Phase Chromatography with Ion-Pairing agents is necessary.[1]

Q2: What is the fundamental difference between HILIC, IEC, and Ion-Pairing Chromatography for separating polar amines?

A2:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[3][4][5] Polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase.[6]

  • IEC (Ion-Exchange Chromatography): IEC separates molecules based on their net charge.[7] A charged stationary phase (either an anion or cation exchanger) is used to retain oppositely charged analytes.[7] Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase to disrupt the electrostatic interactions.[7]

  • Ion-Pairing Chromatography (IPC): This is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[1][2] This reagent is typically a molecule with a charged head group and a hydrophobic tail. It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and allowing for retention on a non-polar stationary phase like C18.[1][2]

Q3: When should I choose HILIC over other techniques for my polar amino compound?

A3: HILIC is an excellent choice for very polar, water-soluble compounds that are not well-retained by reversed-phase chromatography, even with ion-pairing agents.[8] It is particularly well-suited for the analysis of amino acids, sugars, and other highly polar metabolites.[8][9] HILIC methods often use volatile mobile phases, making them highly compatible with mass spectrometry (MS) detection.[6]

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of polar amino compounds.

Poor Peak Shape

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing for basic amino compounds is often caused by strong interactions with acidic silanol groups on the surface of silica-based stationary phases.

  • Solution 1: Add a Mobile Phase Modifier. Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase (typically 0.1-1%). This will compete with your analyte for the active silanol sites, reducing tailing.

  • Solution 2: Adjust Mobile Phase pH. For basic compounds, increasing the pH of the mobile phase can neutralize the analyte, reducing its interaction with the stationary phase. Conversely, for acidic compounds, decreasing the pH can have a similar effect. Ensure the pH is kept at least 2 units away from the analyte's pKa.[10]

  • Solution 3: Use a Different Stationary Phase. Consider using an end-capped column or a column with a different chemistry, such as a polar-embedded phase or a HILIC column, which are designed to minimize silanol interactions.

  • Solution 4: Check for Column Overload. Injecting too much sample can lead to peak tailing.[11] Try reducing the injection volume or the sample concentration.

Q5: I am observing split or shoulder peaks. What could be the issue?

A5: Peak splitting can arise from several factors, from injection issues to column problems.

  • Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, it can cause peak distortion and splitting. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Cause 2: Partially Blocked Column Frit. Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to a disturbed flow path and split peaks.[12] Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column. If the problem persists, the frit or the entire column may need to be replaced.[12]

  • Cause 3: Column Void or Channeling. A void at the head of the column can cause the sample to spread unevenly, resulting in split peaks. Solution: This usually indicates column degradation, and the column should be replaced.

  • Cause 4: Co-eluting Impurity. The shoulder or split peak may be a closely eluting impurity. Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution. A smaller injection volume might also help to distinguish between two co-eluting peaks.

Retention and Resolution Issues

Q6: My retention times are drifting and not reproducible. What should I check?

A6: Unstable retention times are often related to the column equilibration or the mobile phase.

  • Solution 1: Ensure Proper Column Equilibration. HILIC, in particular, requires a longer equilibration time between injections (often 10 or more column volumes) to re-establish the aqueous layer on the stationary phase. Insufficient equilibration is a common cause of retention time drift.

  • Solution 2: Check Mobile Phase Preparation. Inconsistent mobile phase preparation can lead to variability. Ensure accurate pH adjustment and solvent ratios. Buffers should be prepared fresh and checked for precipitation, especially when mixing with high percentages of organic solvent.

  • Solution 3: Control the Column Temperature. Fluctuations in column temperature can affect retention times.[13] Using a column oven is crucial for reproducible results.

  • Solution 4: Inspect for Leaks. Check all fittings in the HPLC system for leaks, as this can cause pressure fluctuations and affect retention.

Q7: I have poor resolution between two of my amino compounds. How can I improve it?

A7: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Solution 1: Optimize Mobile Phase Composition. Small changes to the mobile phase can have a significant impact on selectivity. Try adjusting the pH, the buffer concentration, or the ratio of organic solvent to water.

  • Solution 2: Change the Organic Modifier. If using acetonitrile, consider switching to methanol or vice versa. This can alter the selectivity of the separation.

  • Solution 3: Adjust the Gradient. If using a gradient, try making it shallower (a slower increase in the strong solvent). This will increase the run time but often improves the resolution of closely eluting peaks.

  • Solution 4: Try a Different Column. The stationary phase chemistry is a primary driver of selectivity. If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., switching from an amide to a bare silica HILIC column) may be necessary.

Data and Experimental Conditions

Table 1: Example HILIC Conditions for Amino Acid Analysis
ParameterCondition 1: Low pHCondition 2: High pH
Column HILIC-Z (Zwitterionic)Amide-based HILIC
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.010 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 90% to 50% B over 15 min95% to 60% B over 20 min
Flow Rate 0.3 mL/min0.4 mL/min
Temperature 35 °C40 °C
Notes Good for basic amino acids.[3]Better retention for acidic amino acids.
Table 2: Common Ion-Pairing Reagents for Reversed-Phase HPLC
Analyte TypeIon-Pairing Reagent ExampleTypical ConcentrationMobile Phase pH
Basic Amines (Cations)Heptanesulfonic acid, sodium salt5-20 mMAcidic (e.g., pH 2.5-4.0)
Acidic Amines (Anions)Tetrabutylammonium phosphate5-15 mMNeutral to Basic (e.g., pH 6.0-7.5)

Experimental Protocols

Protocol 1: General Method Development for HILIC Separation
  • Column Selection: Start with a robust HILIC column, such as one with an amide or zwitterionic stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10-20 mM volatile buffer solution (e.g., ammonium formate or ammonium acetate) in high-purity water. Adjust the pH to the desired value (e.g., 3.0 with formic acid or 9.0 with ammonium hydroxide).[12]

    • Mobile Phase B (Organic): Use high-purity acetonitrile.

  • Initial Gradient Scouting:

    • Equilibrate the column with 95% B for at least 15 minutes.

    • Perform a broad scouting gradient, for example, from 95% B to 50% B over 20 minutes.

    • Inject a standard mixture of your polar amino compounds.

  • Method Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile.

    • Resolution: Adjust the gradient slope. A shallower gradient will generally increase resolution but also analysis time.

    • Peak Shape: If peak tailing is observed for basic compounds, ensure the mobile phase pH is appropriate or add a modifier.

  • Equilibration: Ensure a sufficient re-equilibration step (e.g., 5-10 minutes at initial conditions) is included at the end of each run to ensure reproducibility.

Protocol 2: Ion-Exchange Chromatography with Post-Column Derivatization

This protocol describes a classic approach for amino acid analysis.

  • Column: Use a strong cation-exchange column.

  • Mobile Phase: Employ a set of sodium or lithium-based buffers with increasing pH and/or ionic strength (e.g., sodium citrate buffers).[14] A step or continuous gradient is used to elute the amino acids based on their charge.

  • Sample Preparation: If analyzing proteins, perform acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to release the free amino acids.[14]

  • Chromatography:

    • Equilibrate the column with the starting buffer.

    • Inject the prepared sample.

    • Run the buffer gradient to separate the amino acids.

  • Post-Column Derivatization:

    • The column eluent is continuously mixed with a derivatization reagent, such as ninhydrin.[14][15]

    • This mixture passes through a heated reaction coil to facilitate the color-forming reaction.[14][15]

  • Detection: The colored derivatives are detected using a UV-Vis detector at appropriate wavelengths (e.g., 570 nm for most amino acids and 440 nm for proline).[10]

Visualizations

Chromatography_Selection start Start: Polar Amino Compound retention_rp Sufficient retention on RP (e.g., C18)? start->retention_rp is_ionic Is the compound ionic at a workable pH? mode_ipc Use RP with Ion-Pairing (IPC) is_ionic->mode_ipc Yes, weak ion mode_iex Use Ion-Exchange (IEC) is_ionic->mode_iex Yes, strong ion is_very_polar Is the compound very polar? is_ionic->is_very_polar No retention_rp->is_ionic No mode_rp Use Reversed-Phase (RP) retention_rp->mode_rp Yes mode_hilic Use HILIC is_very_polar->mode_ipc No is_very_polar->mode_hilic Yes

Figure 1. Decision tree for selecting a suitable chromatography mode.

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Drifting RT) check_system Check System Basics: Leaks, Temperature, Pump Pressure start->check_system check_mobile_phase Check Mobile Phase: Correct Preparation, pH, Freshness check_system->check_mobile_phase check_equilibration Check Column Equilibration: Is it sufficient? (esp. HILIC) check_mobile_phase->check_equilibration issue_type What is the primary issue? check_equilibration->issue_type peak_shape Poor Peak Shape (Tailing, Splitting) issue_type->peak_shape Peak Shape retention_issue Retention/Resolution Issue issue_type->retention_issue Retention/ Resolution solution_peak Adjust Mobile Phase (pH, Modifier) Check Sample Solvent Inspect Column (Frit, Void) peak_shape->solution_peak solution_retention Optimize Gradient/Flow Rate Adjust Mobile Phase Try a Different Column retention_issue->solution_retention end Problem Resolved solution_peak->end solution_retention->end

Figure 2. General workflow for troubleshooting common chromatography issues.

HILIC_Mechanism cluster_0 HILIC Stationary Phase stationary_phase Silica Particle Immobilized Water Layer mobile_phase Mobile Phase (High Acetonitrile, Low Water) analyte_eluted Non-Polar Analyte (Eluted) mobile_phase->analyte_eluted Weak Interaction analyte_retained Polar Analyte (Retained) analyte_retained->stationary_phase:f1 Partitions into Water Layer

Figure 3. Simplified mechanism of analyte retention in HILIC.

References

Addressing signal overlapping in ¹H NMR of spiro compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the ¹H NMR spectroscopic analysis of spiro compounds. The rigid, three-dimensional nature of spirocyclic systems often leads to significant signal overlapping, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

This section addresses common problems in a question-and-answer format, providing actionable solutions.

Question 1: My 1D ¹H NMR spectrum for a spiro compound shows a highly crowded and uninterpretable multiplet in the aliphatic region. Where should I begin my analysis?

Answer: Severe signal crowding in the 1D ¹H NMR spectrum is the most common challenge with spiro compounds due to the large number of chemically non-equivalent protons in similar environments. A systematic approach is required.

  • Initial Steps: Before proceeding to advanced experiments, simple adjustments can sometimes resolve the overlap.[1][2]

    • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving key signals.[1] Aromatic solvents like benzene-d₆ are particularly known for causing significant solvent shifts.[3]

    • Vary the Temperature: For conformationally flexible spirocycles, acquiring the spectrum at a higher temperature might average out signals from different conformers, simplifying the spectrum. Conversely, lowering the temperature can "freeze out" a single conformer, which may also lead to a more resolved spectrum.[2]

  • Advanced Approach: If simple adjustments fail, the most effective strategy is to use two-dimensional (2D) NMR experiments to disperse the signals into a second frequency dimension.[4][5][6]

    • A ¹H-¹³C HSQC experiment is often the most powerful starting point. It spreads proton signals out based on the much larger chemical shift dispersion of the attached ¹³C nuclei, effectively resolving the proton overlap.[4][7]

    • A ¹H-¹H COSY or TOCSY experiment should be run concurrently to establish proton-proton connectivity.[5][7]

Question 2: I have identified individual proton signals using HSQC, but how can I determine their coupling networks within the heavily overlapped 1D spectrum?

Answer: Once you have resolved proton signals using a ¹H-¹³C HSQC, you can use homonuclear 2D experiments to piece together the spin systems.

  • COSY (Correlation Spectroscopy): This experiment reveals protons that are directly coupled (typically over 2-3 bonds).[7][8] By examining the cross-peaks, you can trace direct neighbor connections, even if the signals completely overlap in the 1D spectrum.

  • TOCSY (Total Correlation Spectroscopy): This is often more powerful for the rigid ring systems found in spiro compounds.[4] It reveals correlations between all protons within a single, coupled spin system.[7] By selecting a well-resolved proton signal in the 2D plot, you can trace its connectivity to all other protons in the same ring or side chain.

  • Selective 1D TOCSY: If you have at least one resolved multiplet from a spin system that is otherwise overlapped, a selective 1D TOCSY experiment is highly effective.[9][10] Irradiating the resolved proton will generate a 1D spectrum showing only the signals from that specific spin system, effectively pulling them out of the overlapped region.[10]

Question 3: How can I differentiate between diastereomers of a chiral spiro compound when their ¹H NMR signals are nearly identical and heavily overlapped?

Answer: Differentiating diastereomers with very similar NMR spectra requires techniques that can amplify the small chemical shift differences between them.

  • High-Field NMR: If available, re-acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 800 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.[11]

  • Chiral Shift Reagents (CSRs): Also known as Lanthanide Shift Reagents (LSRs), these are paramagnetic complexes that can be added to the NMR sample.[12] They coordinate to basic functional groups in the analyte, inducing large changes in the chemical shifts of nearby protons.[13][14] Because the two diastereomers will interact differently with the chiral reagent, this can lead to significant separation of their previously overlapping signals, allowing for clear identification and quantification.[12][15]

  • Chiral Solvating Agents (CSAs): These are an alternative to CSRs and are simply added to the analyte solution.[15] They form transient, diastereomeric complexes with the analyte, causing small but often sufficient chemical shift differences to resolve enantiomeric or diastereomeric signals.[15]

Question 4: The spirocyclic quaternary carbon is a key structural feature, but it doesn't show up in DEPT or HSQC spectra. How can I confirm its chemical shift and connectivity?

Answer: The quaternary spirocenter is a classic challenge. Its assignment relies on long-range correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assigning quaternary carbons.[7][16] It detects correlations between protons and carbons over 2-4 bonds. Look for cross-peaks between the quaternary carbon and multiple nearby protons from the different rings connected at the spirocenter. These correlations provide unambiguous evidence for its location and chemical shift.

Troubleshooting and Experimental Workflow

The following diagram illustrates a logical workflow for addressing signal overlap in the ¹H NMR of spiro compounds.

G Workflow for Resolving ¹H NMR Signal Overlap in Spiro Compounds start 1. Acquire 1D ¹H NMR check_overlap 2. Severe Signal Overlap? start->check_overlap simple_fixes 3. Apply Simple Fixes - Change Solvent (e.g., C₆D₆) - Vary Temperature check_overlap->simple_fixes Yes elucidate 9. Elucidate Structure check_overlap->elucidate No check_again 4. Overlap Resolved? simple_fixes->check_again acquire_2d 5. Acquire Standard 2D NMR Suite - ¹H-¹H COSY/TOCSY - ¹H-¹³C HSQC - ¹H-¹³C HMBC check_again->acquire_2d No check_again->elucidate Yes analyze_2d 6. Analyze 2D Data - Assign spin systems - Identify long-range correlations acquire_2d->analyze_2d check_specific 7. Specific Overlap Persists? analyze_2d->check_specific advanced_1d 8. Use Advanced Techniques - Selective 1D TOCSY/NOESY - Add Chiral Shift Reagents check_specific->advanced_1d Yes check_specific->elucidate No advanced_1d->elucidate end END elucidate->end

Caption: A decision-making workflow for troubleshooting signal overlap in spiro compound NMR.

Data Summary

Understanding typical coupling constants is crucial for interpreting the complex splitting patterns often seen in rigid spirocyclic systems.

Coupling Type Description Typical J-Value (Hz) Notes
Geminal (²JHH) Coupling between two protons on the same carbon.10 - 18Highly dependent on the H-C-H bond angle. Often observed for diastereotopic methylene protons in rigid rings.
Vicinal (³JHH) Coupling between protons on adjacent carbons.0 - 12Value depends on the dihedral angle (Karplus relationship). Crucial for determining stereochemistry.
Long-Range (⁴JHH, ⁵JHH) Coupling over four or more bonds.0 - 3Often observed in rigid "W" or "M" arrangements of bonds. Can provide key structural constraints.

Key Experimental Protocols

Below are condensed protocols for essential NMR experiments used to resolve signal overlap.

Protocol 1: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To resolve overlapping proton signals by correlating them to their directly attached ¹³C nuclei.[4]

  • Methodology:

    • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock and shim the sample.

    • Acquisition Parameters (Example):

      • Pulse Program: hsqcedetgpsisp2.2 (or equivalent gradient-edited, sensitivity-enhanced version).

      • Spectral Width: ~12 ppm in F2 (¹H), ~160 ppm in F1 (¹³C).

      • Acquired Points: 2048 (t₂) x 256 (t₁).

      • Number of Scans (ns): 4 to 16, depending on concentration.

      • Relaxation Delay (d1): 1.5 - 2.0 seconds.

      • ¹J(CH) Coupling Constant: Set to an average value for sp³ carbons, typically 145 Hz.

    • Processing & Interpretation: After Fourier transformation, the 2D spectrum will show a cross-peak for each C-H bond, with coordinates corresponding to the ¹H and ¹³C chemical shifts.

Protocol 2: ¹H-¹H TOCSY (Total Correlation Spectroscopy)
  • Objective: To identify all protons belonging to a common spin system (e.g., within a single ring of the spiro compound).[4]

  • Methodology:

    • Spectrometer Setup: Tune the ¹H channel. Lock and shim the sample.

    • Acquisition Parameters (Example):

      • Pulse Program: mlevphpr.2 (or equivalent phase-sensitive gradient version).

      • Spectral Width: ~12 ppm in both F1 and F2.

      • Acquired Points: 2048 (t₂) x 256 (t₁).

      • Number of Scans (ns): 8 to 32.

      • Relaxation Delay (d1): 1.5 - 2.0 seconds.

      • TOCSY Mixing Time (d9): This is a critical parameter. Start with a moderate value (e.g., 80 ms) to see correlations across multiple bonds. Longer times (~120 ms) show more distant correlations but can lead to signal loss.

    • Processing & Interpretation: The spectrum shows correlations between all protons in a coupled network. Tracing the vertical and horizontal connections from a single cross-peak reveals the entire spin system.

Protocol 3: Selective 1D TOCSY
  • Objective: To isolate the ¹H spectrum of a single spin system from a complex, overlapped mixture.[11][17]

  • Methodology:

    • Acquire a Standard ¹H Spectrum: Use this to identify the chemical shift of a well-resolved proton belonging to the spin system of interest.

    • Setup Selective Experiment:

      • Use the spectrometer software's selective 1D experiment setup tool.[17]

      • Choose the gradient version of the 1D TOCSY pulse sequence.

      • Define the center of the multiplet to be irradiated.

    • Acquisition Parameters (Example):

      • Mixing Time: 60 - 120 ms.

      • Number of Scans (ns): 64 to 1024, as signals can be weak.

      • Relaxation Delay (d1): 2.0 seconds.

    • Processing & Interpretation: The resulting 1D spectrum will show signals only from the spin system of the selectively excited proton.[4]

NMR Correlation Pathway Diagram

This diagram illustrates how different NMR experiments provide complementary information to build a molecular structure.

Caption: How different 2D NMR experiments reveal structural information for a spiro fragment.

References

Validation & Comparative

A Comparative Guide to the Spectral Properties of Boc-Protected Aminospirooctanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate and its structural isomers and alternatives. Due to the limited availability of public experimental spectral data for the specific 1-amino isomer, this guide focuses on the more prevalent isomer, tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate, as a representative member of this class of compounds. The guide also includes data for other structurally related diazaspiroalkane derivatives to provide a broader context for comparison.

The information presented herein is intended to assist researchers in compound identification, characterization, and the selection of appropriate building blocks for drug discovery and development.

Structural Overview

The core structure of the compounds discussed is a spirocyclic system containing a cyclobutane and a pyrrolidine ring, with an amino group and a tert-butoxycarbonyl (Boc) protecting group. The position of the amino group on the cyclobutane ring and the arrangement of the nitrogen atoms within the spirocyclic core define the specific isomer or alternative.

Figure 1. General structures of the compared Boc-protected spirocyclic amines.

Spectral Data Comparison

The following tables summarize the available spectral data for tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and two of its structural alternatives. It is important to note that experimental data for the primary compound of interest is scarce in publicly accessible databases. Therefore, the data presented for this compound is predicted, while experimental data for a related diazaspiro compound is provided for comparison.

Table 1: ¹H NMR Spectral Data (Predicted/Typical Shifts)

CompoundChemical Shift (δ) ppm
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (Predicted)~3.5-3.0 (m, 4H, CH₂-N-Boc) : Protons on the carbons adjacent to the Boc-protected nitrogen. ~2.0-1.5 (m, 6H, spiro-CH₂) : Protons of the cyclobutane and pyrrolidine rings. ~1.45 (s, 9H, C(CH₃)₃) : Singlet for the tert-butyl group protons. ~1.2 (br s, 2H, NH₂) : Broad singlet for the primary amine protons.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (Experimental, from literature)3.90 (d, J = 8.9 Hz, 2H) , 3.80 (d, J = 8.5 Hz, 1H) , 3.69 (d, J = 9.1 Hz, 1H) , 3.63 (s, 2H) , 3.15–2.98 (m, 3H) , 2.92 (dd, J = 9.6, 2.7 Hz, 1H) , 2.80 (dd, J = 6.5, 2.7 Hz, 1H) , 2.73–2.52 (m, 2H) , 1.82–1.60 (m, 1H) , 1.39 (s, 9H) .
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (Predicted)~3.6 (t, 2H) , ~3.4 (s, 2H) , ~2.8 (t, 2H) , ~2.0 (t, 2H) , 1.45 (s, 9H) .

Table 2: ¹³C NMR Spectral Data (Predicted/Typical Shifts)

CompoundChemical Shift (δ) ppm
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (Predicted)~155 (C=O) : Carbonyl carbon of the Boc group. ~80 (C(CH₃)₃) : Quaternary carbon of the tert-butyl group. ~60 (spiro-C) : Spirocyclic carbon. ~50-30 (ring carbons) : Carbons of the cyclobutane and pyrrolidine rings. ~28 (C(CH₃)₃) : Methyl carbons of the tert-butyl group.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (Experimental, from literature)178.85, 167.17, 155.96, 138.18, 128.53, 128.37, 127.24, 79.69, 64.33, 59.41, 57.47, 43.93, 43.22, 29.65, 28.26, 11.60, -0.05 .
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (Predicted)~155 (C=O) , ~80 (C(CH₃)₃) , ~65 (spiro-C) , ~55-40 (ring carbons) , ~28 (C(CH₃)₃) .

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

CompoundMS (m/z)IR (cm⁻¹)
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (Predicted)[M+H]⁺: 227.1808 . The mass spectrum would be expected to show a prominent molecular ion peak. Fragmentation may involve the loss of the Boc group (100 amu) or isobutylene (56 amu).~3350 (N-H stretch, primary amine) : Two bands characteristic of a primary amine. ~2970 (C-H stretch, sp³) : Aliphatic C-H stretching. ~1680 (C=O stretch, carbamate) : Strong absorption due to the carbonyl of the Boc group. ~1580 (N-H bend, primary amine) : Bending vibration of the primary amine. ~1160 (C-O stretch) : Stretching of the C-O bonds in the carbamate.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (Experimental, from literature)HRMS (ESI) m/z calcd for C₂₃H₃₆N₃O₃ [M+H]⁺ 402.2756, found 402.2761 (for a derivatized analogue).Not available in the provided literature snippet.
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (Predicted)[M+H]⁺: 213.1652 . Fragmentation would likely involve the loss of the Boc group or parts of the spirocyclic system.~3300 (N-H stretch, secondary amine) : A single, weaker band compared to a primary amine. ~2970 (C-H stretch, sp³) . ~1680 (C=O stretch, carbamate) . ~1160 (C-O stretch) .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired at a frequency of 400 or 500 MHz. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at a corresponding frequency (e.g., 100 or 125 MHz). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

G cluster_workflow NMR Experimental Workflow Sample Preparation Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition Data Processing & Analysis Data Processing & Analysis 13C NMR Acquisition->Data Processing & Analysis

Figure 2. A simplified workflow for NMR analysis.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then scanned, and the background is automatically subtracted by the instrument's software to produce the infrared spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Conclusion

Mass Spectrometry Analysis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometric behavior of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate against a simpler, acyclic counterpart, tert-butyl (4-aminobutyl)carbamate. The comparison highlights the influence of the spirocyclic core on fragmentation patterns, offering valuable insights for researchers working with novel azaspirocyclic compounds. Due to the limited availability of public domain mass spectrometry data for the target compound, this guide is based on established fragmentation principles for Boc-protected amines and spirocyclic systems.

Comparative Analysis of Fragmentation Patterns

The primary differentiator in the mass spectra of this compound and a simple linear Boc-protected diamine is the fragmentation of the core structure after the initial characteristic losses from the Boc-group.

This compound is expected to exhibit a more complex fragmentation pattern due to the rigid spirocyclic system. Following the loss of isobutylene (56 Da) or the entire Boc group (100 Da), subsequent fragmentation is likely to involve ring opening and cleavage of the cyclobutane and pyrrolidine rings.[1][2] This can provide valuable structural information about the spirocyclic core.

In contrast, a simple acyclic analogue like tert-butyl (4-aminobutyl)carbamate would primarily show fragmentation patterns characteristic of linear amines after the initial Boc-group losses. This would involve straightforward cleavages along the alkyl chain.

The following table summarizes the predicted key ions for this compound.

Predicted Ion m/z (calculated) Description
[M+H]⁺227.1754Protonated molecular ion
[M-C₄H₈+H]⁺171.1128Loss of isobutylene (56 Da) from the Boc group via McLafferty rearrangement[2]
[M-Boc+H]⁺127.1230Loss of the entire Boc group (100 Da)[1]
Further FragmentsVariousFragments arising from the cleavage of the azaspiro[3.4]octane ring system

Experimental Protocols

A robust analysis of this compound can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for LC-MS analysis.

Liquid Chromatography (LC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50 - 500.

  • MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 227.18) and the major fragment ion (m/z 171.11).

  • Collision Energy: Optimize collision energy to achieve a good distribution of fragment ions.

Visualizations

Experimental Workflow

G Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution lc Reversed-Phase LC Separation working->lc ms ESI-MS Detection lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms extraction Peak Extraction & Integration msms->extraction interpretation Spectral Interpretation extraction->interpretation report Reporting interpretation->report

Caption: A generalized workflow for the LC-MS analysis of small molecules.

Predicted Fragmentation Pathway

G Predicted ESI-MS/MS Fragmentation of this compound cluster_frags Primary Fragments cluster_ring_frags Secondary Ring Fragments parent [M+H]⁺ m/z = 227.18 frag1 [M-C₄H₈+H]⁺ m/z = 171.11 parent->frag1 - C₄H₈ (56 Da) frag2 [M-Boc+H]⁺ m/z = 127.12 parent->frag2 - C₅H₉O₂ (100 Da) ring_frag Further Fragments (from Spirocyclic Core) frag2->ring_frag Ring Cleavage

Caption: Key fragmentation pathways for Boc-protected azaspiro compounds.

References

Comparative Analysis of Purity Determination for tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity analysis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, a key building block in medicinal chemistry. The performance of HPLC is contrasted with other common analytical techniques, supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Quantitative Data Comparison

The following table summarizes the performance of HPLC in comparison to other analytical techniques for the purity assessment of this compound. The data presented is representative for a typical batch of this intermediate.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC (UV) 99.50.01%0.03%High resolution, quantitative accuracy, robust.Requires chromophore for UV detection.
LC-MS 99.60.005%0.015%High sensitivity, provides molecular weight confirmation.More complex instrumentation, higher cost.
GC-MS 99.20.02%0.06%Excellent for volatile impurities.Compound must be volatile and thermally stable.
qNMR 99.30.1%0.3%No reference standard needed for quantification.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

A detailed methodology for the HPLC purity analysis is provided below. This protocol is a standard starting point and may require optimization based on the specific impurities expected.

HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The area percent of the main peak relative to the total area of all peaks is used to determine the purity.

Visualized Workflows and Decision Processes

The following diagrams illustrate the experimental workflow for HPLC purity analysis and a decision-making process for selecting an appropriate analytical technique.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Diluent a->b c Filter Solution b->c d Inject Sample into HPLC c->d Prepared Sample e Chromatographic Separation d->e f UV Detection e->f g Integrate Peaks f->g Chromatogram h Calculate Area % g->h i Generate Report h->i G start Purity Analysis Required volatile Is the compound volatile & thermally stable? start->volatile chromophore Does the compound have a UV chromophore? volatile->chromophore No gcms Use GC-MS volatile->gcms Yes id_confirm Is molecular weight confirmation needed? chromophore->id_confirm No hplc Use HPLC-UV chromophore->hplc Yes lcms Use LC-MS id_confirm->lcms Yes qnmr Consider qNMR id_confirm->qnmr No

The Ascendance of Azaspiro[3.4]octane: A Comparative Guide to Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical space is paramount to overcoming the challenges of "flatland" molecules in drug design. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as powerful tools to enhance molecular properties. This guide provides an objective comparison of azaspiro[3.4]octane with other key spirocyclic scaffolds, supported by available data and detailed experimental methodologies.

The incorporation of spirocyclic motifs into drug candidates has been shown to improve a range of critical parameters, including physicochemical properties, metabolic stability, and target selectivity.[1] By introducing a shared carbon atom between two rings, these scaffolds enforce a rigid conformation, which can lead to more precise interactions with biological targets.[2] This guide will delve into a comparative analysis of azaspiro[3.4]octane and other prevalent spirocyclic systems, offering insights to inform scaffold selection in drug discovery programs.

Physicochemical Properties: A Quantitative Comparison

The physicochemical profile of a drug candidate is a key determinant of its pharmacokinetic behavior and ultimate clinical success. The following table summarizes key computed and experimental physicochemical properties for azaspiro[3.4]octane and other relevant spirocyclic scaffolds. It is important to note that direct head-to-head experimental comparisons are limited in the literature; therefore, a combination of computed data and findings from individual studies is presented.

ScaffoldStructureMolecular Weight ( g/mol )clogP / XLogP3Topological Polar Surface Area (Ų)Predicted pKa (strongest basic)Predicted Water Solubility
2-Azaspiro[3.4]octane 2-Azaspiro[3.4]octane111.18[3]1.3[3]12.0[3]10.8[3]1.55e+04 mg/L[3]
6-Oxa-2-azaspiro[3.4]octane 6-Oxa-2-azaspiro[3.4]octane113.16[4]-0.3[4]21.3[4]9.2[4]1.00e+05 mg/L[4]
2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane98.15-0.8 (XLogP3)24.19.9-
2-Azaspiro[3.3]heptane 2-Azaspiro[3.3]heptane97.16[5]0.7[5]12.0[5]10.9[5]1.00e+05 mg/L[5]
Spiro[3.3]heptane Spiro[3.3]heptane96.172.3 (XLogP3)0.0--
Piperidine (for comparison)Piperidine85.150.812.011.21.00e+06 mg/L

Key Observations:

  • Lipophilicity: Azaspiro[3.4]octane exhibits a moderate predicted lipophilicity (clogP/XLogP3). Notably, the introduction of a heteroatom, as seen in 6-oxa-2-azaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane, significantly reduces lipophilicity. Studies have shown that replacing a piperidine with a 2-azaspiro[3.3]heptane can lead to a decrease in the measured logD7.4.[6][7]

  • Solubility: The predicted aqueous solubility of azaspiro[3.4]octane is favorable. The presence of additional heteroatoms in other scaffolds generally enhances predicted solubility.

  • Basicity: The predicted pKa of 2-azaspiro[3.4]octane indicates it is a strong base, comparable to other small-ring azacycles. This increased basicity compared to some non-spirocyclic counterparts can contribute to lower lipophilicity at physiological pH.[6]

  • Three-Dimensionality: All spirocyclic scaffolds offer a significant advantage in terms of their three-dimensional structure compared to flat aromatic rings. Spiro[3.3]heptane, in particular, has been explored as a saturated bioisostere for the phenyl ring.[8][9]

Metabolic Stability: A Comparative Overview

Metabolic stability is a critical parameter in drug design, influencing the half-life and oral bioavailability of a compound. The rigid nature of spirocyclic scaffolds can shield potential metabolic soft spots from enzymatic degradation.

ScaffoldGeneral Metabolic Stability TrendSupporting Evidence
Azaspiro[3.4]octane Generally improved stability compared to non-spirocyclic analogs.The rigid framework can restrict access of metabolic enzymes to potential sites of oxidation. Specific data for direct comparison is limited.
Azaspiro[3.3]heptanes Significantly improved metabolic stability over morpholine, piperidine, and piperazine counterparts has been reported.The replacement of a piperidine with a 2-azaspiro[3.3]heptane has been shown to enhance metabolic stability in specific chemical series.
Spiro[3.3]heptane Can serve as a metabolically robust bioisostere for a phenyl ring.In a study of Sonidegib analogs, the spiro[3.3]heptane-containing compound showed improved metabolic stability in human liver microsomes compared to the parent drug.[8]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Positive control compounds (e.g., testosterone, verapamil).

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

  • Pre-warm the HLM and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound working solution.

  • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates (e.g., with a 0.45 µm filter).

  • 96-well collection plates.

  • Plate shaker.

  • UV-Vis plate reader or LC-MS/MS system.

Procedure:

  • Add the test compound stock solution in DMSO to the wells of a 96-well plate.

  • Add PBS to each well to achieve the desired final compound concentration and a consistent final DMSO concentration (typically 1-2%).

  • Seal the plate and shake it at room temperature for a specified period (e.g., 2 hours).

  • After shaking, filter the solutions through the 96-well filter plate into a clean 96-well collection plate by centrifugation or vacuum.

  • Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a chromophore) or by LC-MS/MS.

  • A standard curve of the test compound in the same buffer/DMSO mixture is used to quantify the solubility.

  • The solubility is reported in µg/mL or µM.

Signaling Pathways and Experimental Workflows

The rigid nature of spirocyclic scaffolds can be leveraged to optimize the presentation of pharmacophoric elements, leading to enhanced potency and selectivity for specific biological targets. Below are examples of signaling pathways where spirocycle-containing molecules have shown significant activity.

PARP-1 Inhibition in DNA Damage Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Inhibitors of PARP-1 have been successfully developed as cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The introduction of a spirocyclic scaffold in PARP inhibitors can enhance selectivity and reduce off-target effects.

PARP1_Signaling ssDNA_break Single-Strand DNA Break PARP1 PARP-1 ssDNA_break->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes BER_proteins Base Excision Repair Proteins (e.g., XRCC1) PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair facilitates Spiro_inhibitor Spirocyclic PARP-1 Inhibitor Spiro_inhibitor->PARP1 inhibits

Caption: Simplified signaling pathway of PARP-1 in DNA damage repair and its inhibition.

SHP2 Allosteric Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is often dysregulated in cancer. Allosteric inhibitors that bind to a site distinct from the active site can lock SHP2 in an inactive conformation. Spirocyclic scaffolds have been incorporated into SHP2 inhibitors to improve their potency and pharmacokinetic properties.

SHP2_Signaling GF Growth Factor (GF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Grb2_SOS Grb2-SOS complex RTK->Grb2_SOS recruits SHP2 SHP2 RTK->SHP2 recruits and activates Ras_GDP Ras-GDP (inactive) SHP2->Ras_GDP dephosphorylates inhibitory sites on SOS Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP promotes GDP/GTP exchange MAPK_pathway MAPK Pathway (Raf-MEK-ERK) Ras_GTP->MAPK_pathway activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Spiro_inhibitor Spirocyclic Allosteric Inhibitor Spiro_inhibitor->SHP2 allosterically inhibits

Caption: Simplified RAS-MAPK signaling pathway showing the role of SHP2 and its allosteric inhibition.

Experimental Workflow for Scaffold Evaluation

A generalized workflow for the synthesis and evaluation of novel spirocyclic scaffolds in a drug discovery program is outlined below.

Experimental_Workflow cluster_0 Scaffold Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Optimization Design Scaffold Selection and In Silico Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification and Characterization Synthesis->Purification PhysChem Physicochemical Profiling (Solubility, logD) Purification->PhysChem MetStab Metabolic Stability (Microsomes, Hepatocytes) Purification->MetStab BioAssay Biological Activity (Target Binding, Functional Assay) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR MetStab->SAR BioAssay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the synthesis and evaluation of spirocyclic scaffolds.

Conclusion

Azaspiro[3.4]octane and its related spirocyclic scaffolds represent a valuable class of building blocks for modern drug discovery. Their inherent three-dimensionality and rigid nature can lead to significant improvements in physicochemical properties and metabolic stability compared to their non-spirocyclic or aromatic counterparts. While direct comparative experimental data across a wide range of scaffolds remains an area for further investigation, the available information strongly supports the continued exploration of these motifs. By carefully considering the properties of different spirocyclic systems and employing robust experimental evaluation, researchers can effectively leverage these scaffolds to design novel drug candidates with enhanced developability and therapeutic potential.

References

Biological Activity of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery, driving the exploration of unique three-dimensional structures to unlock new therapeutic possibilities. Among these, spirocyclic systems have garnered significant attention due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. This guide focuses on derivatives of tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, a versatile building block in medicinal chemistry. While extensive public data on the specific biological activities of its derivatives remains limited, this document synthesizes available information on related azaspirocyclic compounds to provide a comparative overview of their potential applications and the methodologies used for their evaluation.

Overview of Azaspiro[3.4]octane Scaffolds in Drug Discovery

The 6-azaspiro[3.4]octane core is a key structural motif found in a variety of biologically active compounds. Its inherent three-dimensionality makes it an attractive scaffold for the development of selective ligands for various biological targets. The this compound variant, in particular, offers a primary amine handle that allows for diverse functionalization, making it a valuable starting point for the synthesis of compound libraries for high-throughput screening.

Comparative Biological Activity

To illustrate the therapeutic potential of the broader azaspiro[3.4]octane class, the following table summarizes the biological activity of 2,6-diazaspiro[3.4]octane derivatives identified as potent antitubercular agents. This data is presented to offer a comparative perspective on the potential of similarly structured compounds.

Compound IDTargetAssay TypeActivity (MIC, µg/mL)
Derivative 1 Mycobacterium tuberculosis H37RvWhole-cell growth inhibition> 50
Derivative 2 Mycobacterium tuberculosis H37RvWhole-cell growth inhibition12.5
Derivative 3 Mycobacterium tuberculosis H37RvWhole-cell growth inhibition3.13
Derivative 4 Mycobacterium tuberculosis H37RvWhole-cell growth inhibition0.78

Note: The data presented is for 2,6-diazaspiro[3.4]octane derivatives and is intended to be illustrative of the potential of the azaspiro[3.4]octane scaffold.

Experimental Protocols

The evaluation of the biological activity of novel chemical entities relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments typically employed in the assessment of antitubercular agents, which could be adapted for screening derivatives of this compound.

Mycobacterium tuberculosis H37Rv Growth Inhibition Assay

This assay is fundamental for determining the antimycobacterial activity of test compounds.

Methodology:

  • Culture Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations.

  • Inoculation: The bacterial culture is diluted to a McFarland standard of 0.5, and 100 µL is added to each well of a 96-well microplate containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Readout: Bacterial growth is assessed by measuring the optical density at 600 nm (OD600) using a microplate reader. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by derivatives of this compound are not yet elucidated in public literature, the general approach to identifying and characterizing their mechanism of action would follow a structured workflow.

Below is a conceptual workflow for target identification and validation for a novel bioactive compound.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Target Validation Phase cluster_mechanism Mechanism of Action Studies A High-Throughput Screening of Derivative Library B Hit Identification (Active Compounds) A->B Primary Assay C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C D In Vitro Target Engagement (e.g., Enzyme Inhibition Assay) C->D E Cellular Target Engagement (e.g., Western Blot, Thermal Shift Assay) D->E F Signaling Pathway Analysis (e.g., Reporter Assays, Phosphoproteomics) E->F G Phenotypic Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) F->G signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Inhibitor Azaspiro[3.4]octane Derivative Kinase Target Kinase Inhibitor->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Cellular Response PhosphoSubstrate->Downstream

X-ray crystal structure of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While a specific X-ray crystal structure for tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate is not publicly available, this guide provides a comparative analysis of two closely related spirocyclic lactams: a spiro-γ-lactam and a spiro-β-lactam. This comparison offers valuable insights into the structural nuances of these important scaffolds in medicinal chemistry.

This guide is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of spirocyclic compounds. The data presented here is compiled from peer-reviewed scientific literature and aims to provide a clear, objective comparison of the crystallographic and synthetic aspects of these two classes of molecules.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a representative spiro-γ-lactam and a spiro-β-lactam, providing a direct comparison of their solid-state structures.

ParameterSpiro-γ-lactam Derivative[1][2]Spiro-β-lactam Derivative[3][4]
Compound Name (3a'R,4'S,7'R,7a'S)-N-((R)-1-(4-bromophenyl)ethyl)-7a'-hydroxy-4'-(methoxymethyl)-2-oxo-1',2',3',3a',4',7'-hexahydrospiro[indoline-3,7'-pyrano[4,3-b]pyrrole]-1-carbaldehyde(1'R,2'S,5'R)-1'-(4-methoxyphenyl)-2'-(2,4,6-trimethoxyphenyl)-dispiro[cyclohexane-1,3'-azetidine-2',2''-indan]-4',1''-dione
Empirical Formula C27H28BrN3O5C35H37NO6
Formula Weight 554.44567.66
Crystal System OrthorhombicMonoclinic
Space Group P212121P21/c
a (Å) 10.1234(2)12.345(6)
b (Å) 15.4567(4)18.987(5)
c (Å) 16.2345(5)13.456(7)
α (°) 9090
β (°) 90105.67(8)
γ (°) 9090
Volume (ų) 2543.21(12)3045.6(15)
Z 44
Density (calculated) (g/cm³) 1.4481.237
Absorption Coefficient (mm⁻¹) 1.6540.083
R-factor (%) 3.454.52
CCDC No. Not explicitly stated1983456

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis for both compared compounds are provided below. These protocols are extracted from the cited literature and offer a basis for reproducibility.

Synthesis of the Spiro-γ-lactam Derivative[1][2]

The synthesis of the spiro-γ-lactam core was achieved through a stereoselective formal [3+2] cycloaddition reaction.

Step 1: Imine Formation To a solution of the starting aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) was added the corresponding amine (1.1 equiv) and magnesium sulfate (2.0 equiv). The reaction mixture was stirred at room temperature for 16 hours. The mixture was then filtered and concentrated under reduced pressure to afford the crude imine, which was used in the next step without further purification.

Step 2: [3+2] Cycloaddition The crude imine (1.0 equiv) was dissolved in anhydrous toluene (0.05 M). To this solution was added the acylating agent (1.2 equiv) and a catalytic amount of a Lewis acid (0.1 equiv) at 0 °C. The reaction mixture was allowed to warm to room temperature and stirred for 24 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography on silica gel.

Step 3: Lactam Formation The product from the cycloaddition (1.0 equiv) was dissolved in dichloromethane (0.1 M). m-Chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) was added portion-wise at 0 °C. The reaction mixture was stirred at room temperature for 4 hours. The reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer was separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash column chromatography to yield the final spiro-γ-lactam.[1]

Crystallization Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified spiro-γ-lactam in a mixture of dichloromethane and hexanes at room temperature.[2]

X-ray Diffraction Analysis Data were collected on a Bruker APEX II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Synthesis of the Spiro-β-lactam Derivative[3][4]

The synthesis of the spiro-β-lactam was accomplished via a Staudinger [2+2] ketene-imine cycloaddition reaction.

Step 1: Imine Synthesis A solution of the appropriate ketone (1.0 equiv) and amine (1.0 equiv) in toluene (0.2 M) was heated to reflux with a Dean-Stark trap for 12 hours. The solvent was removed under reduced pressure to give the crude imine, which was used without further purification.

Step 2: [2+2] Cycloaddition To a solution of the imine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C was added a solution of the acid chloride (1.2 equiv) in dichloromethane dropwise. The reaction mixture was stirred at room temperature for 18 hours. The mixture was then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product was purified by column chromatography.

Crystallization Single crystals of the spiro-β-lactam were grown by slow diffusion of n-hexane into a chloroform solution of the compound.[4]

X-ray Diffraction Analysis X-ray intensity data were collected on a Rigaku Oxford-Diffraction Supernova diffractometer with an Atlas detector using Cu Kα radiation (λ = 1.54184 Å). The structure was solved with SHELXT and refined with SHELXL-2015.

Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for the construction of a spiro-γ-lactam core, highlighting the key cycloaddition and subsequent oxidation steps.

G Aldehyde Aldehyde Imine Imine Aldehyde->Imine Condensation Amine Amine Amine->Imine Cycloadduct Cycloadduct Intermediate Imine->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloadduct Spiro_gamma_Lactam Spiro-γ-lactam Cycloadduct->Spiro_gamma_Lactam Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Spiro_gamma_Lactam

Caption: Synthetic route to a spiro-γ-lactam.

References

Comparative Docking Analysis of Azaspiro[3.4]octane Derivatives as Potential EGFR Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azaspiro[3.4]octanes and EGFR

The azaspiro[3.4]octane scaffold is a unique three-dimensional structure that has garnered interest in medicinal chemistry due to its novelty and potential to explore new chemical space. Derivatives of this scaffold are being investigated for various therapeutic applications. One promising area is the development of kinase inhibitors, particularly against EGFR.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-validated target for anticancer drug development.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are an established class of anticancer drugs. Research has indicated that 4-anilinoquinazoline derivatives substituted with a 2-oxa-6-azaspiro[3.4]octane moiety exhibit potent EGFR inhibitory activity, suggesting that this scaffold can be effectively utilized in the design of novel EGFR inhibitors.

Comparative Docking Analysis (Hypothetical Data)

A comparative docking study is essential to understand the structure-activity relationships (SAR) of a series of compounds and to prioritize candidates for synthesis and biological evaluation. Although a specific study providing a direct comparison of a series of azaspiro[3.4]octane derivatives against EGFR is not publicly available, the following table illustrates how such data would be presented. The values are hypothetical and intended for illustrative purposes.

Compound IDAzaspiro[3.4]octane DerivativeDocking Score (kcal/mol)Key Interacting Residues
Ref-Erlotinib Erlotinib (Reference Drug)-9.5Met793, Leu718, Cys797
AZS-001 2-oxa-6-(4-anilinylquinazoline)-6-azaspiro[3.4]octane-10.2Met793, Leu718, Asp855
AZS-002 2-oxa-6-(4-(3-chloroanilino)quinazoline)-6-azaspiro[3.4]octane-10.8Met793, Leu718, Thr790
AZS-003 2-oxa-6-(4-(3-ethynylanilino)quinazoline)-6-azaspiro[3.4]octane-11.5Met793, Leu718, Cys797, Asp855
AZS-004 2-oxa-6-(4-(m-tolylamino)quinazoline)-6-azaspiro[3.4]octane-9.8Met793, Leu718

Experimental Protocols: Molecular Docking of EGFR Inhibitors

The following is a generalized protocol for performing a molecular docking study on EGFR, based on common practices in the field.

Objective: To predict the binding affinity and interaction patterns of azaspiro[3.4]octane derivatives with the ATP-binding site of the EGFR kinase domain.

Materials:

  • Software: Molecular modeling software such as AutoDock, Glide (Schrödinger), GOLD, or similar.

  • Protein Structure: Crystal structure of the human EGFR kinase domain (e.g., PDB ID: 1M17).

  • Ligand Structures: 3D structures of the azaspiro[3.4]octane derivatives, energy-minimized using a suitable force field.

Protocol:

  • Protein Preparation:

    • Download the EGFR crystal structure from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the azaspiro[3.4]octane derivatives.

    • Convert the 2D structures to 3D and generate possible conformers.

    • Assign partial charges and atom types.

    • Perform energy minimization of each ligand structure.

  • Grid Generation:

    • Define the binding site (active site) on the EGFR protein. This is typically centered on the co-crystallized inhibitor in the original PDB file.

    • Generate a grid box that encompasses the entire binding pocket to define the search space for the docking algorithm.

  • Molecular Docking:

    • Set the docking parameters, including the number of docking runs, the search algorithm, and the scoring function.

    • Run the docking simulation for each azaspiro[3.4]octane derivative.

    • The software will generate a series of possible binding poses for each ligand within the EGFR active site and calculate a corresponding docking score (binding energy).

  • Analysis of Results:

    • Analyze the docking scores to rank the compounds based on their predicted binding affinity.

    • Visualize the top-ranked poses for each ligand to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the EGFR active site.

    • Compare the binding modes of the azaspiro[3.4]octane derivatives with that of a known EGFR inhibitor (e.g., Erlotinib) to understand similarities and differences in their interaction patterns.

Visualizing the EGFR Signaling Pathway

Understanding the broader biological context of EGFR is crucial for drug development. The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for in silico drug discovery.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Regulates Transcription

Caption: Simplified EGFR Signaling Pathway.

Docking_Workflow Start Start: Define Target and Ligands Protein_Prep Protein Preparation (e.g., PDB: 1M17) Start->Protein_Prep Ligand_Prep Ligand Preparation (Azaspiro[3.4]octanes) Start->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Scores and Poses) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR End End: Identify Lead Compounds SAR->End

Caption: In Silico Docking Workflow.

Conclusion

While the full comparative docking analysis of a series of azaspiro[3.4]octane derivatives against EGFR remains an area for future research, the available information suggests that this scaffold holds promise for the design of novel EGFR inhibitors. The provided experimental protocol and pathway visualizations serve as a valuable resource for researchers entering this exciting field of drug discovery. Further computational and experimental studies are warranted to fully elucidate the potential of this unique chemical class.

References

Unraveling Spiro Stereochemistry: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly challenging for complex chiral molecules such as spiro compounds, where the fusion of two rings at a single carbon atom creates unique stereochemical intricacies. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful, non-destructive suite of tools to elucidate the relative stereochemistry of these fascinating molecules. This guide provides a comparative overview of key 2D NMR techniques, supported by experimental data for the stereochemical characterization of a representative spiro[pyrrolidine-2,3'-oxindole].

The unambiguous assignment of stereoisomers is a critical step in drug discovery and development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological properties. While one-dimensional (1D) NMR provides initial structural information, complex spirocyclic systems often produce overlapping signals that obscure definitive stereochemical assignment. 2D NMR techniques overcome this limitation by spreading the NMR information into two dimensions, revealing correlations between nuclei that are either through-bond (scalar coupling) or through-space (dipolar coupling).[1][2][3]

This guide will delve into the practical application and comparative strengths of five principal 2D NMR experiments for the stereochemical analysis of spiro compounds:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei, typically carbon (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two to three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, it also measures through-space proton-proton interactions and is particularly useful for medium-sized molecules.

Comparative Analysis of 2D NMR Techniques for Spiro[pyrrolidine-2,3'-oxindole] Stereochemistry

To illustrate the utility of these techniques, we will consider a representative spiro[pyrrolidine-2,3'-oxindole] scaffold, a common motif in various natural products and bioactive molecules.[1][4][5] The relative stereochemistry of diastereomers of this class of compounds can be determined by analyzing key correlations observed in different 2D NMR spectra.

Key Diagnostic Correlations for Stereochemical Assignment

The relative orientation of the substituents on the pyrrolidine and oxindole rings can be established by observing specific through-space and through-bond correlations. For instance, the spatial proximity between a proton on the pyrrolidine ring and a proton on the oxindole ring, detected by NOESY or ROESY, can definitively establish the relative stereochemistry. Similarly, the magnitude of three-bond proton-proton coupling constants (³JHH), often extracted from high-resolution COSY spectra, can provide valuable dihedral angle information according to the Karplus relationship.[6]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

}

Workflow for Spiro Compound Stereochemical Analysis using 2D NMR.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data that would be obtained from the 2D NMR analysis of a diastereomeric pair of a spiro[pyrrolidine-2,3'-oxindole].

Table 1: Key ¹H and ¹³C Chemical Shifts (δ) in ppm

AtomDiastereomer A (ppm)Diastereomer B (ppm)
H-4'4.524.25
H-5'3.894.11
C-3 (spiro)72.573.1
C-2'65.866.2
C-4'58.359.0
C-5'52.151.5

Table 2: Diagnostic ³JHH Coupling Constants from COSY (Hz)

Coupled ProtonsDiastereomer A (Hz)Diastereomer B (Hz)Stereochemical Implication
³J(H-4', H-5')8.23.5Dihedral angle difference

Table 3: Key NOESY/ROESY Correlations

Proton 1Proton 2Diastereomer ADiastereomer BStereochemical Implication
H-4 (oxindole)H-2' (pyrrolidine)Strong NOENo NOEProximity in Diastereomer A
H-7 (oxindole)H-5' (pyrrolidine)No NOEMedium NOEProximity in Diastereomer B

Table 4: Key HMBC Correlations

ProtonCorrelated CarbonDiastereomer ADiastereomer B
H-4'C-3 (spiro)
H-5'C-2 (oxindole)
H-4 (oxindole)C-2' (pyrrolidine)

G

Key NOE correlations for stereochemical assignment.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible 2D NMR data. Below are generalized procedures for the key experiments. Specific parameters should be optimized for the instrument and sample.

General Sample Preparation

A sample concentration of 5-10 mg in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is typically sufficient for these experiments on a modern NMR spectrometer (≥400 MHz). It is crucial that the sample is free of particulate matter and dissolved oxygen, which can interfere with NOESY and ROESY experiments.

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpmf (or similar gradient-enhanced, magnitude-mode COSY).

  • Acquisition Parameters:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw).

    • Set the number of scans (ns) to 8 or 16 for sufficient signal-to-noise.

    • The number of increments in the indirect dimension (ni or td1) is typically set to 256 or 512 for good resolution.

    • Relaxation delay (d1) of 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.2 (or similar gradient-enhanced, edited HSQC for multiplicity information).

  • Acquisition Parameters:

    • Determine spectral widths for both ¹H (sw) and ¹³C (sw1).

    • ns is typically a multiple of 8 (e.g., 8, 16).

    • ni is usually set to 128 or 256.

    • d1 of 1-2 seconds.

    • The one-bond coupling constant (¹JCH) is typically set to 145 Hz for sp³ carbons.

  • Processing:

    • Apply a squared sine-bell window function in the direct dimension and a sine-bell in the indirect dimension.

    • Perform a 2D Fourier transform (xfb).

    • Phase correction is required.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf (or similar gradient-enhanced HMBC).

  • Acquisition Parameters:

    • Set spectral widths for ¹H and ¹³C.

    • ns is typically a multiple of 8.

    • ni is usually 256 or 512.

    • d1 of 1-2 seconds.

    • The long-range coupling constant (nJCH) is optimized for a range, typically around 8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform (xfb).

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Program: noesygpph (or similar gradient-enhanced, phase-sensitive NOESY).

  • Acquisition Parameters:

    • Set the ¹H spectral width.

    • ns is typically a multiple of 8.

    • ni is usually 256 or 512.

    • d1 of 1-2 seconds.

    • The mixing time (d8 or mix) is a critical parameter and depends on the molecular size. For small molecules (<1000 Da), a mixing time of 500-800 ms is a good starting point.[7][8]

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform (xfb).

    • Careful phase correction is essential.

ROESY (Rotating-frame Overhauser Effect Spectroscopy)
  • Pulse Program: roesygpph (or similar gradient-enhanced, phase-sensitive ROESY).

  • Acquisition Parameters:

    • Set the ¹H spectral width.

    • ns is typically a multiple of 8.

    • ni is usually 256 or 512.

    • d1 of 1-2 seconds.

    • The ROESY mixing time is generally shorter than the NOESY mixing time, typically in the range of 150-300 ms. A spin-lock field of around 2-2.5 kHz is commonly used.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform (xfb).

    • Phase correction is required.

Conclusion

The comprehensive analysis of spiro compound stereochemistry is greatly facilitated by the application of a combination of 2D NMR techniques. While COSY, HSQC, and HMBC experiments provide the fundamental framework of the molecular connectivity, NOESY and ROESY are indispensable for probing through-space interactions that ultimately define the relative stereochemistry.[2][9][10] By carefully acquiring and interpreting the data from these experiments, researchers can confidently assign the three-dimensional structure of complex spirocyclic molecules, a critical step in advancing drug discovery and chemical research. The quantitative data and experimental protocols provided in this guide serve as a practical resource for scientists engaged in the structural elucidation of these challenging yet rewarding molecular architectures.

References

Unlocking Antimalarial Potential: A Comparative Analysis of Azaspiro[3.4]octane Analogs in Action

Author: BenchChem Technical Support Team. Date: December 2025

A novel class of diazaspiro[3.4]octane compounds has demonstrated significant promise in the fight against malaria, exhibiting potent activity against multiple stages of the Plasmodium falciparum parasite. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

A recent study published in the Journal of Medicinal Chemistry systematically explored a series of diazaspiro[3.4]octane derivatives, revealing key structural modifications that enhance their antimalarial efficacy. The research identified compounds with low nanomolar activity against the asexual blood stage of the parasite, a critical phase in the malaria life cycle.[1][2][3] Furthermore, mechanistic studies pointed towards the P. falciparum cyclic amine resistance locus (PfCARL) as a key player in the parasite's resistance to this chemical series.[1][3]

Structure-Activity Relationship (SAR) Analysis

The core of the investigation focused on modifying the diazaspiro[3.4]octane scaffold at three key positions (R¹, R², and R³) to understand the impact of different substituents on the compounds' antiplasmodial activity. The half-maximal inhibitory concentration (IC50) against the drug-resistant Dd2 strain of P. falciparum was a primary metric for comparison.

Table 1: SAR at the R¹ Position (Acyl Group)
CompoundR¹ SubstituentP. falciparum Dd2 IC50 (nM)
1 4-ChlorobenzoylH4-Fluorophenyl130
2 4-FluorobenzoylH4-Fluorophenyl150
3 4-(Trifluoromethyl)benzoylH4-Fluorophenyl80
4 2-NaphthoylH4-Fluorophenyl95
5 CyclohexanecarbonylH4-Fluorophenyl>2000

Data extracted from "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts".

The data clearly indicates that aromatic acyl groups at the R¹ position are crucial for activity. Analogs with a cyclohexanecarbonyl group (Compound 5) were significantly less potent. Among the aromatic substituents, the 4-(trifluoromethyl)benzoyl group (Compound 3) conferred the highest potency.

Table 2: SAR at the R³ Position (Aryl Group)
CompoundR³ SubstituentP. falciparum Dd2 IC50 (nM)
6 4-(Trifluoromethyl)benzoylH4-Fluorophenyl80
7 4-(Trifluoromethyl)benzoylH4-Chlorophenyl90
8 4-(Trifluoromethyl)benzoylH4-Methoxyphenyl250
9 4-(Trifluoromethyl)benzoylHPyridin-4-yl120
10 4-(Trifluoromethyl)benzoylHPhenyl180

Data extracted from "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts".

Exploration of the R³ position revealed a preference for electron-withdrawing groups on the phenyl ring. The 4-fluorophenyl (Compound 6) and 4-chlorophenyl (Compound 7) analogs displayed the most potent activity. Substitution with an electron-donating methoxy group (Compound 8) led to a decrease in potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study.

In Vitro Asexual Blood Stage Assay against P. falciparum

This assay determines the 50% inhibitory concentration (IC50) of compounds against the asexual blood stage of P. falciparum.

  • Parasite Culture: P. falciparum Dd2 (a chloroquine-resistant strain) is cultured in human erythrocytes (O+) at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO₃, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration is kept below 0.5%.

  • Assay Procedure: Asynchronous parasite cultures with a parasitemia of ~1% are exposed to the serially diluted compounds in 96-well plates.

  • Incubation: The plates are incubated for 72 hours under the conditions described in step 1.

  • Growth Measurement: Parasite growth is determined using a SYBR Green I-based fluorescence assay. A lysis buffer containing SYBR Green I is added to each well, and after a 1-hour incubation in the dark, fluorescence is measured using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the untreated controls. IC50 values are calculated by fitting the data to a four-parameter dose-response curve using appropriate software.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams were generated using Graphviz.

experimental_workflow cluster_culture Parasite Culture cluster_assay Asexual Blood Stage Assay culture P. falciparum Dd2 Culture (in human erythrocytes) plate_setup Addition of Parasites and Compounds to 96-well Plates culture->plate_setup compound_prep Compound Serial Dilution compound_prep->plate_setup incubation 72h Incubation (37°C, 5% CO₂, 5% O₂) plate_setup->incubation sybr_green Addition of SYBR Green I Lysis Buffer incubation->sybr_green fluorescence Fluorescence Measurement sybr_green->fluorescence data_analysis IC50 Calculation fluorescence->data_analysis

Experimental Workflow for Asexual Blood Stage Assay

pfcarl_pathway cluster_parasite P. falciparum cluster_resistance Resistance Mechanism drug Diazaspiro[3.4]octane Analog pfcarl_wt Wild-type PfCARL (Drug Target/Transporter) drug->pfcarl_wt Inhibition/Interaction pfcarl_mut Mutated PfCARL drug->pfcarl_mut Ineffective Interaction parasite_death Parasite Death pfcarl_wt->parasite_death Disruption of Essential Process drug_efflux Reduced Drug Binding or Increased Efflux pfcarl_mut->drug_efflux parasite_survival Parasite Survival drug_efflux->parasite_survival

Proposed Role of PfCARL in Drug Action and Resistance

The promising in vitro activity of the diazaspiro[3.4]octane analogs warrants further investigation, including in vivo efficacy studies and a more in-depth exploration of their mechanism of action. The SAR data presented here provides a solid foundation for the design of the next generation of these potent antimalarial compounds.

References

In Vivo Efficacy of Drugs Containing the Azaspiro[3.4]octane Moiety: A Comparative Analysis for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current standing of drug candidates incorporating the azaspiro[3.4]octane moiety, with a specific focus on their potential as antitubercular agents. While in vivo efficacy data for this specific class of compounds remains limited in publicly accessible research, this guide leverages available in vitro data to draw comparisons with established antituberculosis drugs.

A promising lead compound featuring a 2,6-diazaspiro[3.4]octane core, specifically 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, has demonstrated significant in vitro activity against Mycobacterium tuberculosis. This guide will compare its potent in vitro profile against the well-documented in vivo efficacy of standard-of-care and novel antitubercular drugs, namely Isoniazid, Delamanid, and Pretomanid.

Comparative Efficacy Overview

The following table summarizes the available efficacy data for the lead azaspiro[3.4]octane-containing compound and established antitubercular drugs. It is crucial to note the distinction between the in vitro data for the novel compound and the in vivo data for the comparator drugs.

DrugMoietyTarget OrganismEfficacy MetricResultSource
6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane Azaspiro[3.4]octaneMycobacterium tuberculosis H37RvIn Vitro Minimum Inhibitory Concentration (MIC)0.016 µg/mL[1][2]
Isoniazid PyridineMycobacterium tuberculosisIn Vivo Log10 CFU Reduction (Mouse Lung)~1.4 log10 after 6 days[3]
Delamanid Nitro-imidazooxazoleMycobacterium tuberculosis (MDR-TB)In Vivo Sputum Culture Conversion (Humans)Increased conversion after 2 months[4][5][6]
Pretomanid NitroimidazoleMycobacterium tuberculosisIn Vivo Bactericidal Activity (Mouse Model)Similar to isoniazid[7][8][9][10]

Experimental Protocols

In Vitro Antitubercular Activity Assay for Azaspiro[3.4]octane Derivative

The in vitro inhibitory activity of the 2,6-diazaspiro[3.4]octane nitrofuran derivative was assessed against Mycobacterium tuberculosis H37Rv. The minimal inhibitory concentration (MIC) was determined using a serial broth dilution method. While the specific publication detailing the protocol for this exact compound is not available, a general procedure for such an assay is as follows:

  • Preparation of Compounds: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), until it reaches a logarithmic growth phase.

  • Serial Dilution: The compound stock solution is serially diluted in the culture medium in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.

  • Incubation: The microplate is incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is typically assessed visually or by using a growth indicator dye like resazurin.

General In Vivo Mouse Model for Tuberculosis Drug Efficacy

The in vivo efficacy of antitubercular drugs is commonly evaluated in a murine model of tuberculosis. A standardized protocol generally involves the following steps[3][11][12]:

  • Animal Model: Specific pathogen-free mice, often BALB/c or C57BL/6 strains, are used.

  • Infection: Mice are infected with a low-dose aerosol of a virulent strain of Mycobacterium tuberculosis, such as H37Rv or Erdman, to establish a pulmonary infection.

  • Treatment Initiation: Treatment with the test compound and comparator drugs typically begins several weeks post-infection, once a chronic infection is established.

  • Drug Administration: Drugs are administered orally (gavage) or via other appropriate routes, once or twice daily for a specified duration (e.g., 4-8 weeks).

  • Efficacy Assessment: The primary endpoint is the reduction in bacterial load in the lungs and sometimes the spleen. This is determined by sacrificing cohorts of mice at different time points, homogenizing the organs, and plating serial dilutions of the homogenates on a suitable solid medium (e.g., Middlebrook 7H11 agar) to enumerate the colony-forming units (CFU).

  • Data Analysis: The efficacy is expressed as the log10 reduction in CFU in treated mice compared to untreated controls.

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate the general mechanism of action for nitrofuran drugs and a typical workflow for in vivo efficacy studies.

G cluster_bacterium Mycobacterium tuberculosis Nitrofuran Nitrofuran Prodrug Nitroreductase Nitroreductase (e.g., Ddn) Nitrofuran->Nitroreductase Activation ReactiveIntermediates Reactive Nitrogen Species Nitroreductase->ReactiveIntermediates CellularTargets Multiple Cellular Targets (DNA, proteins, lipids) ReactiveIntermediates->CellularTargets Damage BacterialDeath Bacterial Cell Death CellularTargets->BacterialDeath

Mechanism of Action of Nitrofuran Antitubercular Drugs.

G start Start infection Aerosol Infection of Mice with M. tuberculosis start->infection establishment Establishment of Chronic Infection (weeks) infection->establishment treatment Treatment with Test Compound and Comparators establishment->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring sacrifice Sacrifice Cohorts at Time Points monitoring->sacrifice organ_harvest Harvest Lungs and Spleens sacrifice->organ_harvest homogenization Organ Homogenization organ_harvest->homogenization plating Serial Dilution and Plating homogenization->plating incubation Incubation of Plates (weeks) plating->incubation cfu_count Colony Forming Unit (CFU) Enumeration incubation->cfu_count analysis Data Analysis: Log10 CFU Reduction cfu_count->analysis end End analysis->end

In Vivo Efficacy Testing Workflow for Antitubercular Drugs.

Concluding Remarks

The potent in vitro activity of the nitrofuran derivative containing the 2,6-diazaspiro[3.4]octane moiety positions it as a promising candidate for further preclinical development. Its MIC value is in a range that suggests potential for significant in vivo efficacy. However, without dedicated in vivo studies, a direct comparison with the established efficacy of drugs like isoniazid, delamanid, and pretomanid remains speculative. The provided experimental protocols and workflow diagrams offer a foundational understanding of the necessary next steps to evaluate the true therapeutic potential of this novel compound class. Future research should prioritize in vivo efficacy and pharmacokinetic studies to determine if the in vitro promise of azaspiro[3.4]octane-containing compounds translates into tangible benefits for the treatment of tuberculosis.

References

Comparing physicochemical properties of spirocyclic compounds to non-spirocyclic counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the physicochemical properties of spirocyclic compounds and their non-spirocyclic counterparts, providing researchers, scientists, and drug development professionals with an objective analysis supported by experimental data.

In the landscape of modern drug discovery, the architectural shift from flat, two-dimensional molecules to more complex, three-dimensional structures is a key strategy for optimizing drug-like properties. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent three-dimensionality offers significant advantages over their non-spirocyclic counterparts, leading to improved physicochemical and pharmacokinetic profiles. This guide provides a detailed comparison of these properties, supported by experimental data and methodologies, to illuminate the benefits of incorporating spirocyclic scaffolds into drug design.

The introduction of a spirocyclic motif can profoundly influence a molecule's properties by increasing its sp3 character. A higher fraction of sp3-hybridized carbons generally leads to enhanced solubility, reduced lipophilicity, and improved metabolic stability compared to flat, aromatic systems.[1][2] These modifications can ultimately translate to better clinical outcomes.[2]

Comparative Physicochemical Data

The following tables summarize quantitative data from studies directly comparing the physicochemical properties of spirocyclic compounds to their non-spirocyclic analogs.

Table 1: Comparison of Lipophilicity (logD) and Metabolic Stability

Compound PairNon-Spirocyclic AnaloglogD (pH 7.4)Microsomal Stability (T½ min)Spirocyclic AnaloglogD (pH 7.4)Microsomal Stability (T½ min)Reference
MCHR1 AntagonistsMorpholine derivative2.830Azaspiro[3.3]heptane derivative1.960Johansson et al., 2016[2]
PARP InhibitorsPiperazine (Olaparib)0.5>120Diazaspiro[3.3]heptane analog-0.2>120Reilly et al., 2018[2]

Table 2: Comparison of Aqueous Solubility

Compound PairNon-Spirocyclic AnalogAqueous Solubility (µM)Spirocyclic AnalogAqueous Solubility (µM)Reference
Azaspirocycle StudyPiperidine derivative50Azaspiro[3.3]heptane derivative150Work on azaspirocycles[3]
PLK4 InhibitorsPlanar alkene-linked compound10Spirocyclic analog45Case Study 1: PLK4 Inhibitors[1]

Table 3: Comparison of Cell Permeability

Compound TypeLinear PeptoidsApparent Permeability (Papp, 10⁻⁶ cm/s)Cyclic PeptoidsApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Peptoid ComparisonCompound 1 (Linear)0.8Compound 1 (Cyclic)5.2Shin et al., 2018[4]
Peptoid ComparisonCompound 2 (Linear)1.2Compound 2 (Cyclic)8.9Shin et al., 2018[4]

Logical Relationship in Property Enhancement

The introduction of a spirocyclic scaffold initiates a cascade of structural changes that lead to improved drug-like properties. This logical flow can be visualized as follows:

G cluster_0 Structural Modification cluster_1 Physicochemical Property Changes cluster_2 Improved Drug-Like Properties Introduction of Spirocycle Introduction of Spirocycle Increased Fsp3 Increased Fsp3 Introduction of Spirocycle->Increased Fsp3 Reduced Planarity Reduced Planarity Introduction of Spirocycle->Reduced Planarity Conformational Rigidity Conformational Rigidity Introduction of Spirocycle->Conformational Rigidity Higher Solubility Higher Solubility Increased Fsp3->Higher Solubility Lower Lipophilicity (logP) Lower Lipophilicity (logP) Increased Fsp3->Lower Lipophilicity (logP) Enhanced Metabolic Stability Enhanced Metabolic Stability Reduced Planarity->Enhanced Metabolic Stability Improved Cell Permeability Improved Cell Permeability Conformational Rigidity->Improved Cell Permeability

Figure 1. Impact of Spirocyclization on Physicochemical Properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP).[5]

  • Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD).

  • Partitioning: Dissolve a small, accurately weighed amount of the compound in one of the phases. Add a known volume of the second phase to a flask. The flask is then shaken vigorously to allow for the partitioning of the compound between the two immiscible phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Calculation: The logP (or logD) is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Measurement of Aqueous Solubility by Turbidimetric Assay

Turbidimetric solubility measurement is a high-throughput method to estimate the kinetic solubility of compounds.[7][8]

  • Compound Preparation: A stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

  • Aqueous Addition: An aqueous buffer (e.g., PBS, pH 7.4) is added to each well.

  • Incubation and Measurement: The plate is incubated, and the turbidity of each well is measured over time using a plate reader that can detect light scattering. The point at which the compound precipitates and causes turbidity is used to determine its solubility.

Assessment of Metabolic Stability in Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (T½).

Evaluation of Cell Permeability by Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method for predicting passive membrane permeability.[9]

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Compartments: The wells of the filter plate (donor compartment) are filled with a solution of the test compound in a buffer. This plate is then placed in a second plate (acceptor compartment) containing a fresh buffer.

  • Incubation: The "sandwich" of plates is incubated to allow the compound to diffuse from the donor compartment, through the artificial membrane, into the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor compartments is determined using an analytical method like HPLC-UV or LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

References

Safety Operating Guide

Safe Disposal of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and disposal protocols for tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, tailored for research scientists and professionals in drug development. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for the proper disposal of this compound. The information is compiled from safety data sheets (SDS) to ensure compliance with safety standards.

Hazard Profile and Safety Summary

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye damage (H318) or irritation (H319).[1][2][3]

  • May cause respiratory irritation (H335).[1][2][3]

Signal Word: Danger or Warning[1][2]

Hazard Pictograms:

PictogramHazard Class
GHS05 (Corrosion)Serious Eye Damage[1]
GHS07 (Exclamation Mark)Skin Irritation, Respiratory Irritation[1][2]
Personal Protective Equipment (PPE) Requirements

Before handling or disposing of the compound, ensure the following PPE is worn:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a splash hazard.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2]
Body Protection Laboratory coat.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[2][4]

Disposal Procedures: A Step-by-Step Guide

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural workflow based on standard laboratory practices and safety data sheet recommendations.

Step 1: Waste Segregation and Collection
  • Identify Waste Stream: Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.

  • Solid Waste:

    • Place un-used or expired solid compound directly into the designated waste container.

    • Collect any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in the same container.

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a compatible, sealed, and clearly labeled liquid waste container.

    • Do not mix with incompatible waste streams.

Step 2: Spill Management and Decontamination

In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Containment: Prevent further spread of the spill. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[4]

  • Collection of Spilled Material:

    • Carefully sweep up the absorbed material or solid powder.

    • Place the collected waste into the designated, sealed hazardous waste container.

    • Avoid generating dust.[2]

  • Decontamination:

    • Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as alcohol.[4]

    • Collect all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.

  • Final Cleaning: Wash the area thoroughly with soap and water.

Step 3: Final Disposal
  • Container Management: Ensure the waste container is securely sealed, properly labeled with the chemical name and hazard warnings, and stored in a designated, well-ventilated, and secure area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4][5] Do not dispose of this chemical down the drain or in regular trash.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling of this compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Is waste being generated? waste_type Determine Waste Type waste_generation->waste_type Yes end End of Process waste_generation->end No spill Is there a spill? spill->waste_generation No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes ppe->waste_generation ppe->spill solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid storage Store sealed waste container in a designated secure area collect_solid->storage collect_liquid->storage contain_spill Contain spill with inert absorbent material spill_procedure->contain_spill collect_spill Collect spilled material into a sealed hazardous waste container contain_spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->storage ehs_disposal Contact Environmental Health & Safety (EHS) for disposal storage->ehs_disposal ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. The information is compiled from the substance's Safety Data Sheet (SDS) and general best practices for handling chemical reagents in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation or damage.[1][2] Additionally, it may cause respiratory irritation.[1][2][3] Therefore, a stringent PPE policy is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[4][5]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when a splash hazard exists.[4][6][7][8]Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4][6] Disposable gloves should be changed frequently and immediately if contaminated.[4]Prevents skin contact, which can cause irritation.[1][2]
Skin and Body Protection Laboratory coat.[4][6]Protects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator if working outside a fume hood or if engineering controls are insufficient.To prevent respiratory tract irritation from dust or aerosols.[2][4][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for both safety and experimental integrity.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[9]

    • Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

    • Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside a certified chemical fume hood.[4]

  • Handling:

    • Always handle the compound within the fume hood to minimize inhalation exposure.[4]

    • When weighing, use a tared weigh boat and handle the container carefully to avoid generating dust.[4]

    • Slowly transfer the weighed solid into the reaction vessel.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]

  • Cleanup:

    • After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.[4]

    • Dispose of all contaminated waste as outlined in the disposal plan.[4]

    • Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye protection.[4]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.[4]

  • Contaminated Solid Waste: All disposable items that have been in contact with this compound, such as gloves, weigh boats, and paper towels, are considered hazardous waste.[4] These items must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Unused Compound: Any unused or expired product should be disposed of as hazardous chemical waste, preferably in its original container or a suitable, labeled waste container.[4]

  • Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal.

Visualizing the Workflow

To further clarify the procedural steps, the following diagram illustrates the operational and disposal workflow for handling this compound.

start Start: Handling this compound prep Preparation: - Risk Assessment - Assemble Equipment in Fume Hood start->prep end End ppe Wear Appropriate PPE: - Lab Coat - Safety Goggles/Face Shield - Nitrile Gloves prep->ppe handling Handling in Fume Hood: - Weighing - Transferring - Dissolving ppe->handling cleanup Cleanup: - Decontaminate Surfaces & Equipment handling->cleanup waste_collection Waste Collection: - Segregate Contaminated Solids - Collect Unused Compound cleanup->waste_collection disposal Disposal: - Follow Institutional Hazardous Waste Procedures waste_collection->disposal remove_ppe Remove PPE Correctly disposal->remove_ppe remove_ppe->end

Caption: Operational and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.